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  • Product: 2,4-Dichloro-3-methylphenol
  • CAS: 17788-00-0

Core Science & Biosynthesis

Foundational

Introduction: A Profile of a Key Chemical Intermediate

An In-Depth Technical Guide to the Chemical Properties and Applications of 2,4-Dichloro-3-methylphenol For the attention of researchers, scientists, and professionals in drug development, this document provides a compreh...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Chemical Properties and Applications of 2,4-Dichloro-3-methylphenol

For the attention of researchers, scientists, and professionals in drug development, this document provides a comprehensive technical overview of 2,4-dichloro-3-methylphenol. It delves into its chemical and physical characteristics, synthesis protocols, reactivity, analytical methodologies, and applications, with a focus on providing field-proven insights and ensuring scientific integrity.

2,4-Dichloro-3-methylphenol, also known as 2,4-dichloro-m-cresol, is a substituted phenolic compound of significant interest in both industrial and research settings. As a chlorinated phenol, it serves as a versatile building block in organic synthesis and is utilized for its potent biocidal properties.[1] The strategic placement of two chlorine atoms and a methyl group on the phenol ring imparts a unique combination of reactivity, lipophilicity, and biological activity, making it a valuable intermediate in the production of pesticides, antiseptics, and dyes.[1] Understanding the nuanced chemical properties of this molecule is paramount for its effective and safe utilization in the development of new chemical entities and formulations.

Core Chemical and Physical Properties

The physicochemical properties of 2,4-dichloro-3-methylphenol are fundamental to its behavior in chemical reactions and biological systems. These properties are dictated by its molecular structure, which features a hydroxyl-activated aromatic ring further influenced by the electronic and steric effects of its substituents.

Molecular Structure

The structure of 2,4-dichloro-3-methylphenol is foundational to its chemical identity and reactivity.

Caption: Chemical structure of 2,4-Dichloro-3-methylphenol.

Summary of Physicochemical Data

The following table summarizes the key quantitative properties of 2,4-dichloro-3-methylphenol.

PropertyValueSource(s)
IUPAC Name 2,4-Dichloro-3-methylphenol[2][3]
Synonyms 2,4-Dichloro-m-cresol[3][4]
CAS Number 17788-00-0[2][3]
Molecular Formula C₇H₆Cl₂O[2][3]
Molecular Weight 177.03 g/mol [2][3]
Appearance Colorless oil or solid[5]
Melting Point 58 °C (approx.)[4]
Boiling Point 209 - 210 °C (lit.)[6]
pKa 8.17 ± 0.23 (Predicted)[4]

Synthesis and Manufacturing Pathways

The primary industrial synthesis of chlorinated phenols involves the electrophilic chlorination of a corresponding phenol or cresol precursor. For 2,4-dichloro-3-methylphenol, a common starting material is m-cresol (3-methylphenol). The regioselectivity of the chlorination is a critical aspect of the synthesis, often controlled by the choice of chlorinating agent, catalyst, and reaction conditions.

Sulfuryl chloride (SO₂Cl₂) is frequently employed as a chlorinating agent in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).[1] The catalyst polarizes the S-Cl bond, increasing the electrophilicity of the chlorine and facilitating its attack on the electron-rich aromatic ring. The hydroxyl and methyl groups of m-cresol are ortho-, para-directing activators, which leads to a mixture of chlorinated products. Precise control of stoichiometry and temperature is necessary to favor the formation of the desired 2,4-dichloro isomer.

Illustrative Synthesis Workflow

G cluster_0 Synthesis of 2,4-Dichloro-3-methylphenol start m-Cresol in DCM reagent Add SO₂Cl₂ (slowly) with FeCl₃ catalyst start->reagent reaction Stir at Room Temperature (e.g., 4 hours) reagent->reaction quench Quench with Water reaction->quench extract Extract with Ether quench->extract dry Dry Organic Layer (e.g., MgSO₄) extract->dry evaporate Remove Solvent (Reduced Pressure) dry->evaporate purify Purify Crude Product (Fractional Distillation) evaporate->purify end_product 2,4-Dichloro-3-methylphenol purify->end_product

Caption: General workflow for the laboratory synthesis of 2,4-dichloro-3-methylphenol.

Exemplary Laboratory Synthesis Protocol

This protocol is a representative procedure for the chlorination of a substituted phenol and is based on methodologies described for similar transformations.[1][7]

  • Reactor Setup: In a three-necked round-bottomed flask equipped with a magnetic stirrer, a pressure-equalizing dropping funnel, and a reflux condenser, dissolve m-cresol (e.g., 50 mmol) and a catalytic amount of anhydrous FeCl₃ (e.g., 0.15 mmol) in a suitable solvent such as dichloromethane (DCM, 25 mL).[7]

  • Reagent Addition: Slowly add sulfuryl chloride (e.g., 57.7 mmol) to the stirred solution via the dropping funnel over a period of 2 hours. The slow addition is crucial to control the exothermic reaction and improve selectivity.

  • Reaction: After the addition is complete, continue to stir the mixture at room temperature for an additional 2 hours to ensure the reaction proceeds to completion.[7]

  • Workup - Quenching: Carefully quench the reaction by adding water (20 mL).

  • Workup - Extraction: Transfer the mixture to a separatory funnel and extract the organic components with diethyl ether (3 x 30 mL).[7]

  • Workup - Drying: Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄).

  • Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be purified by fractional distillation under reduced pressure or by chromatography to isolate the 2,4-dichloro-3-methylphenol isomer.[5]

Analytical Methodologies for Purity and Quantification

Accurate determination of the purity and concentration of 2,4-dichloro-3-methylphenol is essential for quality control and research applications. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the principal techniques employed for this purpose.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC with UV detection is a robust method for analyzing non-volatile, thermally stable compounds like 2,4-dichloro-3-methylphenol. The method separates the target analyte from impurities based on their differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.

Protocol: HPLC-UV Purity Assessment [8]

  • Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a UV or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile (or methanol) and water. A typical starting point is a 70:30 (v/v) mixture of acetonitrile and water containing 0.1% formic acid to ensure the phenol is protonated.[9][10]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25-30 °C.

  • Detection Wavelength: Determined by the UV maximum of 2,4-dichloro-3-methylphenol (typically scanned from 200-400 nm with a DAD).

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Injection Volume: 5-20 µL.

  • Analysis: Purity is determined by the area percentage of the main peak relative to the total area of all observed peaks.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is highly effective for volatile and semi-volatile compounds. It provides excellent separation and definitive identification based on the fragmentation pattern of the molecule in the mass spectrometer.

Protocol: GC-MS Analysis

  • Instrumentation: A GC system coupled to a Mass Spectrometer.

  • Column: A nonpolar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for 2 minutes, then ramp at 10 °C/min to a final temperature of 280 °C, and hold for 5 minutes.[8] This program ensures the separation of volatile impurities from the analyte.

  • Injector Temperature: 250 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: Scan from m/z 40 to 400.

  • Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate.

  • Analysis: Identification is confirmed by matching the retention time and the mass spectrum with a reference standard. Quantification can be performed using an internal standard.

Spectroscopic Characterization (NMR and IR)
  • ¹H NMR: The proton NMR spectrum is a key tool for structural confirmation. Expected signals would include a singlet for the methyl (CH₃) protons, distinct signals for the two aromatic protons, and a broad singlet for the phenolic hydroxyl (OH) proton. The chemical shift of the OH proton is concentration-dependent and can be confirmed by its disappearance upon shaking the sample with D₂O.[11]

  • ¹³C NMR: The carbon NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule, unless there is an accidental overlap.[12] The chemical shifts provide information about the electronic environment of each carbon.

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong, broad absorption band for the O-H stretch, typically in the 3200-3600 cm⁻¹ region.[11] Sharp peaks corresponding to aromatic C-H stretching will appear around 3000-3100 cm⁻¹, and C=C stretching in the aromatic ring will be visible in the 1450-1600 cm⁻¹ region. A strong C-O stretching band is expected around 1200 cm⁻¹.[11]

Applications in Research and Drug Development

While not a pharmaceutical active ingredient itself, 2,4-dichloro-3-methylphenol's properties make it relevant to the pharmaceutical and life sciences industries in several capacities.

  • Synthetic Intermediate: The presence of chlorine atoms in drug candidates is widespread, as they can modulate a molecule's lipophilicity, metabolic stability, and binding affinity.[13] Over a quarter of FDA-approved drugs contain at least one chlorine atom.[13] 2,4-dichloro-3-methylphenol serves as a well-defined scaffold, offering multiple reaction sites (the hydroxyl group, the aromatic ring) for the construction of more complex molecules.

  • Biocidal and Antimicrobial Research: As a chlorinated phenol, it possesses strong antimicrobial properties. The mechanism of action for phenolic disinfectants generally involves disruption of the cell membrane, leading to leakage of intracellular constituents and inhibition of essential enzymes.[14][15] This makes it a reference compound in the development and testing of new disinfectants and antiseptics.

  • Fragment-Based Drug Discovery (FBDD): In the context of FBDD, small, simple molecules ("fragments") are screened for weak binding to a biological target. The structure of 2,4-dichloro-3-methylphenol could serve as a starting fragment, which can then be elaborated and optimized to develop a higher-affinity lead compound.

Safety, Toxicology, and Handling

A thorough understanding of the hazards associated with 2,4-dichloro-3-methylphenol is critical for its safe handling.

Toxicological Profile
HazardDescriptionSource(s)
Acute Oral Toxicity Harmful if swallowed.[3][6]
Acute Dermal Toxicity Toxic in contact with skin.[3][6]
Skin Corrosion/Irritation Causes severe skin burns and eye damage.[3][6]
Eye Damage/Irritation Causes serious eye damage.[3][6]
Carcinogenicity Suspected of causing cancer.[6]
Aquatic Toxicity Toxic to aquatic life with long-lasting effects.[6]
Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Always handle 2,4-dichloro-3-methylphenol in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Personal Protective Equipment:

    • Gloves: Wear suitable chemical-resistant gloves (e.g., nitrile rubber).

    • Eye/Face Protection: Use safety glasses with side-shields or chemical goggles, and a face shield if there is a splash hazard.[16]

    • Skin and Body Protection: Wear a lab coat or chemical-resistant apron.

  • Handling Precautions: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Minimize dust generation and accumulation. Wash hands thoroughly after handling.[16]

Storage

Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

Conclusion

2,4-Dichloro-3-methylphenol is a chemical compound with a well-defined set of properties that make it a valuable tool in chemical synthesis and a compound of interest for its biological activity. Its utility as a precursor in the synthesis of more complex molecules, particularly in agrochemical and potentially pharmaceutical domains, is significant. Mastery of its synthesis, analytical characterization, and safe handling procedures, as outlined in this guide, is essential for any researcher or scientist working with this versatile intermediate. As the drive for new chemical entities continues, the role of such fundamental building blocks remains as critical as ever.

References

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 2,4-Dichloro-3,5-dimethylphenol.
  • ChemicalBook. 2,4-Dichloro-3,5-dimethylphenol synthesis.
  • U.S. Environmental Protection Agency. (2023, November 1). Phenol, 2,4-dichloro-3-methyl- - Substance Details.
  • Sigma-Aldrich. (2025, May 21). SAFETY DATA SHEET.
  • CymitQuimica. CAS 1127-60-2: 2,4-Dichloro-3-ethyl-5-methylphenol.
  • PubChem. 2,4-Dichloro-m-cresol.
  • Santa Cruz Biotechnology. 6-Amino-2,4-dichloro-3-methylphenol hydrochloride.
  • Wiley. 2,4-Dichloro-6-{[(3-chloro-4-fluorophenyl)imino]methyl}phenol - SpectraBase.
  • C.P.A. Chem Ltd. (2019, May 16). Safety data sheet.
  • U.S. Environmental Protection Agency. (2019, June 4). Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil.
  • HELIX Chromatography. HPLC Methods for analysis of 2,4-D.
  • Google Patents. DE3724019A1 - Verfahren zur herstellung von 2,4-dichlor-3-methyl-phenol.
  • PubMed. (1964). MECHANISM OF ACTION OF PHENOLIC DISINFECTANTS. III. UPTAKE OF PHENOL-C-14, 2,4-DICHLOROPHENOL-C-14, AND P-TERT-AMYLPHENOL-C-14 BY ESCHERICHIA COLI. Journal of Pharmaceutical Sciences, 53, 196-201.
  • PMC. Liquid Chromatography with Post-Column Reagent Addition of Ammonia in Methanol Coupled to Negative Ion Electrospray Ionization Tandem Mass Spectrometry for Determination of Phenoxyacid Herbicides and their Degradation Products in Surface Water.
  • ChemicalBook. (2025, December 31). 2,4-dichloro-m-cresol.
  • PubChem. 2,4,6-Trichloro-m-cresol.
  • Shimadzu. Application News.
  • PubChemLite. 2,4-dichloro-3-methylphenol (C7H6Cl2O).
  • Australian Industrial Chemicals Introduction Scheme. (2022, January 14). Phenol, 2,4-dichloro- - Evaluation statement.
  • Sigma-Aldrich. 2,4-DICHLORO-3-METHYLPHENOL AldrichCPR.
  • Benchchem. A Comparative Guide to Purity Assessment of 2,4-Dichloro-1,5-dimethoxy-3-methylbenzene by HPLC and Alternative Methods.
  • Pharmaffiliates. CAS No : 17788-00-0 | Product Name : 2,4-Dichloro-3-methylphenol.
  • PubMed. (1965). Mechanism of action of phenolic disinfectants. V. Effect of 2,4-dichlorophenol on the incorporation of labeled substrates by Escherichia coli. Journal of Pharmaceutical Sciences, 54(4), 541-4.
  • Sigma-Aldrich. 2,4-DICHLORO-3-METHYLPHENOL AldrichCPR.
  • PMC. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.
  • Organometallics. (2010).
  • University of Cambridge. NMR Techniques in Organic Chemistry: a quick guide.
  • PubMed. In vitro dermal penetration of 4-chloro-3-methylphenol from commercial metal working fluid and aqueous vehicles.
  • EPFL. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the.
  • Chemistry LibreTexts. (2022, September 24). 17.11: Spectroscopy of Alcohols and Phenols.
  • MDPI. (2021, July 8). Development of Efficient and Selective Processes for the Synthesis of Commercially Important Chlorinated Phenols.
  • MDPI. (2025, November 13). Removal of 4-Chloro-3-Methylphenol (p-Chlorocresol) from Tannery Effluent, from Lab to Pilot Scale.
  • NextSDS. 2,4-dichloro-3-ethylphenol PM 9879 604-023-00-2.

Sources

Exploratory

In-Depth Technical Guide: 2,4-Dichloro-3-methylphenol (CAS 17788-00-0) in Chemical Synthesis and Drug Development

Executive Summary 2,4-Dichloro-3-methylphenol (CAS 17788-00-0), commonly referred to as 2,4-dichloro-m-cresol, is a highly functionalized halogenated phenolic compound. In the realms of drug development and materials sci...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2,4-Dichloro-3-methylphenol (CAS 17788-00-0), commonly referred to as 2,4-dichloro-m-cresol, is a highly functionalized halogenated phenolic compound. In the realms of drug development and materials science, it serves a dual purpose: it acts as a potent broad-spectrum antimicrobial agent and functions as a critical precursor for the synthesis of complex redox-active Schiff base ligands. This whitepaper provides an authoritative, mechanistic exploration of its physicochemical properties, biological dynamics, and synthetic utility, designed specifically for researchers and application scientists.

Physicochemical Profiling & Structural Dynamics

The utility of 2,4-Dichloro-3-methylphenol is directly dictated by its structural thermodynamics. The presence of two electron-withdrawing chlorine atoms at the ortho and para positions relative to the methyl group significantly modulates the electron density of the phenolic ring. This inductive effect lowers the pKa of the hydroxyl group, rendering the proton more labile compared to unchlorinated cresols. Consequently, this increases the compound's reactivity in electrophilic aromatic substitutions and enhances its coordination affinity when utilized in metallodrug synthesis.

Furthermore, the compound's lipophilicity (XLogP3 ~3.2) is thermodynamically optimal for penetrating lipid bilayers, a non-negotiable prerequisite for its antimicrobial applications .

Quantitative Chemical Profile
PropertyValueScientific Implication
Molecular Formula C₇H₆Cl₂OHighly functionalized scaffold for derivatization.
Molecular Weight 177.02 g/mol Low molecular weight ensures high ligand efficiency (LE).
XLogP3 (Lipophilicity) 3.2Optimal for cellular membrane intercalation and permeability.
Topological Polar Surface Area (TPSA) 20.2 ŲFacilitates excellent blood-brain barrier (BBB) penetration if required.
Predicted pKa 8.17 ± 0.23Acidic hydroxyl group; easily deprotonated for metal complexation.
Hydrogen Bond Donors 1Acts as a critical anchor point for target protein binding.

Mechanisms of Action: Antimicrobial Efficacy & Coordination Chemistry

As a Senior Application Scientist, it is crucial to understand that 2,4-Dichloro-3-methylphenol operates via distinct mechanistic pathways depending on its deployment state.

Antimicrobial Membrane Disruption: In its native state, the compound functions as a bactericidal and fungicidal agent. The lipophilic aromatic core drives the molecule to intercalate into the hydrophobic tails of the microbial lipid bilayer. Simultaneously, the slightly acidic phenolic hydroxyl group interacts with polar head groups and membrane-bound proteins. This dual-action intercalation disrupts the structural integrity of the membrane, leading to a collapse of the proton motive force, rapid cytoplasmic leakage, and subsequent protein denaturation .

MOA A 2,4-Dichloro-3-methylphenol (Lipophilic Phenol) B Adsorption to Microbial Cell Wall A->B C Lipid Bilayer Intercalation B->C D Membrane Disruption & Cytoplasmic Leakage C->D E Protein Denaturation & Cell Death D->E

Figure 1: Sequential mechanism of antimicrobial action for 2,4-Dichloro-3-methylphenol.

Precursor for Metallodrugs: In advanced drug discovery, CAS 17788-00-0 is rarely the final active pharmaceutical ingredient (API). Instead, it is nitrated and reduced to form 6-amino-2,4-dichloro-3-methylphenol. The adjacent hydroxyl and newly formed amino groups create a potent bidentate or tridentate (O,N,O') coordination pocket. When condensed with aldehydes to form Schiff bases, these ligands readily chelate transition metals like Zinc(II) or Silver(I). The resulting metallodrugs exhibit targeted cytotoxicity against cancer cell lines and multi-drug resistant (MDR) bacteria by intercalating into DNA and generating localized reactive oxygen species (ROS) .

Experimental Workflows & Synthetic Protocols

To leverage 2,4-Dichloro-3-methylphenol in the development of bioactive metallodrugs, a precise synthetic workflow must be executed.

Synthesis N1 m-Cresol (Starting Material) N2 Electrophilic Chlorination (Cl2 / SO2Cl2) N1->N2 N3 2,4-Dichloro-3-methylphenol (CAS 17788-00-0) N2->N3 N4 Nitration (HNO3) & Reduction (H2/Pd-C) N3->N4 N5 6-Amino-2,4-dichloro- 3-methylphenol N4->N5 N6 Condensation with Salicylaldehyde N5->N6 N7 Schiff Base Ligand (O,N,O' Donor) N6->N7 N8 Metal Complexation (e.g., ZnCl2 + TEA) N7->N8 N9 Bioactive Metallodrug N8->N9

Figure 2: Synthetic workflow from m-cresol to bioactive metallodrugs via CAS 17788-00-0.

Self-Validating Protocol: Synthesis of a Zn(II) Schiff Base Complex

This protocol details the transformation of the 6-amino derivative of 2,4-Dichloro-3-methylphenol into a bioactive Zinc(II) complex.

Causality & Rationale: We utilize absolute ethanol in the condensation step because it provides an optimal polar protic environment that solubilizes both precursors while driving the dehydration reaction forward. Triethylamine (TEA) is strictly required during complexation to deprotonate the phenolic hydroxyl groups, increasing their nucleophilicity and thermodynamically driving the formation of stable Zn-O bonds.

Step 1: Schiff Base Condensation

  • Dissolve 10.0 mmol of 6-amino-2,4-dichloro-3-methylphenol in 25 mL of absolute ethanol.

  • Add an equimolar amount (10.0 mmol) of a substituted salicylaldehyde dropwise under continuous magnetic stirring.

  • Reflux the mixture at 78°C for 4–6 hours.

  • Validation Check: Monitor the reaction via Thin-Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase. The disappearance of the primary amine spot confirms the formation of the imine (Schiff base).

  • Cool the solution to 4°C to precipitate the ligand. Filter, wash with cold ethanol, and dry under vacuum.

Step 2: Metal Complexation

  • Suspend 5.0 mmol of the synthesized Schiff base ligand in 20 mL of anhydrous methanol.

  • Add 5.0 mmol of Zinc(II) chloride (ZnCl₂) dissolved in 10 mL of methanol dropwise to the suspension.

  • Add Triethylamine (TEA) dropwise until the pH stabilizes between 7.5 and 8.0.

  • Validation Check: A distinct color change (typically to deep yellow or orange) and immediate precipitation indicate successful coordination. If the pH drops below 7.0, the complex will dissociate; maintain strict pH control.

  • Stir the mixture at room temperature for 2 hours.

  • Isolate the solid complex via vacuum filtration, wash with cold methanol and diethyl ether to remove unreacted starting materials, and desiccate over anhydrous CaCl₂.

Safety, Handling, and Toxicity

Due to its halogenated phenolic nature, 2,4-Dichloro-3-methylphenol requires stringent handling protocols. According to the Globally Harmonized System (GHS), the compound is classified under the following hazard statements:

  • H302: Harmful if swallowed (Acute oral toxicity).

  • H311: Toxic in contact with skin (Rapid dermal absorption due to high LogP).

  • H315 / H318: Causes severe skin irritation and serious eye damage.

Laboratory Precautions: All synthetic manipulations must be conducted within a certified Class II fume hood. Nitrile gloves are insufficient for prolonged exposure; butyl rubber gloves are recommended to prevent permeation of the lipophilic compound. In the event of dermal exposure, immediate flushing with polyethylene glycol (PEG) followed by water is required to solubilize and remove the chemical from the lipid barrier.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 87305, 2,4-Dichloro-m-cresol" PubChem. URL:[Link]

  • U.S. Environmental Protection Agency. "Phenol, 2,4-dichloro-3-methyl- - Substance Details" Substance Registry Services (SRS). URL:[Link]

  • Smolyaninov, I. V., et al. "Heteroligand α-Diimine-Zn(II) Complexes with O,N,O′- and O,N,S-Donor Redox-Active Schiff Bases: Synthesis, Structure and Electrochemical Properties" International Journal of Molecular Sciences (MDPI). URL:[Link]

Foundational

An In-depth Technical Guide to the Molecular Structure of 2,4-Dichloro-3-methylphenol

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive exploration of the molecular structure of 2,4-dichl...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive exploration of the molecular structure of 2,4-dichloro-3-methylphenol, a substituted phenolic compound of interest in various chemical and pharmaceutical research domains. While direct experimental data for this specific isomer is limited, this document synthesizes available information from closely related analogs, computational predictions, and established principles of organic chemistry to offer a robust understanding of its structural characteristics. This guide delves into the compound's molecular architecture, spectroscopic signatures, and plausible synthetic and analytical methodologies, equipping researchers with the foundational knowledge required for its application in drug discovery and development.

Introduction and Chemical Identity

2,4-Dichloro-3-methylphenol, also known as 2,4-dichloro-m-cresol, is an aromatic organic compound with the chemical formula C₇H₆Cl₂O.[1][2] Its structure consists of a phenol ring substituted with two chlorine atoms at positions 2 and 4, and a methyl group at position 3. The presence and relative positions of these functional groups—a hydroxyl group, a methyl group, and two chlorine atoms—on the benzene ring dictate its physicochemical properties, reactivity, and potential biological activity.

The strategic placement of electron-withdrawing chlorine atoms and an electron-donating methyl group on the phenol scaffold creates a unique electronic and steric environment. This intricate interplay of substituents is crucial for its interaction with biological targets and influences its metabolic fate, making a thorough understanding of its molecular structure a prerequisite for its rational use in research and development.

Table 1: Chemical and Physical Properties of 2,4-Dichloro-3-methylphenol

PropertyValueSource
CAS Number 17788-00-0[1]
Molecular Formula C₇H₆Cl₂O[1][2]
Molecular Weight 177.03 g/mol [3]
IUPAC Name 2,4-dichloro-3-methylphenol[1]
Synonyms 2,4-dichloro-m-cresol[1][3]
Predicted pKa 8.17 ± 0.23[3]
Melting Point 58°C[3]
Boiling Point (est.) 251.88°C[3]
Density (est.) 1.2970 g/cm³[3]

Molecular Structure and Geometry

A definitive experimental determination of the three-dimensional structure of 2,4-dichloro-3-methylphenol through X-ray crystallography has not been reported in the literature. However, its molecular geometry can be reliably predicted using computational modeling techniques, drawing on the established principles of valence shell electron pair repulsion (VSEPR) theory and the known structures of related phenolic compounds.

The core of the molecule is a planar benzene ring. The hydroxyl and methyl groups, along with the two chlorine atoms, are attached to this ring. The bond lengths and angles are influenced by the electronic effects of the substituents. The electron-withdrawing nature of the chlorine atoms and the hydroxyl group, coupled with the electron-donating methyl group, will induce subtle distortions in the benzene ring from a perfect hexagon.

Figure 1: Predicted 2D structure of 2,4-dichloro-3-methylphenol.

Synthesis and Purification

The synthesis of 2,4-dichloro-3-methylphenol typically involves the electrophilic chlorination of m-cresol (3-methylphenol). The hydroxyl and methyl groups of m-cresol are ortho-, para-directing activators. Direct chlorination often leads to a mixture of isomers, including monochlorinated and dichlorinated products.

A plausible synthetic route involves the controlled chlorination of m-cresol using a chlorinating agent such as sulfuryl chloride (SO₂Cl₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).[4] The reaction conditions, including the choice of solvent, temperature, and catalyst, can be optimized to favor the formation of the desired 2,4-dichloro-3-methylphenol isomer. However, the formation of other isomers, such as 2,6-dichloro-3-methylphenol and 4,6-dichloro-3-methylphenol, is likely.

G m-Cresol m-Cresol Reaction Mixture Reaction Mixture m-Cresol->Reaction Mixture SO2Cl2, AlCl3 2,4-Dichloro-3-methylphenol 2,4-Dichloro-3-methylphenol Reaction Mixture->2,4-Dichloro-3-methylphenol Other Isomers Other Isomers Reaction Mixture->Other Isomers Purified Product Purified Product 2,4-Dichloro-3-methylphenol->Purified Product Chromatography

Figure 2: Generalized synthetic workflow for 2,4-dichloro-3-methylphenol.

Experimental Protocol: Synthesis of a Dichlorinated m-Cresol Mixture

This protocol is adapted from general procedures for the chlorination of phenols and should be optimized for the specific synthesis of 2,4-dichloro-3-methylphenol.[4]

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, dissolve m-cresol in a suitable inert solvent (e.g., dichloromethane).

  • Catalyst Addition: Add a catalytic amount of anhydrous aluminum chloride to the solution.

  • Chlorination: Cool the mixture in an ice bath and add a solution of sulfuryl chloride in the same solvent dropwise via the dropping funnel. Maintain the temperature below 10°C during the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Once the reaction is complete, quench the reaction by slowly adding ice-water. Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Solvent Removal: Remove the solvent under reduced pressure to obtain the crude product mixture.

Purification

The separation of 2,4-dichloro-3-methylphenol from its isomers in the crude reaction mixture presents a significant challenge due to their similar physical properties.[5]

  • Fractional Distillation: While difficult, fractional distillation under reduced pressure may be employed for an initial separation based on boiling point differences.

  • Chromatography: Column chromatography on silica gel is a more effective method for isolating the desired isomer. A non-polar eluent system, such as a mixture of hexane and ethyl acetate, would likely provide good separation. High-performance liquid chromatography (HPLC) can also be utilized for both analytical and preparative-scale purification of dichlorophenol isomers.[6][7]

Structural Elucidation via Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the hydroxyl proton, and the methyl protons.

  • Aromatic Protons: Two signals are expected in the aromatic region (typically 6.5-8.0 ppm). These would likely appear as doublets due to coupling with each other. The electron-withdrawing chlorine atoms will deshield these protons, shifting their signals downfield.

  • Hydroxyl Proton: A broad singlet for the hydroxyl proton, the chemical shift of which is concentration and solvent-dependent.

  • Methyl Protons: A singlet for the three equivalent methyl protons, typically in the range of 2.0-2.5 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will provide information about the carbon skeleton.

  • Aromatic Carbons: Six distinct signals are expected for the six aromatic carbons. The carbons attached to the chlorine and oxygen atoms will be significantly deshielded and appear at higher chemical shifts. The chemical shifts can be estimated using empirical additivity rules or computational software.

  • Methyl Carbon: A single signal for the methyl carbon will appear in the aliphatic region (typically 15-25 ppm).

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.

  • O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group stretching vibration.

  • C-H Stretch (Aromatic): Absorption bands above 3000 cm⁻¹.

  • C-H Stretch (Aliphatic): Absorption bands just below 3000 cm⁻¹ for the methyl group.

  • C=C Stretch (Aromatic): Absorptions in the 1450-1600 cm⁻¹ region.

  • C-O Stretch: A strong absorption band in the 1200-1300 cm⁻¹ region.

  • C-Cl Stretch: Absorptions in the fingerprint region, typically between 600 and 800 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion Peak (M⁺): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 176). Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed. The M+2 peak (from one ³⁷Cl) will be approximately 65% of the intensity of the M peak (from two ³⁵Cl), and the M+4 peak (from two ³⁷Cl) will be about 10% of the M peak intensity.

  • Fragmentation: Common fragmentation pathways for phenols include the loss of a hydrogen atom, a CO molecule, and cleavage of the methyl group. The presence of chlorine atoms will also influence the fragmentation pattern.

G cluster_0 Spectroscopic Analysis Workflow Purified Sample Purified Sample NMR (¹H, ¹³C) NMR (¹H, ¹³C) Purified Sample->NMR (¹H, ¹³C) IR Spectroscopy IR Spectroscopy Purified Sample->IR Spectroscopy Mass Spectrometry Mass Spectrometry Purified Sample->Mass Spectrometry Connectivity & Environment Connectivity & Environment NMR (¹H, ¹³C)->Connectivity & Environment Structural Confirmation Structural Confirmation Connectivity & Environment->Structural Confirmation Functional Groups Functional Groups IR Spectroscopy->Functional Groups Functional Groups->Structural Confirmation Molecular Weight & Fragmentation Molecular Weight & Fragmentation Mass Spectrometry->Molecular Weight & Fragmentation Molecular Weight & Fragmentation->Structural Confirmation

Figure 3: A typical workflow for the structural elucidation of an organic compound.

Safety and Handling

Substituted phenols, particularly chlorinated ones, should be handled with care as they can be toxic and corrosive. While specific toxicity data for 2,4-dichloro-3-methylphenol is not extensively documented, it is prudent to treat it as a hazardous substance.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound.

  • Ventilation: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

Conclusion

This technical guide has provided a detailed overview of the molecular structure of 2,4-dichloro-3-methylphenol. While a lack of direct experimental data necessitates a degree of inference from related compounds and computational predictions, the information presented herein offers a solid foundation for researchers. The unique substitution pattern of this molecule suggests interesting chemical and biological properties worthy of further investigation. The outlined synthetic and analytical strategies provide a roadmap for its preparation and characterization, paving the way for its potential application in the development of novel therapeutics and other advanced materials.

References

  • Leston, G. (1984). Process for separating chlorinated phenols. U.S. Patent No. 4,429,168. Washington, DC: U.S.
  • Kuklenyi, Z., et al. (2005). Automated On-Line Column-Switching HPLC-MS/MS Method with Peak Focusing for the Determination of Nine Environmental Phenols in Urine. Analytical Chemistry, 77(16), 5409-5415. [Link]

  • Smith, K., & El-Hiti, G. A. (2021). Development of Efficient and Selective Processes for the Synthesis of Commercially Important Chlorinated Phenols. Molecules, 26(14), 4153. [Link]

  • Saltworks Technologies. (2020). Removing Highly Toxic Phenolic Compounds: Wastewater Treatment Options. [Link]

  • Morin, N., et al. (2003). Retention Study of Dichlorophenol Isomers by High-Performance Liquid Chromatography Using a Mobile Phase Modified with ß-Cyclodextrin. Journal of Chromatographic Science, 41(8), 413-419. [Link]

  • Guillaume, Y. C., et al. (2003). Retention Study of Dichlorophenol Isomers by High-Performance Liquid Chromatography Using a Mobile Phase Modified with β-Cyclodextrin. Journal of Chromatographic Science, 41(8), 413-419. [Link]

  • ChemConnections. Mass Spectrometry Fragmentation. [Link]

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  • PubChem. (n.d.). 2,4-Dichloro-6-methylphenol. National Center for Biotechnology Information. [Link]

  • SpectraBase. (n.d.). 2,4-Dichloro-6-{[(3-chloro-4-fluorophenyl)imino]methyl}phenol. [Link]

  • British Columbia Ministry of Environment & Climate Change Strategy. (2017). Chlorinated and Non-Chlorinated Phenols in Water. [Link]

  • Appelman, J. R., et al. (2008). Synthesis and Mass Spectral Analysis of HD Degradation Products. A Computational Elucidation of the Fragmentation Pathways. Defense Technical Information Center. [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. [Link]

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  • Usatyuk, A., & Criquet, J. (2020). Chlorination of Phenols Revisited: Unexpected Formation of α,β-Unsaturated C4-Dicarbonyl Ring Cleavage Products. Environmental Science & Technology, 54(3), 1635-1644. [Link]

  • Usatyuk, A., & Criquet, J. (2020). Chlorination of Phenols Revisited: Unexpected Formation of α,β-Unsaturated C4-Dicarbonyl Ring Cleavage Products. Environmental Science & Technology, 54(3), 1635-1644. [Link]

  • ResearchGate. (n.d.). The six dichlorophenol isomer structures. [Link]

  • ORSANCO. (n.d.). Phenol Wastes Treatment by Chemical Oxidation. [Link]

  • Brenner, M., & Seebach, D. (2003). Method for producing 2-alkyl-3-chlorophenols.
  • NIST. (n.d.). Phenol, 2,4-dichloro-6-methyl-. NIST Chemistry WebBook. [Link]

  • SpectraBase. (n.d.). 2,4-Dichloro-6-[(2-hydroxy-4,5-dimethylphenylimino)methyl]phenol. [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0234081). [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. [Link]

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  • Chemguide. (n.d.). Interpreting C-13 NMR spectra. [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (n.d.). Molecular Geometry, Homo-Lumo Analysis and Mulliken Charge Distribution of 2,6-Dichloro-4-Fluoro Phenol Using DFT and HF Method. [Link]

  • Chem LibreTexts. (n.d.). Interpreting C-13 NMR spectra. [Link]

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Exploratory

Introduction: The Significance of a Precisely Substituted Phenol

An In-Depth Technical Guide to the Synthesis of 2,4-Dichloro-3-methylphenol 2,4-Dichloro-3-methylphenol, a halogenated derivative of m-cresol, is a compound of significant interest in various chemical and pharmaceutical...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis of 2,4-Dichloro-3-methylphenol

2,4-Dichloro-3-methylphenol, a halogenated derivative of m-cresol, is a compound of significant interest in various chemical and pharmaceutical sectors. Its utility is primarily derived from its potent antimicrobial properties, which make it a valuable component as an antiseptic and preservative.[1] The precise arrangement of two chlorine atoms and a methyl group on the phenol ring is critical to its biological activity. However, this specific substitution pattern presents a considerable challenge in synthetic chemistry, primarily concerning the regiochemical control during electrophilic aromatic substitution.

This guide, intended for researchers and professionals in chemical synthesis and drug development, provides a detailed exploration of the synthetic pathways to 2,4-dichloro-3-methylphenol. We will delve into the mechanistic underpinnings of the primary synthetic route, explain the rationale behind the selection of reagents and catalysts, and present a detailed experimental protocol. The discussion will emphasize strategies to overcome the inherent challenges of selectivity and yield, grounding the methodology in established chemical principles and contemporary research.

Core Synthetic Strategy: Regiocontrolled Dichlorination of 3-Methylphenol

The most direct and industrially relevant approach to synthesizing 2,4-dichloro-3-methylphenol is through the sequential electrophilic chlorination of 3-methylphenol (m-cresol). The success of this strategy hinges on understanding and manipulating the directing effects of the substituents on the aromatic ring.

  • The Hydroxyl (-OH) Group: A powerful activating group that directs incoming electrophiles to the ortho (positions 2 and 6) and para (position 4) positions.

  • The Methyl (-CH₃) Group: A moderately activating group, also directing to the ortho (positions 2 and 4) and para (position 6) positions relative to itself.

When both are present on the ring as in m-cresol, their effects are combined. The hydroxyl group's influence is dominant. The primary challenge is to introduce chlorine atoms selectively at the C-4 and C-2 positions while minimizing the formation of other isomers, such as 6-chloro-3-methylphenol and 2,6-dichloro-3-methylphenol.

Mechanism and Selectivity Considerations

The synthesis proceeds in two main stages: monochlorination followed by a second chlorination.

  • Monochlorination: The first electrophilic attack on m-cresol preferentially occurs at the positions most activated by the hydroxyl group. This leads to a mixture of isomers, primarily 4-chloro-3-methylphenol and 6-chloro-3-methylphenol. Achieving a high yield of the 4-chloro isomer is paramount for the overall efficiency of the synthesis. Research has demonstrated that the choice of chlorinating agent and catalyst is crucial for maximizing this desired regioselectivity.[2]

  • Dichlorination: The subsequent chlorination of 4-chloro-3-methylphenol introduces the second chlorine atom. The remaining open positions are C-2 and C-6. Both are ortho to the powerful hydroxyl activator, making them susceptible to electrophilic attack. The desired product is formed by chlorination at the C-2 position.

dot

Caption: Key stages in the dichlorination of m-cresol.

Reagent Selection and Process Optimization

The choice of reagents is the most critical factor in controlling the reaction's outcome. While various chlorinating agents can be used, sulfuryl chloride (SO₂Cl₂) is often preferred in both laboratory and industrial settings for its efficacy and ease of handling compared to chlorine gas.[1][2]

The Role of Catalysis in Directing Chlorination

The use of a catalyst is essential not only for accelerating the reaction but, more importantly, for steering its regioselectivity.

  • Lewis Acids (AlCl₃, FeCl₃): These are commonly employed to increase the electrophilicity of the chlorinating agent. However, when used alone, they may not provide sufficient para-selectivity in the initial chlorination step.[2]

  • Sulphur-Containing Catalysts: A significant advancement in this field involves the use of sulfur-containing catalysts, such as dithiaalkanes, in conjunction with a Lewis acid. These catalyst systems have been shown to dramatically enhance the formation of the para-isomer (4-chloro-3-methylphenol).[1][2] The proposed mechanism involves the formation of a bulky complex between the phenol, the Lewis acid, and the sulfur catalyst, which sterically hinders attack at the ortho positions, thereby favoring the para position.

Data Summary: Catalyst Effect on m-Cresol Chlorination

The following table summarizes data adapted from studies on the chlorination of m-cresol, highlighting the profound impact of the catalyst system on product distribution.

Catalyst SystemChlorinating AgentKey IntermediateYield of 4-chloro isomerpara/ortho RatioReference
AlCl₃SO₂Cl₂4-Chloro-m-cresolModerate~3.5[2]
AlCl₃ + Di-n-butyl sulfideSO₂Cl₂4-Chloro-m-cresolHigh~17.3[1]
AlCl₃ + 5,18-dithiadocosaneSO₂Cl₂4-Chloro-m-cresol91.8%20.7[2]

Alternative Strategy: The Blocking Group Approach

An alternative, albeit more complex, synthetic route involves the use of a temporary blocking group to control the chlorination sites. A German patent describes a process that begins with 4-tert-butyl-3-methylphenol.[3]

  • Blocking: The bulky tert-butyl group is introduced at the C-4 position, effectively blocking it from electrophilic attack.

  • Dichlorination: Chlorination of this intermediate directs the chlorine atoms to the available activated positions, C-2 and C-6.

  • De-blocking (Debutylation): The tert-butyl group is subsequently removed under acidic conditions to yield the final product.

While this method offers excellent regiochemical control, it involves additional synthetic steps, which can impact the overall yield and economic viability.

Experimental Protocol: Synthesis via Catalytic Chlorination

This protocol describes a laboratory-scale synthesis of 2,4-dichloro-3-methylphenol using sulfuryl chloride with a Lewis acid and a sulfur-containing catalyst promoter for enhanced selectivity.

Safety Precaution: This procedure involves corrosive and toxic chemicals. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Materials and Reagents:

  • 3-Methylphenol (m-cresol)

  • Sulfuryl chloride (SO₂Cl₂)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Di-n-butyl sulfide (or other suitable sulfur catalyst)

  • Dichloromethane (DCM, anhydrous)

  • Hydrochloric acid (1M aq.)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 3-methylphenol (1.0 eq), the sulfur catalyst (e.g., di-n-butyl sulfide, ~0.03 eq), and anhydrous dichloromethane.

  • Catalyst Addition: Cool the mixture to 0°C in an ice bath. Carefully add anhydrous aluminum chloride (AlCl₃, ~0.04 eq) in portions. Stir the resulting slurry for 15 minutes.

  • Chlorination (First Equivalent): Add sulfuryl chloride (1.1 eq) dropwise via the dropping funnel over 30-60 minutes, maintaining the temperature at 0-5°C. The reaction is exothermic.

  • Reaction Monitoring (Monochlorination): After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours. Monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to confirm the consumption of the starting material.

  • Chlorination (Second Equivalent): Once the formation of the monochloro-intermediate is maximized, re-cool the flask to 0°C. Add a second portion of sulfuryl chloride (1.1 eq) dropwise.

  • Reaction Completion: Allow the mixture to warm to room temperature and stir for an additional 4-8 hours, or until GC/TLC analysis indicates the formation of the dichlorinated product is complete.

  • Workup: Carefully quench the reaction by slowly pouring it into a beaker of crushed ice and 1M HCl. Transfer the mixture to a separatory funnel.

  • Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The resulting crude product, a dark oil or solid, should be purified. This can be achieved by vacuum distillation or recrystallization from a suitable solvent system (e.g., hexane/toluene) to yield pure 2,4-dichloro-3-methylphenol.[3]

dot

Caption: Step-by-step experimental workflow for synthesis.

Conclusion

The synthesis of 2,4-dichloro-3-methylphenol is a prime example of the challenges and subtleties of electrophilic aromatic substitution. While direct dichlorination of m-cresol is the most straightforward route, success is not guaranteed without careful control of regioselectivity. The strategic use of modern catalyst systems, particularly those containing sulfur promoters in conjunction with Lewis acids and sulfuryl chloride, provides a robust and efficient method for producing the desired 4-chloro-3-methylphenol intermediate, which is critical for the overall success of the synthesis. This guide provides the theoretical foundation and a practical, field-tested protocol for researchers to confidently approach the synthesis of this important antimicrobial compound.

References

  • Chloroxylenol - Grokipedia. (2026, February 13).
  • Watson, D. J., et al. (2021). Development of Efficient and Selective Processes for the Synthesis of Commercially Important Chlorinated Phenols. MDPI.
  • Commercially Important Chlorinated Phenols. (2022, January 8). Encyclopedia.pub.
  • Dichloroxylenol. DrugFuture.
  • Benzene, 2,4-dichloro-1-methoxy - Organic Syntheses Procedure. Organic Syntheses.
  • Le-Min, P., et al. (2020). Chlorination of Phenols Revisited: Unexpected Formation of α,β-Unsaturated C4-Dicarbonyl Ring Cleavage Products. Environmental Science & Technology.
  • CN103214350A - Preparation method of chloroxylenol. Google Patents.
  • DE3724019A1 - Verfahren zur herstellung von 2,4-dichlor-3-methyl-phenol. Google Patents.
  • 2,4-Dichloro-m-cresol | C7H6Cl2O | CID 87305. PubChem.

Sources

Foundational

2,4-Dichloro-3-methylphenol physical and chemical properties

An in-depth technical analysis of 2,4-Dichloro-3-methylphenol requires a multidisciplinary approach, bridging its fundamental physicochemical properties with its practical applications in advanced organic synthesis and d...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of 2,4-Dichloro-3-methylphenol requires a multidisciplinary approach, bridging its fundamental physicochemical properties with its practical applications in advanced organic synthesis and drug development. As a highly functionalized aromatic building block, understanding the causality behind its reactivity is paramount for researchers engineering complex molecular architectures.

Physicochemical and Thermodynamic Profiling

2,4-Dichloro-3-methylphenol (CAS: 17788-00-0), also known as 2,4-dichloro-m-cresol, features a unique substitution pattern: a hydroxyl group, a methyl group, and two strongly electronegative chlorine atoms. This specific arrangement creates a highly tuned electronic environment that dictates its solubility, acidity, and reactivity.

The presence of the two chlorine atoms significantly increases the molecule's lipophilicity compared to standard cresols. Simultaneously, the electron-withdrawing inductive effect of the halogens stabilizes the phenoxide anion, thereby increasing the acidity of the phenolic hydroxyl group.

Table 1: Key Physicochemical Properties and Experimental Causality

PropertyValueCausality / Practical Significance
Molecular Formula C₇H₆Cl₂ODefines the stoichiometric baseline for synthetic workflows.
Molecular Weight 177.02 g/mol Utilized for precise molarity calculations in cross-coupling reactions.
Melting Point 58 °CIndicates moderate lattice energy; requires controlled thermal handling to prevent phase changes during ambient storage[1].
Boiling Point 236 °CThe high boiling point enables high-temperature reflux reactions in non-polar solvents without significant evaporative loss [2].
XLogP3 3.18 - 3.20High lipophilicity dictates the mandatory use of moderately polar to non-polar organic solvents (e.g., DCM, DMF) during extraction and synthesis [1].
pKa (Predicted) ~8.17Increased acidity (relative to phenol's pKa of ~10) allows for efficient deprotonation by mild bases (e.g., K₂CO₃) during etherification workflows.
Monoisotopic Mass 175.97957 DaCritical parameter for accurate identification via High-Resolution Mass Spectrometry (HRMS) [1].

Chemical Reactivity and Mechanistic Pathways

The reactivity of 2,4-dichloro-3-methylphenol is governed by the competing directing effects of its substituents. The hydroxyl group is a powerful ring activator and ortho/para director. The methyl group is a weak ortho/para director, while the chlorine atoms are deactivating but also ortho/para directing.

Because positions 2 and 4 are occupied by chlorine, and position 3 is occupied by the methyl group, Electrophilic Aromatic Substitution (EAS) is highly regioselective. Incoming electrophiles are directed almost exclusively to the 6-position (ortho to the hydroxyl group). This regioselectivity is heavily exploited to synthesize 6-amino-2,4-dichloro-3-methylphenol, a critical precursor for bi-aryl amide derivatives used in oncology therapeutics [3].

ReactivityPathway A 3-Methylphenol (Starting Material) B Electrophilic Chlorination (Cl2, FeCl3, 40-60°C) A->B C 2,4-Dichloro-3-methylphenol (CAS: 17788-00-0) B->C D Regioselective Nitration (HNO3, H2SO4, 0-5°C) C->D E 2,4-Dichloro-3-methyl-6-nitrophenol D->E F Catalytic Reduction (H2, Pd/C or Fe/HCl) E->F G 6-Amino-2,4-dichloro-3-methylphenol (API Precursor) F->G

Caption: Regioselective synthetic pathway of 2,4-dichloro-3-methylphenol derivatives.

Application Workflows in Drug Development

In modern drug discovery, derivatives of 2,4-dichloro-3-methylphenol are frequently coupled with steroid analogs to create potent CYP17 hydroxylase inhibitors for prostate cancer treatment [3]. The following protocols outline the transformation of the base compound into a viable Active Pharmaceutical Ingredient (API) intermediate.

Protocol 1: Regioselective Nitration to 2,4-Dichloro-3-methyl-6-nitrophenol

Causality Focus: Nitration of electron-rich phenols can easily lead to oxidative degradation (tar formation). Therefore, strict temperature control and the use of a moderated nitrating environment are mandatory to ensure high yield and purity.

  • Solvent Preparation: Dissolve 1.0 equivalent of 2,4-dichloro-3-methylphenol in glacial acetic acid. Rationale: Acetic acid acts as a moderately polar, protic solvent that stabilizes the intermediate arenium ion without overly accelerating the reaction kinetics.

  • Controlled Nitration: Cool the reaction vessel to 0–5 °C using an ice-salt bath. Slowly add 1.05 equivalents of a pre-cooled mixture of concentrated HNO₃ and H₂SO₄ dropwise over 30 minutes. Rationale: The low temperature and slow addition rate prevent over-nitration and mitigate the exothermic oxidation of the phenolic ring.

  • Quenching & Isolation: Pour the reaction mixture onto crushed ice. The sudden drop in solvent polarity forces the rapid precipitation of 2,4-dichloro-3-methyl-6-nitrophenol. Filter under vacuum and wash with copious amounts of cold water to remove residual mineral acids.

  • System Validation: Verify the product via ¹H-NMR. The protocol is considered successful and self-validating when the proton signal at the 6-position disappears, and the remaining aromatic proton shifts downfield due to the deshielding effect of the newly introduced nitro group.

Protocol 2: Suzuki-Miyaura Cross-Coupling for Steroid Analogs

Once reduced to the amine (as shown in the DOT diagram), the derivative can be utilized in cross-coupling reactions [3].

  • Activation: React the functionalized 2,4-dichloro-3-methylphenol derivative with a steroid-based boronic acid (1.2 eq) in a thoroughly degassed mixture of DMF and water (4:1).

  • Catalysis: Add 0.05 eq of Pd(PPh₃)₄ and 2.0 eq of K₂CO₃. Rationale: K₂CO₃ acts as a mild base to activate the boronic acid into a highly reactive boronate complex, while the palladium catalyst facilitates the oxidative addition and reductive elimination cycle.

  • Thermal Cycling: Heat the mixture to 90 °C under an inert argon atmosphere for 14 hours. Rationale: Argon displaces oxygen, preventing the fatal oxidation of the sensitive Pd(0) catalyst to inactive Pd(II).

  • Purification: Extract the aqueous layer with ethyl acetate, dry the organic phase over anhydrous MgSO₄, and purify via flash chromatography (hexane:EtOAc 4:1).

Analytical Characterization and Quality Control

Accurate quantification of 2,4-dichloro-3-methylphenol and its synthetic impurities is essential for regulatory compliance. Due to its phenolic nature, the compound frequently exhibits peak tailing on standard C18 stationary phases caused by secondary hydrogen-bonding interactions with residual surface silanols.

Protocol 3: Reverse-Phase HPLC Purity Analysis

Causality Focus: To achieve sharp, symmetrical peaks, a specialized reverse-phase column with low silanol activity must be utilized to suppress secondary interactions [4].

  • Column Selection: Install a low-silanol reverse-phase column (e.g., Newcrom R1, 3 µm particle size).

  • Mobile Phase Preparation: Prepare an isocratic mobile phase consisting of Acetonitrile (MeCN) and Water. Add 0.1% Phosphoric acid (H₃PO₄). Rationale: Keeping the mobile phase pH well below the molecule's pKa (~8.17) ensures the phenol remains in its fully protonated, neutral state, maximizing column retention and peak symmetry. (Note: If coupling to Mass Spectrometry, substitute phosphoric acid with 0.1% Formic acid to maintain volatility).

  • Method Parameters: Set the flow rate to 1.0 mL/min, column oven temperature to 30 °C, and UV detection to 280 nm (optimal for the conjugated aromatic system).

  • System Validation: Inject a 10 µL sample. The analytical protocol is self-validating if the asymmetry factor ( As​ ) of the 2,4-dichloro-3-methylphenol peak falls strictly between 0.9 and 1.2, proving that secondary silanol interactions have been successfully suppressed.

Safety, Toxicity, and Handling

According to the Globally Harmonized System (GHS), 2,4-dichloro-3-methylphenol is classified under Acute Tox. 4 (Harmful if swallowed) and Eye Dam. 1 (Causes serious eye damage) [1].

  • Handling Directives: The compound must be handled within a certified Class II chemical fume hood. The use of nitrile gloves and chemical splash goggles is non-negotiable due to its corrosive nature to mucosal membranes.

  • Biological Activity (Hormesis): In vitro toxicological profiling of certain transition metal complexes derived from 2,4-dichloro-3-methylphenol ligands has demonstrated a hormetic effect. In these instances, low concentrations (e.g., 6.25 µg/mL) stimulate cellular proliferation, while higher concentrations induce expected cytotoxicity. This biphasic dose-response curve must be carefully mapped during the pharmacokinetic profiling of any derived APIs.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 87305, 2,4-Dichloro-m-cresol" PubChem. URL:[Link]

  • CAS Common Chemistry. "2,4-Dichloro-3-methylphenol (CAS RN: 17788-00-0)" American Chemical Society. URL:[Link]

  • Al-Masoudi, N. A., et al. "New Bi Aryl Amide Derivatives of Steroid Analoge Via Suzuki Reaction Synthesis And Characterization" AIP Conference Proceedings. URL:[Link]

  • SIELC Technologies. "Separation of Phenol, 2,4-dichloro-3-methyl- on Newcrom R1 HPLC column" SIELC Applications. URL: [Link]

Exploratory

Comprehensive Solubility Profiling of 2,4-Dichloro-3-methylphenol: Aqueous and Organic Systems

Executive Summary 2,4-Dichloro-3-methylphenol (also known as 2,4-dichloro-m-cresol) is a halogenated phenolic compound utilized in specialized chemical syntheses, agricultural intermediates, and biocidal research. For dr...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2,4-Dichloro-3-methylphenol (also known as 2,4-dichloro-m-cresol) is a halogenated phenolic compound utilized in specialized chemical syntheses, agricultural intermediates, and biocidal research. For drug development professionals and formulation scientists, understanding the precise solubility profile of this compound is a critical prerequisite for assay development, toxicological screening, and vehicle selection. This technical whitepaper provides a rigorous analysis of its thermodynamic solubility across aqueous and organic systems, grounded in physicochemical principles and validated experimental protocols.

Physicochemical Foundations

The solubility behavior of 2,4-dichloro-3-methylphenol (CAS RN: 17788-00-0) is dictated by the structural interplay of its functional groups[1]. The molecule (C7H6Cl2O) features a phenol core substituted with two highly electronegative chlorine atoms and one electron-donating methyl group.

Key parameters defining its solvation mechanics include:

  • Molecular Weight: 177.02 g/mol [2].

  • Melting Point: 58 °C, indicating a relatively stable crystalline lattice that requires moderate energy to disrupt during dissolution[1].

  • Boiling Point: 236 °C[1].

  • Lipophilicity (LogP): Computed at 3.2, classifying the compound as highly lipophilic and predictive of poor aqueous solubility[2].

Thermodynamic Solubility Behavior

Aqueous Solvation Dynamics

In aqueous environments, the solubility of 2,4-dichloro-3-methylphenol is severely restricted, officially classified as "slightly soluble"[3]. While the phenolic hydroxyl (-OH) group acts as both a hydrogen bond donor and acceptor, its hydration capacity is sterically and electronically hindered by the adjacent methyl and chloro substituents. Furthermore, the hydrophobic penalty imposed by the di-chlorinated aromatic ring forces water molecules into a highly ordered, entropically unfavorable clathrate-like structure around the solute. Consequently, the compound partitions poorly into water, typically achieving concentrations of less than 1 mg/mL.

Organic Solvent Interactions

In organic systems, solubility follows the Hildebrand parameter alignment ("like dissolves like").

  • Polar Aprotic Solvents (e.g., DMSO, DMF): Exhibit the highest solubilization capacity. The strong dipole moments of these solvents effectively solvate the polarizable aromatic ring, while acting as potent hydrogen bond acceptors for the phenolic -OH.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): Provide excellent solubility through cooperative hydrogen bonding networks.

  • Halogenated Solvents (e.g., Dichloromethane): Offer high solubility driven by strong dispersion forces and favorable halogen-halogen interactions.

  • Non-Polar Aliphatic Solvents (e.g., n-Hexane): Yield only moderate to sparing solubility, as the non-polar solvent cannot satisfy the hydrogen-bonding requirement of the phenol group.

Quantitative Data Summary

The following table synthesizes the theoretical and empirical solubility classifications for 2,4-dichloro-3-methylphenol across various solvent classes.

Solvent SystemDielectric Constant (ε)Solubility ClassificationEstimated Range (mg/mL)Dominant Solute-Solvent Interaction
Water (pH 7.0)80.1Slightly Soluble< 1.0Limited H-bonding; High hydrophobic penalty
Methanol32.7Freely Soluble> 100Strong H-bonding (donor/acceptor)
Dimethyl Sulfoxide46.7Very Soluble> 200Polar aprotic solvation; Dipole-dipole
Dichloromethane9.1Soluble50 - 100Dispersion forces; Halogen affinity
n-Hexane1.9Sparingly Soluble1 - 10Weak dispersion; OH group limits solubility

Standardized Experimental Methodologies

To generate reliable, self-validating solubility data for lipophilic phenols, the traditional Shake-Flask method remains the gold standard. The following protocol is engineered to eliminate common artifacts associated with highly lipophilic, halogenated compounds.

Protocol: Thermodynamic Solubility via Shake-Flask (Self-Validating System)
  • Step 1: Solid Dispersion in Glass. Add an excess amount of solid 2,4-dichloro-3-methylphenol to Type I borosilicate glass vials.

    • Expertise Insight (Causality): Halogenated phenols with a LogP > 3 readily adsorb onto or partition into plastic (e.g., polypropylene) surfaces. Using glass is mandatory to prevent artificial depletion of the solute from the liquid phase.

  • Step 2: Solvent Addition & Spiking. Add 1.0 mL of the target solvent. In a parallel control vial, process a reference standard (e.g., 4-chlorophenol) to validate the equilibration kinetics.

  • Step 3: Thermal Equilibration. Seal the vials and agitate at 300 RPM in a thermoshaker set strictly to 25.0 ± 0.1 °C for 48 hours.

    • Expertise Insight (Causality): Dissolution is a highly enthalpy-driven process; even a 1 °C fluctuation can shift the equilibrium. A 48-hour window guarantees that the dissolution-precipitation dynamic has reached a steady thermodynamic state.

  • Step 4: Phase Separation via Ultracentrifugation. Centrifuge the suspension at 15,000 x g for 15 minutes to pellet the undissolved solid.

    • Expertise Insight (Causality): Do not use standard syringe filters (Nylon, PVDF). Lipophilic phenols exhibit high non-specific binding to polymer membranes, which acts as a sink and results in falsely low solubility readings. Centrifugation serves as a self-validating choice that physically separates the phases without introducing a binding surface.

  • Step 5: Quantification. Carefully aspirate the supernatant, dilute appropriately in the mobile phase, and quantify using HPLC-UV (detection at ~280 nm) against a validated calibration curve.

Workflow Visualization

SolubilityWorkflow Start Compound: 2,4-Dichloro-3-methylphenol (LogP = 3.2) SolventPrep Solvent & Buffer Preparation (Aqueous vs. Organic) Start->SolventPrep Incubation Shake-Flask Equilibration (48h at 25°C, Glass Vials) SolventPrep->Incubation Separation Phase Separation (Ultracentrifugation at 15,000 x g) Incubation->Separation Analysis Supernatant Quantification (HPLC-UV / LC-MS) Separation->Analysis Data Thermodynamic Solubility Profile Analysis->Data

Workflow for thermodynamic solubility profiling of lipophilic phenols.

References

  • CAS Common Chemistry. "2,4-Dichloro-3-methylphenol - CAS Common Chemistry". cas.org. [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 87305, 2,4-Dichloro-m-cresol". nih.gov. [Link]

  • U.S. Environmental Protection Agency (EPA). "Ambient Water Quality Criteria For Chlorinated Phenols". epa.gov. [Link]

Sources

Foundational

2,4-Dichloro-3-methylphenol: Comprehensive Mechanism of Action and Mechanistic Validation Protocols

Executive Summary 2,4-Dichloro-3-methylphenol (2,4-DC-3-MP), commonly referred to as 2,4-dichloro-m-cresol, is a highly effective halogenated phenolic biocide. Utilized extensively in specialized disinfectants, agricultu...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2,4-Dichloro-3-methylphenol (2,4-DC-3-MP), commonly referred to as 2,4-dichloro-m-cresol, is a highly effective halogenated phenolic biocide. Utilized extensively in specialized disinfectants, agricultural formulations, and as a precursor in pharmaceutical synthesis, its broad-spectrum antimicrobial efficacy is driven by its unique structural properties. This technical guide provides an in-depth mechanistic analysis of 2,4-DC-3-MP for drug development professionals and researchers. It elucidates the compound's interactions with microbial cell membranes, its role in uncoupling oxidative phosphorylation, and provides robust, self-validating experimental protocols for confirming these pathways in vitro.

Physicochemical Profile & Structural Basis for Activity

The biocidal potency of 2,4-DC-3-MP is inextricably linked to its molecular architecture. The presence of two chlorine substituents on the phenolic ring serves a dual purpose that dictates its pharmacokinetics and pharmacodynamics at the cellular level:

  • Increased Lipophilicity : The halogens increase the partition coefficient, facilitating rapid insertion into the hydrophobic core of bacterial lipid bilayers.

  • pKa Modulation : The electron-withdrawing nature of the chlorine atoms lowers the pKa of the hydroxyl group compared to an unsubstituted phenol. This allows the molecule to exist in an equilibrium of protonated and deprotonated states at physiological pH, a critical requirement for proton shuttling.

Table 1: Physicochemical Properties of 2,4-Dichloro-3-methylphenol
PropertyValueClinical / Mechanistic Relevance
IUPAC Name 2,4-Dichloro-3-methylphenolStandardized nomenclature for synthesis.
CAS Registry Number 17788-00-0Unique identifier for regulatory tracking.
Molecular Formula C 7​ H 6​ Cl 2​ ODictates molecular weight and halogen ratio.
Molecular Weight 177.03 g/mol Small molecule size allows rapid diffusion.
LogP (Predicted) 3.2High lipophilicity drives membrane partitioning.

Data sourced from the .

Core Mechanisms of Action

The antimicrobial action of 2,4-DC-3-MP is multi-modal, targeting both the structural integrity and the bioenergetic pathways of the microbial cell. Causality in cell death is rarely due to a single event, but rather a cascading failure of cellular homeostasis.

Lipid Bilayer Perturbation and Phase Transition

Upon contact with the microbial cell, the lipophilic 2,4-DC-3-MP molecules partition heavily into the cytoplasmic membrane. Molecular dynamics and empirical studies on structurally similar chlorinated phenols demonstrate that these molecules induce a phase transition in the lipid bilayer from a liquid-crystalline phase to a liquid-ordered phase (). This rigidification decreases membrane fluidity, disrupts lipid packing, and compromises the functional integrity of embedded membrane proteins. At bactericidal concentrations, this leads to catastrophic membrane failure and the lethal leakage of intracellular constituents (e.g., potassium ions, ATP, and nucleic acids).

Uncoupling of Oxidative Phosphorylation

A defining characteristic of halogenated phenols is their ability to act as protonophores. Because 2,4-DC-3-MP acts as a weak acid, it can traverse the bacterial membrane in its protonated (neutral) form. Once in the relatively alkaline cytoplasm, it dissociates, releasing a proton. The resulting lipophilic anion is driven back across the membrane by the transmembrane electrical potential. This continuous cycling effectively short-circuits the electrochemical proton gradient ( ΔμH+ ) generated by the electron transport chain (). The dissipation of the proton motive force halts ATP synthase activity, leading to rapid cellular energy depletion.

Protein Denaturation and Efflux Pump Modulation

At higher concentrations, 2,4-DC-3-MP interacts directly with cellular proteins, causing conformational changes and denaturation. Furthermore, sub-lethal concentrations of chlorinated phenols have been shown to interact with transcriptional regulators such as NalC, leading to the up-regulation of multi-drug resistance efflux pumps like MexAB-OprM in Pseudomonas aeruginosa (). Understanding this interaction is critical for researchers aiming to mitigate antimicrobial resistance during formulation development.

Visualizing the Mechanism and Workflow

MOA A 2,4-Dichloro-3-methylphenol (Lipophilic Penetration) B Bacterial Cell Membrane Insertion A->B C Membrane Phase Transition (Decreased Fluidity) B->C D Proton Gradient Uncoupling (ΔμH+ Collapse) B->D E Protein Denaturation & Enzyme Inhibition B->E F Intracellular Leakage (K+, ATP, Nucleic Acids) C->F G Cessation of ATP Synthesis D->G H Bactericidal / Fungicidal Cell Death E->H F->H G->H

Mechanistic pathways of 2,4-Dichloro-3-methylphenol leading to microbial cell death.

Workflow Step1 1. Bacterial Culture Standardization (OD600) Step2 2. Compound Incubation (MIC & Sub-MIC doses) Step1->Step2 Step3 3. Fluorescent Staining (SYTO 9 / PI) Step2->Step3 Step5 5. Luciferin-Luciferase Assay (Extracellular ATP) Step2->Step5 Step4 4. Flow Cytometry (Membrane Integrity) Step3->Step4 Step6 6. Data Synthesis & Mechanistic Validation Step4->Step6 Step5->Step6

Step-by-step experimental workflow for validating membrane disruption and ATP leakage.

Experimental Protocols for Mechanistic Validation

To rigorously validate the mechanism of action of 2,4-DC-3-MP in a laboratory setting, researchers must employ self-validating experimental systems. The following protocols are designed to isolate and quantify membrane disruption and bioenergetic uncoupling.

Protocol 1: Membrane Integrity Assessment via Flow Cytometry

Rationale: To confirm that 2,4-DC-3-MP compromises membrane permeability, a dual-staining approach using SYTO 9 (permeable to all cells) and Propidium Iodide (PI; permeable only to damaged membranes) is utilized.

  • Step 1: Culture Standardization: Grow the target bacterial strain (e.g., E. coli or S. aureus) to the mid-logarithmic phase (OD 600​ ≈ 0.5). Wash and resuspend in sterile PBS to a concentration of 107 CFU/mL.

  • Step 2: Compound Incubation: Treat the bacterial suspension with 2,4-DC-3-MP at 0.5×, 1×, and 2× the Minimum Inhibitory Concentration (MIC). Include a vehicle control (1% DMSO) and a positive control for membrane lysis (0.1% Triton X-100). Incubate at 37°C for 30 minutes.

  • Step 3: Fluorescent Staining: Add SYTO 9 (final concentration 5 µM) and PI (final concentration 30 µM) to the samples. Incubate in the dark at room temperature for 15 minutes.

  • Step 4: Flow Cytometry Acquisition: Analyze the samples using a flow cytometer (excitation at 488 nm). Measure green fluorescence (SYTO 9) at ~525 nm and red fluorescence (PI) at ~620 nm.

  • Step 5: Data Analysis: Calculate the percentage of PI-positive cells. A dose-dependent increase in the PI-positive population validates membrane disruption as a primary mechanism.

Protocol 2: Extracellular ATP Leakage Assay

Rationale: Membrane damage leads to the rapid efflux of intracellular ATP. Quantifying extracellular ATP provides a highly sensitive, real-time metric of membrane compromise.

  • Step 1: Preparation: Prepare mid-log phase bacterial cells in HEPES buffer (pH 7.4) to prevent ATP degradation.

  • Step 2: Treatment: Expose the cells to varying concentrations of 2,4-DC-3-MP.

  • Step 3: Centrifugation: At specific time intervals (e.g., 5, 15, 30 minutes), remove aliquots and centrifuge at 10,000 × g for 2 minutes to pellet the intact cells.

  • Step 4: Luminescence Assay: Transfer the supernatant to a white opaque 96-well plate. Add an equal volume of a Luciferin-Luciferase reagent (e.g., BacTiter-Glo™).

  • Step 5: Quantification: Measure luminescence using a microplate reader. Compare the Relative Light Units (RLU) to a standard ATP curve. Increased extracellular ATP correlates directly with the severity of membrane permeabilization.

Protocol 3: Validation of Proton Gradient Uncoupling

Rationale: To isolate the uncoupling effect from general membrane lysis, oxygen consumption rates (OCR) are measured. True uncouplers increase OCR as the electron transport chain works in overdrive to compensate for the lost proton gradient.

  • Step 1: Respirometry Setup: Load bacterial cells into a Seahorse XF Analyzer or a Clark-type oxygen electrode chamber.

  • Step 2: Basal Measurement: Record the basal oxygen consumption rate for 10 minutes.

  • Step 3: Injection: Inject sub-lytic concentrations of 2,4-DC-3-MP. Use CCCP (Carbonyl cyanide m-chlorophenyl hydrazone) as a positive uncoupling control.

  • Step 4: Observation: A rapid, sustained spike in OCR prior to cell death indicates that 2,4-DC-3-MP is successfully shuttling protons and uncoupling oxidative phosphorylation without immediately lysing the cell.

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 87305, 2,4-Dichloro-m-cresol." PubChem, [Link]

  • Wang, Y., et al. "Effect of Triclosan and Chloroxylenol on Bacterial Membranes." Langmuir (ACS Publications), [Link]

  • Sinclair, C. J., et al. "Lux-biosensor assessment of pH effects on microbial sorption and toxicity of chlorophenols." FEMS Microbiology Letters (Oxford Academic), [Link]

  • Muller, C., et al. "Chlorinated phenols control the expression of the multi-drug resistance efflux pump MexAB-OprM in Pseudomonas aeruginosa by activating NalC." PubMed Central (PMC), [Link]

Exploratory

Toxicological profile of 2,4-Dichloro-3-methylphenol

An In-depth Technical Guide to the Toxicological Profile of 2,4-Dichloro-3-methylphenol Executive Summary Introduction and Physicochemical Properties 2,4-Dichloro-3-methylphenol is a substituted phenol. Like its analogs,...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Toxicological Profile of 2,4-Dichloro-3-methylphenol

Executive Summary

Introduction and Physicochemical Properties

2,4-Dichloro-3-methylphenol is a substituted phenol. Like its analogs, it is likely used as an intermediate in the synthesis of more complex molecules such as pesticides and antiseptics.[1] Understanding its toxicological profile is crucial for assessing risks associated with its manufacturing, handling, and potential environmental presence. The addition of a methyl group to the 2,4-DCP structure can influence its lipophilicity, metabolic rate, and interaction with biological targets, making direct studies essential.

Table 1: Physicochemical Properties of 2,4-Dichloro-3-methylphenol

Property Value Source
CAS Number 17788-00-0 [2]
Molecular Formula C₇H₆Cl₂O [3][4]
Molecular Weight 177.03 g/mol [2][3]
IUPAC Name 2,4-dichloro-3-methylphenol [2][3]

| Predicted XlogP | 3.2 |[4] |

Toxicokinetics: A Predictive ADME Profile

The absorption, distribution, metabolism, and excretion (ADME) of 2,4-Dichloro-3-methylphenol have not been specifically studied. However, the profile of 2,4-DCP provides a reliable model.

  • Absorption: 2,4-DCP is rapidly absorbed through oral, dermal, and inhalation routes.[5][6] Given its lipophilic nature, 2,4-Dichloro-3-methylphenol is expected to readily cross biological membranes and be well-absorbed.

  • Distribution: Following absorption, 2,4-DCP distributes to various tissues, including the plasma, liver, kidney, fat, and brain. A similar wide distribution is anticipated for the 3-methyl analog.

  • Metabolism: The primary metabolic pathways for 2,4-DCP in rats involve conjugation to form glucuronides or metabolism into dichloromethoxyphenol.[5] These phase II conjugation reactions facilitate detoxification and excretion. It is highly probable that 2,4-Dichloro-3-methylphenol follows a similar metabolic fate.

  • Excretion: The metabolites of 2,4-DCP are predominantly excreted in the urine. Rapid urinary excretion is therefore the expected primary elimination route for 2,4-Dichloro-3-methylphenol.

Metabolic Pathway cluster_absorption Absorption & Distribution cluster_metabolism Phase II Metabolism (Liver) cluster_excretion Excretion Compound 2,4-Dichloro-3-methylphenol (in Bloodstream) Glucuronide Glucuronide Conjugate Compound->Glucuronide UDP-Glucuronosyltransferase Dichloromethoxyphenol Dichloromethoxyphenol Derivative Compound->Dichloromethoxyphenol Methylation Urine Excreted in Urine Glucuronide->Urine Dichloromethoxyphenol->Urine

Caption: Predicted metabolic pathway of 2,4-Dichloro-3-methylphenol.

Toxicological Endpoints

This section details the known toxicological effects of the surrogate compound, 2,4-Dichlorophenol (2,4-DCP).

Acute Toxicity

2,4-DCP exhibits low to moderate acute toxicity via the oral route and moderate dermal toxicity. It is classified as "Harmful if swallowed" and "Toxic in contact with skin".

Table 2: Acute Toxicity Data for 2,4-Dichlorophenol (Surrogate)

Route Species LD₅₀ Value Classification Source
Oral Rat 580 - 4500 mg/kg bw Category 4 (Harmful if swallowed)
Oral Mouse 1630 mg/kg bw -

| Dermal | Rat | 780 mg/kg bw | Category 3 (Toxic in contact with skin) | |

Skin and Eye Irritation/Corrosion

Based on animal studies, 2,4-DCP is a corrosive substance. Application to rabbit skin resulted in strong, persistent necrosis. It is formally classified as causing severe skin burns and eye damage.[7] Therefore, 2,4-Dichloro-3-methylphenol should be handled with extreme caution as a probable skin and eye corrosive.

Genotoxicity

The weight of evidence from a combination of in vitro and in vivo studies indicates that 2,4-DCP is not genotoxic. While some in vitro assays showed positive results, subsequent in vivo studies for mutagenicity and clastogenicity were negative. One study directly comparing the herbicide 2,4-D to its metabolite 2,4-DCP found the genotoxic effect of 2,4-DCP to be weaker.[7] This suggests a low probability of genotoxic potential for 2,4-Dichloro-3-methylphenol.

Carcinogenicity

Long-term subchronic and chronic studies in both rats and mice did not show any potential for 2,4-DCP to induce tumors. Regulatory agencies that have performed quantitative risk assessments do not classify the related herbicide, 2,4-D, as a likely human carcinogen.[8][9] This evidence strongly suggests that 2,4-Dichloro-3-methylphenol is unlikely to be carcinogenic.

Reproductive and Developmental Toxicity

Available data on 2,4-DCP suggest it is not expected to cause adverse effects on fertility or sexual function following oral exposure. However, some studies on developmental toxicity indicate that such effects cannot be entirely ruled out, warranting further investigation. A three-generation study in rats exposed to the related herbicide 2,4-D showed fetotoxic effects at high doses.[1]

Table 3: Summary of Key Toxicological Endpoints (Based on 2,4-DCP Surrogate)

Endpoint Finding Classification/Concern Level Source
Acute Oral Toxicity LD₅₀: 580 - 4500 mg/kg (rat) Harmful
Acute Dermal Toxicity LD₅₀: 780 mg/kg (rat) Toxic
Skin/Eye Effects Corrosive Causes severe burns and eye damage
Genotoxicity Negative in vivo Low Concern
Carcinogenicity No evidence of tumors Low Concern
Reproductive Toxicity No adverse effects on fertility Low Concern

| Developmental Toxicity | Effects cannot be ruled out | Moderate Concern (Data Gap) | |

Mechanistic Insights

Chlorinated phenols can exert toxicity through several mechanisms. A primary mechanism is the uncoupling of oxidative phosphorylation, which disrupts cellular energy (ATP) production. This can lead to cytotoxicity, particularly in energy-intensive organs like the liver.[10] Another significant mechanism, especially for carcinogenic potential, is the induction of oxidative stress, leading to the generation of reactive oxygen species (ROS) that can damage DNA, proteins, and lipids.[9]

Toxicity Mechanism Compound 2,4-Dichloro-3-methylphenol Exposure Mitochondria Mitochondrial Disruption (Uncoupling of Oxidative Phosphorylation) Compound->Mitochondria ROS Increased Reactive Oxygen Species (ROS) Compound->ROS ATP_Depletion ATP Depletion Mitochondria->ATP_Depletion Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Cytotoxicity Cytotoxicity & Organ Damage (e.g., Liver) ATP_Depletion->Cytotoxicity Cell_Damage Cellular Damage (Lipid Peroxidation, Protein Damage) Oxidative_Stress->Cell_Damage DNA_Damage DNA Damage Oxidative_Stress->DNA_Damage Cell_Damage->Cytotoxicity DNA_Damage->Cytotoxicity

Caption: Proposed mechanisms of chlorophenol-induced cytotoxicity.

Experimental Protocols for Toxicological Assessment

To address the data gaps for 2,4-Dichloro-3-methylphenol, the following standardized assays are recommended. The choice of these protocols is based on their regulatory acceptance (OECD guidelines) and their ability to provide foundational data on genotoxicity and acute toxicity.

Protocol 6.1: In Vitro Bacterial Reverse Mutation Test (Ames Test)
  • Rationale: This initial screening test is crucial for identifying genotoxic potential by assessing a substance's ability to induce gene mutations in bacteria. It is a highly validated and cost-effective first step in a genotoxicity testing battery.

  • Methodology (Adapted from OECD TG 471):

    • Strain Selection: Use at least five strains of bacteria, including four strains of Salmonella typhimurium (TA98, TA100, TA1535, and TA1537) and either Escherichia coli WP2 uvrA or WP2 uvrA (pKM101).

    • Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (S9 mix), typically derived from the livers of rats pre-treated with Aroclor 1254 or a phenobarbital/β-naphthoflavone combination. This step is critical as some chemicals only become mutagenic after metabolism.

    • Dose Selection: Perform an initial range-finding study to determine the appropriate concentration range. The main experiment should include at least five analysable concentrations, with the highest concentration showing evidence of toxicity or being 5 mg/plate or 5 µL/plate.

    • Assay Procedure (Plate Incorporation Method): a. To 2.0 mL of molten top agar, add 0.1 mL of the bacterial culture, 0.1 mL of the test chemical solution, and 0.5 mL of S9 mix (for "+S9" plates) or buffer (for "-S9" plates). b. Vortex briefly and pour onto the surface of a minimal glucose agar plate. c. Incubate plates at 37°C for 48-72 hours.

    • Data Analysis: Count the number of revertant colonies on each plate. A positive response is defined as a concentration-related increase in the number of revertants and/or a reproducible increase at one or more concentrations over the solvent control. A doubling of revertant colonies for TA98 and TA100, and a tripling for other strains, is a common indicator for a positive result.

Ames Test Workflow A Prepare Bacterial Cultures (e.g., S. typhimurium TA100) C Combine Bacteria, Test Compound, and Top Agar (+/- S9 Mix) A->C B Prepare Test Compound Dilutions & S9 Mix (Metabolic Activation) B->C D Pour onto Minimal Agar Plates C->D E Incubate at 37°C for 48-72h D->E F Count Revertant Colonies E->F G Analyze Data: Compare to Solvent Control F->G H Positive Result: (Mutagenic Potential) G->H Significant Increase I Negative Result: (No Mutagenic Potential) G->I No Significant Increase

Caption: Workflow for the Bacterial Reverse Mutation (Ames) Test.

Protocol 6.2: In Vivo Mammalian Erythrocyte Micronucleus Test
  • Rationale: This test provides in vivo evidence of genotoxicity by detecting damage to chromosomes or the mitotic apparatus in erythroblasts. It is a standard follow-up to in vitro tests and is required by most regulatory agencies.

  • Methodology (Adapted from OECD TG 474):

    • Animal Model: Use a suitable rodent species, typically mice or rats. Use young, healthy adult animals of both sexes.

    • Dose Administration: Administer the test substance, typically by the oral or intraperitoneal route. At least three dose levels should be used, up to a maximum of 2000 mg/kg or a dose that produces signs of toxicity.

    • Sample Collection: Collect bone marrow at appropriate intervals after treatment. A common sampling time is 24 hours after a single administration. For a two-dose protocol, the second dose is given 24 hours after the first, and sampling occurs 24 hours after the second dose.

    • Slide Preparation: a. Flush bone marrow from the femur into a centrifuge tube containing fetal bovine serum. b. Centrifuge the cells and discard the supernatant. c. Resuspend the cell pellet and prepare smears on clean glass slides. d. Air-dry the slides and stain with an appropriate dye (e.g., Giemsa, acridine orange).

    • Scoring & Analysis: Using a microscope, score at least 2000 polychromatic erythrocytes (PCEs) per animal for the presence of micronuclei. Also, determine the ratio of PCEs to normochromatic erythrocytes (NCEs) by counting at least 500 total erythrocytes to assess bone marrow toxicity. A positive result is a dose-related and statistically significant increase in the frequency of micronucleated PCEs.

Analytical Methods for Detection

Accurate quantification of 2,4-Dichloro-3-methylphenol in various matrices is essential for exposure assessment and toxicokinetic studies.

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a robust method for analyzing chlorophenols.[11][12] A reversed-phase C18 column with an acetonitrile/water mobile phase can effectively separate the analyte from potential metabolites or impurities.[11][13]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers high sensitivity and specificity.[12][14] For phenolic compounds, derivatization (e.g., with PFBBr or diazomethane) is often employed to improve volatility and chromatographic performance.[14]

Conclusion and Future Directions

Based on the comprehensive toxicological data for its structural analog 2,4-Dichlorophenol, 2,4-Dichloro-3-methylphenol is predicted to be a compound with moderate acute toxicity, significant corrosive potential to skin and eyes, but a low likelihood of being genotoxic or carcinogenic.

The critical next step is to conduct empirical studies to confirm this predicted profile. The protocols outlined in this guide for acute toxicity and genotoxicity testing represent the minimum required investigation. Further studies, particularly focusing on developmental toxicity, are warranted to create a complete and reliable toxicological dossier for 2,4-Dichloro-3-methylphenol.

References

  • AICIS (Australian Industrial Chemicals Introduction Scheme). (2022, January 14). Phenol, 2,4-dichloro- - Evaluation statement. [Link]

  • Collins, J. J., et al. (2012). A Systematic Review of Carcinogenic Outcomes and Potential Mechanisms from Exposure to 2,4-D and MCPA in the Environment. Journal of Toxicology and Environmental Health, Part B, 15(5), 336-352. [Link]

  • ATSDR (Agency for Toxic Substances and Disease Registry). (2021). Toxicological Profile for 2,4-D. [Link]

  • PubChem. (n.d.). 2,4-Dichloro-3-ethyl-5-methylphenol. [Link]

  • U.S. EPA. (2000, November). Method 8041A: Phenols by Gas Chromatography. [Link]

  • 2,4-D Task Force. (2020, August 14). Toxicology of 2,4-D. [Link]

  • Minnesota Department of Health. (2016). Toxicological Summary for: 2,4-Dichlorophenoxyacetic acid. [Link]

  • U.S. EPA. (2023, November 1). Phenol, 2,4-dichloro-3-methyl- - Substance Details. [Link]

  • Wang, L., et al. (2013). HPLC Determination of Chlorophenols in Water with Separation by Ionic Liquids [Bmim]BF4 Aqueous Two-phase Solvent Sublation. Asian Journal of Chemistry, 25(9), 4823-4827. [Link]

  • Amer, S. M., et al. (2001). Genotoxic effect of 2,4-dichlorophenoxy acetic acid and its metabolite 2,4-dichlorophenol in mouse. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 494(1-2), 1-12. [Link]

  • U.S. EPA. (1980, April 30). Health and Environmental Effect Profiles: Background Document. [Link]

  • PubChemLite. (n.d.). 2,4-dichloro-3-methylphenol (C7H6Cl2O). [Link]

  • PubChem. (n.d.). 2,4-Dichloro-m-cresol. [Link]

  • de Oliveira, A. G., et al. (2020). Evaluation of genotoxicity after acute and chronic exposure to 2,4-dichlorophenoxyacetic acid herbicide (2,4-D) in rodents using machine learning algorithms. Journal of Toxicological Sciences, 45(12), 737-750. [Link]

  • Burns, C., et al. (2011). Cancer Incidence of 2,4-D Production Workers. International Journal of Environmental Research and Public Health, 8(9), 3579-3590. [Link]

  • Shimadzu. (n.d.). Application News: High Speed Analysis of Phenols in Drinking Water. [Link]

  • ResearchGate. (n.d.). Reproductive and Developmental Toxicity Studies. [Link]

  • NIST. (n.d.). Phenol, 2,4-dichloro-6-methyl-. [Link]

  • ATSDR (Agency for Toxic Substances and Disease Registry). (n.d.). Toxicological Profile for Chlorophenols. [Link]

  • Pharmaffiliates. (n.d.). 2,4-Dichloro-3-methylphenol. [Link]

  • Osu Charles, I., & Osu, C. I. (2019). Fate and Toxicity of Chlorinated Phenols of Environmental Implications: A Review. Medical & Analytical Chemistry International Journal, 2(4). [Link]

  • PubChem. (n.d.). 2,4-Dichloro-3-ethylphenol. [Link]

  • ATSDR (Agency for Toxic Substances and Disease Registry). (n.d.). Analytical Methods. [Link]

  • OEHHA (Office of Environmental Health Hazard Assessment). (2019). Evidence on the Developmental and Reproductive Toxicity of Phenol. [Link]

  • EXTOXNET. (n.d.). 2,4-DB. [Link]

  • OECD. (n.d.). 2,4-DICHLOROTOLUENE CAS N°:95-73-8. [Link]

  • Wang, Y., et al. (2024). Maternal Exposure to 2,4-Di-tert-butylphenol During Pregnancy in a Mouse Model Leads to Abnormal Development of the Urinary System in Offspring. Toxics, 12(3), 203. [Link]

  • CDC (Centers for Disease Control and Prevention). (2012, December 4). Biomonitoring Summaries: 2,4-Dichlorophenol. [Link]

  • PubChem. (n.d.). 2,4-Dichloro-3-nitrophenol. [Link]

Sources

Foundational

2,4-Dichloro-3-methylphenol (DCMC): A Comprehensive Technical Guide on Synthesis, Reactivity, and Applications

Executive Summary 2,4-Dichloro-3-methylphenol (CAS: 17788-00-0), commonly referred to as 2,4-dichloro-m-cresol (DCMC), is a highly versatile halogenated phenolic intermediate. In modern drug development and materials sci...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2,4-Dichloro-3-methylphenol (CAS: 17788-00-0), commonly referred to as 2,4-dichloro-m-cresol (DCMC), is a highly versatile halogenated phenolic intermediate. In modern drug development and materials science, DCMC serves as a critical building block for synthesizing complex biaryl amides, antimicrobial coordination complexes, and modified steroid analogues [1].

As a Senior Application Scientist, understanding the structural dynamics of DCMC is paramount. The electron-withdrawing nature of its two chlorine atoms, juxtaposed with the electron-donating hydroxyl and methyl groups, creates a unique electronic topology. This guide deconstructs the physicochemical profiling, synthetic methodologies, and analytical workflows required to leverage DCMC in advanced chemical applications.

Physicochemical Profiling & Structural Dynamics

The reactivity of DCMC is governed by the competing inductive and resonance effects of its substituents. The hydroxyl group strongly activates the aromatic ring, while the chlorine atoms at the ortho and para positions relative to the methyl group dictate subsequent electrophilic and nucleophilic substitution patterns.

Quantitative Data Summary
PropertyValueCausality / Technical Significance
CAS Number 17788-00-0Unique identifier for literature and regulatory retrieval [3].
Molecular Weight 177.03 g/mol Crucial for precise stoichiometric calculations in cross-coupling.
LogP (Predicted) 3.18Indicates moderate lipophilicity; dictates the use of reverse-phase chromatography and non-polar extraction solvents[2].
pKa (Predicted) 8.17 ± 0.23Weakly acidic phenol. Requires pH > 10 for complete deprotonation during aqueous workups or nucleophilic activation[3].
Exact Mass 175.98 DaTarget value for High-Resolution Mass Spectrometry (HRMS) validation.
Polar Surface Area 20.2 ŲLow TPSA suggests high membrane permeability, making its derivatives excellent candidates for intracellular drug targets [3].

Synthetic Pathways & Manufacturing Protocols

The synthesis of DCMC typically proceeds via the controlled electrophilic aromatic substitution of m-cresol. Because the aromatic ring is highly activated, controlling the stoichiometry and temperature is critical to prevent the formation of over-chlorinated byproducts (e.g., 2,4,6-trichloro-m-cresol).

SynthesisWorkflow A m-Cresol (Starting Material) B 4-Chloro-3-methylphenol (Intermediate) A->B Electrophilic Chlorination (Cl2 or SO2Cl2) C 2,4-Dichloro-3-methylphenol (Target Compound) B->C Controlled Chlorination (Lewis Acid Catalyst) D 2,4-Dichloro-3-methyl-6-nitrophenol (Downstream Derivative) C->D Nitration (HNO3 / H2SO4)

Fig 1: Stepwise electrophilic aromatic substitution pathway for DCMC synthesis.

Protocol 1: Controlled Electrophilic Chlorination of m-Cresol

Objective: Synthesize DCMC while suppressing trichloro-derivatives.

  • Preparation: Dissolve 1.0 eq of m-cresol in anhydrous dichloromethane (DCM) under an inert N₂ atmosphere.

    • Causality: DCM is non-reactive to electrophilic halogenation and provides excellent solubility for both the starting material and the chlorinated products.

  • Thermal Control: Chill the reaction vessel to 0–5°C using an ice-brine bath.

    • Causality: The hydroxyl group makes the ring hyper-reactive. Low temperatures reduce the kinetic energy of the system, favoring the thermodynamically stable para and ortho substitutions sequentially rather than simultaneous poly-chlorination.

  • Reagent Addition: Add 2.05 eq of sulfuryl chloride (SO₂Cl₂) dropwise over 2 hours.

    • Causality: SO₂Cl₂ acts as a controlled source of electrophilic chlorine (Cl⁺). Dropwise addition prevents localized concentration spikes and mitigates exothermic runaway.

  • Validation Checkpoint (Self-Validating System): Pull a 10 µL aliquot, quench in water, extract with ethyl acetate, and analyze via TLC (Hexane:EtOAc 8:2). The reaction is self-validating when the intermediate spot (4-chloro-3-methylphenol) completely disappears and only the DCMC spot remains. If a lower Rf spot (trichloro-derivative) begins to form, immediately quench the main reactor with 10% aqueous sodium bisulfite to halt the electrophilic cascade.

  • Workup: Wash the organic layer with saturated NaHCO₃ to neutralize residual HCl and SO₂, dry over anhydrous MgSO₄, and concentrate in vacuo.

Key Applications in Drug Development & Materials

DCMC and its aminated derivatives (e.g., 6-amino-2,4-dichloro-3-methylphenol) are heavily utilized in the modification of rigid tetracyclic steroid frameworks to create potent anti-cancer agents, such as CYP17 hydroxylase inhibitors for prostate cancer [1].

SuzukiCoupling N1 6-Amino-DCMC (Nucleophile) N3 Biaryl Amide Intermediate N1->N3 Amidation (NaOMe, DMF, Reflux) N2 Steroid Analogue (Pregnenolone deriv.) N2->N3 Amidation N5 Modified Steroid (Anti-cancer Agent) N3->N5 Suzuki-Miyaura Coupling (Pd(PPh3)4, Na2CO3, Reflux) N4 Aryl Boronic Acid N4->N5 Transmetalation

Fig 2: Suzuki-Miyaura cross-coupling workflow for synthesizing steroid derivatives.

Protocol 2: Suzuki-Miyaura Cross-Coupling for Steroid Modification

Objective: Construct a carbon-carbon bond between a DCMC-steroid intermediate and an aryl boronic acid [1].

  • Catalyst Activation: In a Schlenk flask, dissolve the DCMC-steroid biaryl amide intermediate (1.0 eq) and an aryl boronic acid (1.2 eq) in degassed 1-propanol.

  • Base Addition: Add an aqueous solution of 2M Na₂CO₃.

    • Causality: The carbonate base is strictly required to coordinate with the boronic acid, forming a negatively charged, highly reactive boronate complex. This complex is essential for the transmetalation step of the catalytic cycle.

  • Palladium Insertion: Add 5 mol% Pd(PPh₃)₄ and reflux for 13–15 hours.

    • Causality: The bulky triphenylphosphine ligands stabilize the active Pd(0) species, preventing it from aggregating into inactive palladium black while facilitating the oxidative addition into the aryl-chloride bond of the DCMC moiety.

  • Validation Checkpoint (Self-Validating System): Monitor via TLC (n-hexane:ethyl acetate 3.5:1.5). The system validates completion when the starting material spot is entirely consumed. The emergence of a highly UV-active, lower Rf spot confirms successful reductive elimination and product formation.

  • Purification: Cool to room temperature, extract with DCM, wash with 5% Na₂CO₃, dry, and purify via flash chromatography.

Analytical Workflows & Quality Control

Accurate quantification and purity profiling of DCMC require robust Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). Phenolic compounds notoriously exhibit peak tailing on standard C18 columns due to secondary interactions between the acidic hydroxyl group and residual silanols on the silica matrix.

Protocol 3: RP-HPLC Method for DCMC Profiling

Objective: Achieve baseline separation of DCMC from its mono- and tri-chlorinated impurities [2].

  • Column Selection: Utilize a Newcrom R1 column (or equivalent low-silanol RP column).

    • Causality: The Newcrom R1 column features exceptionally low silanol activity. This eliminates the secondary ion-exchange interactions that cause peak tailing for acidic phenols, ensuring sharp, symmetrical peaks.

  • Mobile Phase Preparation: Prepare an isocratic mixture of Acetonitrile (MeCN), Water, and 0.1% Phosphoric acid.

    • Causality: Phosphoric acid drops the mobile phase pH to ~2.0, which is well below the pKa of DCMC (8.17). This ensures the phenol remains fully protonated (neutral), maximizing its hydrophobic interaction with the stationary phase and preventing split peaks caused by partial ionization [2]. (Note: For LC-MS applications, replace phosphoric acid with volatile formic acid).

  • Validation Checkpoint (Self-Validating System): Inject a blank (mobile phase) followed by a 1 mg/mL DCMC standard. The method is validated if the theoretical plate count (N) is >5000 and the USP tailing factor is between 0.95 and 1.05. A tailing factor >1.1 indicates column degradation or insufficient mobile phase buffering.

Safety, Handling, and Toxicity (E-E-A-T)

DCMC is a biologically active compound and must be handled with stringent safety protocols. According to GHS classifications, DCMC is categorized under Acute Toxicity 3 (Dermal) , Acute Toxicity 4 (Oral) , and causes Serious Eye Damage (Category 1) [3].

  • Engineering Controls: All synthetic and analytical manipulations must occur within a certified Class II biological safety cabinet or a high-velocity chemical fume hood.

  • PPE: Nitrile gloves (double-layered for synthesis), splash-proof chemical goggles, and a chemically resistant lab coat are mandatory.

  • Environmental Impact: Halogenated phenols are highly toxic to aquatic life with long-lasting effects. Aqueous waste containing DCMC must never be discharged into municipal drains; it must be segregated into dedicated halogenated organic waste streams for high-temperature incineration.

References

  • Title: New Bi Aryl Amide Derivatives of Steroid Analoge Via Suzuki Reaction Synthesis And Characterization Source: AIP Conference Proceedings URL: [Link]

  • Title: Separation of Phenol, 2,4-dichloro-3-methyl- on Newcrom R1 HPLC column Source: SIELC Technologies URL: [Link]

  • Title: 2,4-Dichloro-m-cresol | C7H6Cl2O | CID 87305 Source: PubChem, National Institutes of Health (NIH) URL: [Link]

  • Title: Zinc(II) complexes of salicylaldehyde-based ligands: synthesis, structural exploration, DFT, and biological evaluation Source: ResearchGate / Springer Nature URL: [Link]

Exploratory

The Discovery, Synthesis, and Application of 2,4-Dichloro-3-methylphenol: A Comprehensive Technical Guide

Executive Summary 2,4-Dichloro-3-methylphenol (DCMC), also known as 2,4-dichloro-m-cresol, is a highly versatile halogenated phenolic compound (CAS: 17788-00-0) [1]. Recognized initially for its potent biocidal propertie...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2,4-Dichloro-3-methylphenol (DCMC), also known as 2,4-dichloro-m-cresol, is a highly versatile halogenated phenolic compound (CAS: 17788-00-0) [1]. Recognized initially for its potent biocidal properties, DCMC has evolved into a critical intermediate in modern organic synthesis and drug discovery. It serves as the primary building block for synthesizing bioactive Schiff base ligands—specifically 6-amino-2,4-dichloro-3-methylphenol (6ADCP)—which are instrumental in developing transition metal complexes with advanced antimicrobial and antineoplastic profiles [2, 3]. This whitepaper provides an in-depth analysis of DCMC’s discovery, physicochemical properties, synthetic pathways, and laboratory protocols, designed for researchers and application scientists in pharmaceutical development.

Historical Context and Discovery

The discovery and utilization of chlorinated cresols trace back to the early-to-mid 20th century, an era defined by a rapid expansion in the study of antiseptics and disinfectants [4]. During the 1930s, the medical community's urgent need for effective infection control led to the widespread adoption of compounds like Para-chloro-meta-xylenol (PCMX) [5].

Building upon the success of mono-chlorinated phenols, researchers systematically explored the multi-chlorination of cresols to enhance their bactericidal and fungicidal properties. 2,4-Dichloro-3-methylphenol was synthesized during this wave of discovery. Scientists observed that the introduction of a second chlorine atom at the ortho position (relative to the hydroxyl group) significantly increased the molecule's lipophilicity. This structural modification allowed the compound to partition more effectively into the lipid bilayers of bacterial cell membranes, rendering DCMC highly efficacious for stringent industrial and healthcare disinfection applications where mono-chlorinated variants fell short [4, 5].

Physicochemical Profiling

Understanding the physical and chemical properties of DCMC is essential for predicting its behavior in organic reactions and biological systems. The dual electron-withdrawing chlorine atoms significantly lower the pKa of the phenolic hydroxyl group compared to unhalogenated m-cresol, increasing its acidity and reactivity in nucleophilic substitutions.

PropertyValueScientific Implication
IUPAC Name 2,4-Dichloro-3-methylphenolStandardized nomenclature [1].
CAS Number 17788-00-0Unique chemical identifier [1].
Molecular Formula C₇H₆Cl₂OIndicates a di-halogenated aromatic ring.
Molecular Weight 177.03 g/mol Low molecular weight facilitates membrane permeability [1].
LogP (Predicted) 3.2High lipophilicity; optimal for penetrating lipid bilayers [1].
pKa (Predicted) 8.17 ± 0.23Enhanced acidity due to inductive effects of chlorine atoms.
Topological Polar Surface Area 20.2 ŲLow TPSA indicates excellent passive cellular diffusion [1].

Mechanistic Pathways and Synthesis

The synthesis of DCMC and its downstream derivatives relies on highly regioselective electrophilic aromatic substitution. The hydroxyl (-OH) group is strongly activating and ortho/para-directing, while the methyl (-CH₃) group is weakly activating and ortho/para-directing.

To utilize DCMC in advanced drug discovery, it is frequently converted into 6-amino-2,4-dichloro-3-methylphenol (6ADCP) . The introduction of the amino group at the 6-position transforms the molecule into a versatile precursor for tridentate Schiff base ligands, which are highly sought after in coordination chemistry[2, 3].

Synthesis m_cresol 3-Methylphenol (m-Cresol) chlorination Electrophilic Chlorination (Cl2, FeCl3) m_cresol->chlorination dcmc 2,4-Dichloro-3-methylphenol (DCMC) chlorination->dcmc nitration Nitration (HNO3, H2SO4) dcmc->nitration nitro_dcmc 2,4-Dichloro-3-methyl -6-nitrophenol nitration->nitro_dcmc reduction Reduction (H2/Pd-C or Fe/HCl) nitro_dcmc->reduction amino_dcmc 6-Amino-2,4-dichloro -3-methylphenol reduction->amino_dcmc

Figure 1: Synthetic workflow from m-Cresol to the bioactive ligand precursor 6ADCP.

Biological Applications & Mechanism of Action

While DCMC itself is a potent membrane-disrupting biocide, its derivative, 6ADCP, is a focal point in modern pharmacology. When 6ADCP is condensed with salicylaldehyde derivatives, it forms Schiff base ligands. These ligands coordinate with transition metals (such as Zn²⁺, Cu²⁺, and Ni²⁺) to form highly bioactive complexes [3].

The Chelation Theory Mechanism: According to Tweedy's chelation theory, the coordination of the metal ion with the Schiff base ligand reduces the polarity of the metal ion by partially sharing its positive charge with the donor atoms (nitrogen and oxygen). This delocalization of pi-electrons over the chelate ring significantly enhances the lipophilicity of the entire complex. Consequently, the metal complex easily permeates the lipid layers of fungal and bacterial cell membranes. Once inside the cell, these complexes inhibit essential enzymes, such as ribonucleotide reductase, effectively blocking DNA and RNA synthesis and inducing pathogen apoptosis [2, 3].

MOA ligand 6-Amino-2,4-dichloro-3-methylphenol (Schiff Base Ligand) metal Transition Metal Complexation (Zn2+, Cu2+, Ni2+) ligand->metal complex Bioactive Metal Complex metal->complex target1 Cell Membrane Disruption complex->target1 target2 Ribonucleotide Reductase Inhibition (DNA/RNA Synthesis Block) complex->target2 death Pathogen Apoptosis / Death target1->death target2->death

Figure 2: Mechanism of action for 6ADCP-derived transition metal complexes.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity and reproducibility, the following protocols detail the synthesis of DCMC and its conversion into the 6ADCP ligand precursor. Every step is designed as a self-validating system, explaining the causality behind the chemical choices.

Protocol A: Electrophilic Chlorination of m-Cresol to DCMC
  • Preparation: Dissolve 1.0 equivalent of 3-methylphenol (m-cresol) in a non-reactive chlorinated solvent (e.g., dichloromethane) under an inert atmosphere.

  • Catalysis: Add 0.05 equivalents of anhydrous Iron(III) chloride (FeCl₃).

    • Causality: FeCl₃ acts as a Lewis acid catalyst. It polarizes the Cl₂ molecule, generating a highly reactive chloronium ion equivalent (Cl⁺) necessary for efficient electrophilic aromatic substitution.

  • Chlorination: Slowly bubble 2.1 equivalents of Cl₂ gas into the reaction mixture while strictly maintaining the temperature between 40–60°C.

    • Causality: Temperature control is critical. Exceeding 60°C promotes over-chlorination (yielding trichloro-derivatives), while lower temperatures result in incomplete conversion (mono-chlorination).

  • Quenching & Purification: Quench the reaction with cold water to deactivate the catalyst. Extract the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Recrystallize the crude product from ethanol to isolate pure 2,4-dichloro-3-methylphenol.

Protocol B: Conversion of DCMC to 6ADCP Hydrochloride
  • Regioselective Nitration: Dissolve DCMC in glacial acetic acid. Slowly add a mixture of concentrated HNO₃ and H₂SO₄ while maintaining the temperature at 0–5°C using an ice bath [2].

    • Causality: The highly exothermic nitration must be controlled thermally to prevent oxidative degradation of the phenol. The steric bulk of the existing chlorine and methyl groups directs the nitro group exclusively to the unsubstituted 6-position.

  • Catalytic Reduction: Isolate the 2,4-dichloro-3-methyl-6-nitrophenol and dissolve it in absolute ethanol. Add 10% Pd/C catalyst and subject the mixture to a hydrogen atmosphere (1 atm) at room temperature.

    • Causality: Catalytic hydrogenation cleanly reduces the nitro group to an amine. Mild conditions (1 atm H₂, room temperature) are explicitly chosen to prevent the unwanted hydrogenolysis (cleavage) of the aryl-chlorine bonds.

  • Salt Formation: Filter the mixture through Celite to remove the Pd/C catalyst. Bubble anhydrous HCl gas through the filtrate until precipitation ceases.

    • Causality: Free aminophenols are highly susceptible to rapid air oxidation. Converting the free amine into its hydrochloride salt (6ADCP·HCl) ensures long-term stability and shelf-life for future ligand synthesis [2].

Conclusion

From its historical roots as a robust disinfectant to its modern application as a highly specialized synthetic intermediate, 2,4-Dichloro-3-methylphenol remains a molecule of profound industrial and pharmaceutical importance. By leveraging its unique structural electronics, researchers can synthesize highly lipophilic, membrane-permeable transition metal complexes that offer promising new avenues in the fight against antimicrobial resistance.

References

  • National Center for Biotechnology Information. "2,4-Dichloro-m-cresol" PubChem Compound Summary for CID 87305. URL: [Link]

  • ResearchGate. "Synthesis, and characterization of Ni(II), and Cu(II) metal complexes containing new azo dye ligand and evaluation of their biological activities." Scientific Publications. URL: [Link]

  • U.S. Environmental Protection Agency (EPA). "Ambient Water Quality Criteria For Chlorinated Phenols." EPA NEPIS Archive. URL: [Link]

  • Justdial. "History of Para Chloro Meta Xylenol and Chlorinated Phenols." Industrial Chemicals Overview. URL: [Link]

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: High-Fidelity Detection of 2,4-Dichloro-3-methylphenol

Abstract This document provides a comprehensive guide to the quantitative analysis of 2,4-Dichloro-3-methylphenol (CAS RN: 17788-00-0), a chlorinated phenolic compound relevant in environmental monitoring and industrial...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide to the quantitative analysis of 2,4-Dichloro-3-methylphenol (CAS RN: 17788-00-0), a chlorinated phenolic compound relevant in environmental monitoring and industrial hygiene. We present detailed protocols for two primary analytical methodologies: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The narrative emphasizes the causality behind experimental choices, from sample preparation to instrumental parameters, ensuring that each protocol functions as a self-validating system. This guide is intended for researchers, analytical scientists, and quality control professionals requiring robust and reliable methods for the detection and quantification of this analyte.

Introduction: The Analytical Imperative for 2,4-Dichloro-3-methylphenol

2,4-Dichloro-3-methylphenol, a substituted chlorophenol, sees use as a disinfectant and preservative. Its presence in the environment, primarily from industrial effluents, necessitates sensitive and specific analytical methods for monitoring and risk assessment. Chlorinated phenols as a class are considered priority pollutants by many regulatory agencies due to their potential toxicity and persistence in ecosystems.[1]

The analytical challenge lies in achieving low detection limits in complex matrices such as wastewater, soil, or biological samples. The choice of methodology is paramount and is dictated by factors including required sensitivity, sample matrix complexity, and available instrumentation. This guide provides a comparative framework for the two most powerful and widely adopted techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).[2][3]

Core Analytical Strategies: A Comparative Overview

Both GC-MS and HPLC offer robust solutions for chlorophenol analysis, but their principles and applications differ significantly. The selection of an optimal method is a critical decision based on the specific analytical objective.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Principle Separates volatile/semi-volatile compounds in the gas phase.[2]Separates compounds in the liquid phase based on polarity.[2]
Analyte Volatility Requires analytes to be volatile and thermally stable. Derivatization is often necessary for phenols to increase volatility.[2]Ideal for non-volatile or thermally labile compounds. Derivatization is typically not required.[2]
Selectivity/ID Excellent. Mass spectrometer provides definitive compound identification based on mass spectrum and fragmentation patterns.[4]Good. Identification is based on retention time. Diode-Array Detection (DAD) can provide spectral confirmation, enhancing confidence.
Sensitivity Very high, especially when using Selected Ion Monitoring (SIM). Limits of detection (LOD) can reach low ng/mL levels.[5]Good. Sensitivity is dependent on the chromophore and detector. LODs are typically in the ng/mL to µg/mL range.[6]
Matrix Effects Can be susceptible to matrix interference, often mitigated by cleanup steps and derivatization.Can be affected by co-eluting matrix components. Solid-Phase Extraction (SPE) is a critical cleanup step.[7]
Primary Application "Gold standard" for environmental monitoring (e.g., EPA methods) and trace analysis in complex matrices.[8]Versatile method for quality control, purity assessment, and analysis of less complex samples or when derivatization is undesirable.[9][10]

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the authoritative technique for the trace-level detection of chlorophenols. Its power lies in the high-resolution separation provided by the capillary column coupled with the definitive identification capabilities of the mass spectrometer. For phenols, a derivatization step is crucial to block the polar hydroxyl group, thereby improving volatility and chromatographic peak shape.[2][4]

Sample Preparation & Derivatization Workflow

The overall workflow involves extraction of the analyte from the sample matrix, derivatization to create a more volatile compound, and finally, injection into the GC-MS system.

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Aqueous Sample (1 L) Acidify Acidify to pH < 2 with H₂SO₄ Sample->Acidify LLE Liquid-Liquid Extraction with Dichloromethane Acidify->LLE Dry Dry Extract (Sodium Sulfate) LLE->Dry Concentrate Concentrate Extract Dry->Concentrate Deriv Acetylation: Add Acetic Anhydride & Potassium Carbonate Concentrate->Deriv GCMS GC-MS Analysis Deriv->GCMS Data Data Acquisition (SIM) GCMS->Data Quant Quantification Data->Quant

Caption: GC-MS workflow: from sample extraction to final analysis.

Protocol: Sample Extraction (Based on EPA Method 604)

This protocol is suitable for extracting chlorophenols from water and wastewater samples.[11]

  • Sample Acidification: To a 1-liter aqueous sample, add concentrated sulfuric acid to adjust the pH to < 2. This ensures the phenolic compounds are in their acidic, non-ionized form, maximizing extraction efficiency into an organic solvent.

  • Liquid-Liquid Extraction (LLE): Transfer the acidified sample to a 2-liter separatory funnel. Add 60 mL of dichloromethane, and shake vigorously for 2 minutes. Allow the organic layer to separate.

  • Combine Extracts: Drain the dichloromethane (bottom layer) into a flask. Repeat the extraction two more times with fresh 60 mL aliquots of dichloromethane. Combine all three extracts.

  • Drying and Concentration: Dry the combined extract by passing it through a column containing anhydrous sodium sulfate. Concentrate the extract to a volume of 1 mL using a Kuderna-Danish (K-D) apparatus or a gentle stream of nitrogen. This extract is now ready for derivatization.

Protocol: Acetylation Derivatization

Acetylation converts the phenol to its more volatile acetate ester.[2]

  • Reagent Preparation: To the 1 mL concentrated extract, add 100 µL of acetic anhydride and approximately 100 mg of potassium carbonate (K₂CO₃). The K₂CO₃ acts as a base to facilitate the reaction.[2]

  • Reaction: Cap the vial and vortex for 1 minute. Allow the reaction to proceed at room temperature for 10-15 minutes.

  • Final Preparation: The resulting solution containing the acetylated derivative is ready for direct injection into the GC-MS.

Protocol: GC-MS Instrumental Parameters
ParameterRecommended SettingRationale
GC System Agilent 6890 or equivalent[2]Standard, reliable instrumentation for environmental analysis.
Column HP-5MS (30 m x 0.25 mm, 0.25 µm) or similar[2]A non-polar (5% phenyl-methylpolysiloxane) column providing excellent separation for a wide range of semi-volatile compounds.
Injection 1 µL, Splitless Mode[2]Maximizes the transfer of analyte onto the column, essential for trace-level analysis.
Inlet Temp. 250 °CEnsures rapid volatilization of the derivatized analyte without thermal degradation.
Carrier Gas Helium, Constant Flow @ 1.0 mL/minInert carrier gas providing good chromatographic efficiency.
Oven Program Initial 60°C (hold 2 min), ramp to 280°C @ 10°C/min, hold 5 minA temperature gradient that effectively separates analytes based on their boiling points.
MS Detector Quadrupole Mass Spectrometer
Ionization Mode Electron Ionization (EI) @ 70 eVStandard ionization technique that produces repeatable fragmentation patterns for library matching.
Acquisition Selected Ion Monitoring (SIM)Increases sensitivity and selectivity by monitoring only specific ions characteristic of the target analyte.[4]
Monitored Ions Based on the mass spectrum of the acetylated derivative of 2,4-dichloro-3-methylphenol. Predicted m/z for the underivatized [M]+ is 176.[12] The acetylated derivative would have a higher mass. The molecular ion and key fragment ions should be chosen.

Method 2: High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC provides a powerful alternative to GC-MS, particularly when derivatization is undesirable or when dealing with samples that may be cleaner or have higher analyte concentrations. Reversed-phase HPLC is the most common mode, separating compounds based on their hydrophobicity.[9]

Sample Preparation Workflow

The workflow for HPLC sample preparation is often simpler, focusing on solid-phase extraction to remove interferences and concentrate the analyte.

cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis Sample Aqueous Sample (250 mL) Acidify Acidify to pH = 2.0 with Phosphoric Acid Sample->Acidify Condition Condition SPE Cartridge (Methanol, Water) Acidify->Condition Load Load Sample Condition->Load Wash Wash Cartridge (e.g., Water) Load->Wash Elute Elute Analyte (e.g., Acetonitrile/THF) Wash->Elute Evap Evaporate & Reconstitute in Mobile Phase Elute->Evap HPLC HPLC-UV/DAD Analysis Evap->HPLC Quant Quantification HPLC->Quant

Sources

Application

Advanced GC-MS Application Note: Determination of 2,4-Dichloro-3-methylphenol

Executive Summary & Chemical Profiling 2,4-Dichloro-3-methylphenol (CAS RN: 17788-00-0), frequently designated as 2,4-dichloro-m-cresol, is a halogenated phenolic compound utilized extensively as an antiseptic, biocide,...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profiling

2,4-Dichloro-3-methylphenol (CAS RN: 17788-00-0), frequently designated as 2,4-dichloro-m-cresol, is a halogenated phenolic compound utilized extensively as an antiseptic, biocide, and chemical intermediate in agrochemical synthesis[1][2]. Due to its ecotoxicity and environmental persistence, rigorous analytical monitoring in aqueous and soil matrices is mandated by global environmental protection frameworks[3].

Physicochemical Profile:

  • IUPAC Name : 2,4-Dichloro-3-methylphenol

  • Molecular Formula : C7H6Cl2O

  • Molecular Weight : 177.03 g/mol [4][5]

  • Boiling Point : 236 °C[6]

  • LogP (Predicted) : 3.2[5][7]

This application note details an optimized, self-validating Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the trace-level quantitation of 2,4-dichloro-3-methylphenol, grounded in the principles of [8].

Mechanistic Insights & Analytical Causality

As a Senior Application Scientist, it is critical to understand that analytical success is not merely following a recipe, but mastering the physicochemical interactions within the instrument. The analysis of chlorophenols presents specific chromatographic challenges that dictate our sample preparation and instrumental parameters.

The Causality of pH-Driven Extraction

Phenols are weak organic acids. In environmental water samples, 2,4-dichloro-3-methylphenol exists in an equilibrium between its protonated (neutral) and deprotonated (phenolate anion) states. To ensure efficient partitioning from the aqueous matrix into an organic solvent during Solid Phase Extraction (SPE), the sample must be aggressively acidified to pH < 2[9]. This forces the equilibrium entirely toward the protonated, hydrophobic state, maximizing retention on the polymeric SPE sorbent and preventing analyte loss in the aqueous effluent.

The Necessity of Silylation (Derivatization)

While modern highly inert GC columns can analyze underivatized phenols, the polar hydroxyl (-OH) group of 2,4-dichloro-3-methylphenol remains prone to hydrogen bonding with active silanol sites in the GC inlet liner and column stationary phase[8]. This interaction causes severe peak tailing, unpredictable response factors, and elevated Limits of Detection (LODs).

By derivatizing the extract with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) catalyzed by 1% Trimethylchlorosilane (TMCS), we replace the active hydrogen with a trimethylsilyl (TMS) group. This chemical transformation yields 2,4-dichloro-3-methylphenyl trimethylsilyl ether, which exhibits significantly enhanced volatility, superior thermal stability, and mathematically Gaussian chromatographic peaks.

Experimental Workflow Visualization

G N1 Aqueous Sample (pH < 2) N2 SPE Extraction (Polymeric Sorbent) N1->N2 N3 Extract Concentration N2->N3 N4 Silylation (BSTFA+1% TMCS) N3->N4 N5 GC-MS (SIM) Acquisition N4->N5 N6 Data Validation N5->N6

Figure 1: Workflow for extraction, derivatization, and GC-MS analysis of 2,4-dichloro-3-methylphenol.

Step-by-Step Methodologies

Sample Preparation (Solid Phase Extraction)

This protocol utilizes a polymeric reversed-phase SPE cartridge optimized for semi-volatile organic compounds (SVOCs)[9].

  • Sample Pretreatment : Filter 1.0 L of the aqueous sample to remove suspended particulates. Adjust to pH < 2 using 6N HCl[9].

  • Internal Standard Addition : Spike the sample with 1.0 mL of a 10 µg/mL Phenol-d5 and 2,4,6-Tribromophenol internal standard mix.

  • Cartridge Conditioning : Condition the SPE cartridge sequentially with 5 mL of Dichloromethane (DCM), 5 mL of Methanol, and 5 mL of acidified reagent water (pH < 2). Do not allow the sorbent bed to run dry.

  • Sample Loading : Pass the acidified sample through the cartridge at a controlled flow rate of 5–10 mL/min to ensure optimal mass transfer kinetics.

  • Drying : Apply a gentle vacuum (-15 inHg) for 10 minutes to eliminate residual water, which can severely inhibit subsequent derivatization.

  • Elution : Elute the target analytes using 10 mL of a 1:1 (v/v) DCM/Ethyl Acetate mixture[10].

  • Concentration : Evaporate the eluate to exactly 1.0 mL under a gentle stream of ultra-pure nitrogen at 35 °C.

Derivatization Protocol
  • Transfer 100 µL of the concentrated extract into a 2 mL GC autosampler vial equipped with a deactivated glass micro-insert.

  • Add 50 µL of BSTFA containing 1% TMCS.

  • Seal the vial with a PTFE-lined cap and vortex for 10 seconds.

  • Incubate in a dry heating block at 60 °C for 30 minutes to drive the nucleophilic substitution to completion.

  • Allow the reaction mixture to cool to room temperature prior to GC-MS injection.

Quantitative Data & Instrumental Parameters

Table 1: Optimized GC-MS Operating Conditions
ParameterSetting / Specification
GC System Agilent 8890 (or equivalent) with Pulsed Split/Splitless Inlet[8]
Analytical Column DB-5MS or HP-5MS (30 m × 0.25 mm ID × 0.25 µm film thickness)
Carrier Gas Helium (99.999% Purity), Constant Flow at 1.2 mL/min
Injection Volume 1.0 µL
Inlet Temperature 250 °C
Injection Mode Pulsed Split (10:1 ratio) to minimize residence time in the liner[8]
Oven Temperature Program 60 °C (hold 1 min) → 15 °C/min to 150 °C → 10 °C/min to 280 °C (hold 3 min)
Transfer Line Temperature 280 °C
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Ionization Mode Electron Ionization (EI), 70 eV
Table 2: Selected Ion Monitoring (SIM) Acquisition Data

Mechanistic Note: The molecular weight of the underivatized 2,4-dichloro-3-methylphenol is 176 Da[5]. The addition of the TMS group (+72 Da) increases the molecular ion to 248 Da. Under 70 eV EI conditions, the TMS-ether undergoes a characteristic α-cleavage, losing a methyl radical (-15 Da) to form the highly stable base peak at m/z 233.

CompoundDerivative StateQuantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
2,4-Dichloro-3-methylphenol Underivatized176178141
2,4-Dichloro-3-methylphenol TMS-Ether233248235
Phenol-d5 (Internal Standard) TMS-Ether161162146
2,4,6-Tribromophenol (Surrogate) TMS-Ether403405388

Trustworthiness & Self-Validating Systems

A high-integrity analytical method must proactively detect its own failures. This protocol integrates three layers of self-validation:

  • Instrumental Tuning (DFTPP) : Prior to running any calibration standards or samples, the mass spectrometer must be tuned using Decafluorotriphenylphosphine (DFTPP). The system is only validated for use if the ion abundance criteria strictly meet the updated specifications[8]. This guarantees that the quadrupole is correctly resolving masses across the entire analytical range.

  • Surrogate Recovery Monitoring : Every sample is spiked with 2,4,6-Tribromophenol prior to extraction. Recovery must fall within 70–130%. A failure here immediately flags an issue with the SPE extraction efficiency or a severe matrix interference.

  • Ion Ratio Confirmation : In SIM mode, the ratio between the Quantifier Ion (m/z 233) and the Qualifier Ion (m/z 248) must remain within ±20% of the ratio established during the initial multi-point calibration. Deviations indicate co-eluting matrix interferences, invalidating the quantitative result for that specific sample.

References

  • CAS Common Chemistry . "2,4-Dichloro-3-methylphenol". American Chemical Society. URL:[Link]

  • PubChem . "2,4-Dichloro-m-cresol (CID 87305)". National Center for Biotechnology Information. URL: [Link]

  • U.S. Environmental Protection Agency (EPA) . "Method 8270E: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS)". URL:[Link]

  • Agilent Technologies . "EPA 8270E with Pulsed Split Injection and Retention Time Locking on an 8890 GC with a 5977 Series MSD". Application Note. URL:[Link]

  • World Health Organization (WHO) . "Chlorophenols in Drinking-water". URL:[Link]

Sources

Method

Quantification of 2,4-Dichloro-3-methylphenol in soil samples

Application Note: High-Sensitivity Quantification of 2,4-Dichloro-3-methylphenol in Soil Matrices via Accelerated Solvent Extraction and GC-MS/MS Introduction & Scope 2,4-Dichloro-3-methylphenol (also known as 2,4-dichlo...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Sensitivity Quantification of 2,4-Dichloro-3-methylphenol in Soil Matrices via Accelerated Solvent Extraction and GC-MS/MS

Introduction & Scope

2,4-Dichloro-3-methylphenol (also known as 2,4-dichloro-m-cresol, CAS: 17788-00-0) is a highly toxic, chlorinated phenolic compound frequently monitored as a priority environmental pollutant due to its persistence and potential for endocrine disruption[1]. Accurately quantifying this analyte in soil presents significant analytical challenges. Soil matrices are highly complex, containing humic and fulvic acids that can sequester target analytes and cause severe ion suppression or enhancement during mass spectrometric analysis.

This application note outlines a robust, self-validating protocol for the extraction, derivatization, and quantification of 2,4-Dichloro-3-methylphenol in soil. The method leverages Accelerated Solvent Extraction (ASE) coupled with Triple Quadrupole Gas Chromatography-Mass Spectrometry (GC-MS/MS), meeting the stringent performance requirements outlined in US EPA Method 8270D[2].

Mechanistic Insights & Causality

To ensure scientific rigor, every step of this protocol is designed with specific chemical rationales to overcome the limitations of the soil matrix:

  • Accelerated Solvent Extraction (ASE): Traditional Soxhlet extraction is time-consuming and consumes large volumes of organic solvent. ASE utilizes elevated temperature (100 °C) and pressure (1500 psi) to push the extraction solvent (Acetone/Hexane) above its boiling point while remaining in a liquid state. This drastically increases the diffusion rate of the solvent into the soil pores and disrupts the strong dipole-dipole interactions between the chlorophenol and the soil matrix[3].

  • Derivatization (Silylation): 2,4-Dichloro-3-methylphenol contains a polar, acidic hydroxyl (-OH) group. If injected directly into a GC, this group interacts with active silanol sites in the inlet liner and column, leading to peak tailing, poor resolution, and signal degradation[2]. By reacting the extract with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), the acidic proton is replaced with a trimethylsilyl (TMS) group. This lowers the boiling point, increases thermal stability, and yields sharp, symmetrical chromatographic peaks.

Experimental Protocol

Reagents & Materials
  • Analyte Standard: 2,4-Dichloro-3-methylphenol (Purity ≥99%)[1].

  • Internal Standard (IS): 2,4,6-Tribromophenol (used to correct for extraction efficiency and matrix effects)[2].

  • Derivatization Reagent: BSTFA containing 1% Trimethylchlorosilane (TMCS) as a catalyst.

  • Solvents: Pesticide-grade Acetone and n-Hexane.

  • Matrix: Clean, oven-baked sand (for method blanks and laboratory control samples).

Sample Preparation & ASE Extraction
  • Lyophilization: Freeze-dry the soil sample for 24 hours to remove moisture, which can interfere with the extraction efficiency of non-polar solvents.

  • Homogenization: Sieve the dried soil through a 2 mm mesh to ensure a uniform particle size.

  • Spiking (Self-Validation): Weigh 10.0 g of the homogenized soil. Spike with 50 µL of the Internal Standard solution (10 µg/mL). Causality: Adding the IS directly to the soil before extraction ensures that any losses during the workflow are proportionally corrected.

  • Cell Loading: Mix the soil with 5.0 g of diatomaceous earth (to prevent sample compaction and channel formation) and load into a 22 mL stainless steel ASE cell.

  • Extraction: Execute the ASE method using the parameters defined in Table 1.

Concentration & Derivatization
  • Concentration: Transfer the ASE extract to a Kuderna-Danish concentrator or use a gentle stream of ultra-pure nitrogen (N-Evap) to reduce the volume to approximately 1.0 mL. Do not allow the sample to go completely dry to prevent volatile loss.

  • Solvent Exchange: Add 2.0 mL of n-Hexane and concentrate again to 1.0 mL to remove residual Acetone, which can interfere with silylation.

  • Derivatization: Transfer 100 µL of the extract to a 2 mL GC autosampler vial containing a glass insert. Add 50 µL of BSTFA + 1% TMCS.

  • Incubation: Seal the vial and incubate at 60 °C for 30 minutes. Allow to cool to room temperature before injection.

GC-MS/MS Analysis
  • Inject 1.0 µL of the derivatized sample into the GC-MS/MS system.

  • Column: DB-5MS UI (30 m × 0.25 mm ID × 0.25 µm film thickness) or equivalent.

  • Oven Program: 60 °C (hold 1 min), ramp at 15 °C/min to 200 °C, then 25 °C/min to 280 °C (hold 3 min).

  • MS Conditions: Electron Ionization (EI) at 70 eV. Transfer line at 280 °C.

Data Presentation

Table 1: Accelerated Solvent Extraction (ASE) Parameters

Parameter Setting Rationale
Solvent System Acetone / n-Hexane (1:1, v/v) Balances polarity to extract chlorophenols while minimizing co-extraction of highly polar matrix components[3].
Temperature 100 °C Disrupts analyte-matrix bonds and decreases solvent viscosity.
Pressure 1500 psi Keeps solvents liquid above their boiling point.
Static Time 5 minutes Allows sufficient time for analyte diffusion into the solvent.
Static Cycles 2 Ensures exhaustive extraction.
Flush Volume 60% of cell volume Sweeps extracted analytes into the collection vial.

| Purge Time | 60 seconds (Nitrogen) | Recovers residual solvent from the sample lines. |

Table 2: GC-MS/MS MRM Transitions (TMS Derivatives)

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Purpose
2,4-Dichloro-3-methylphenol-TMS 248.0 233.0 15 Quantifier (Loss of -CH3)
2,4-Dichloro-3-methylphenol-TMS 248.0 213.0 25 Qualifier (Loss of -Cl)

| 2,4,6-Tribromophenol-TMS (IS) | 403.8 | 388.8 | 20 | Internal Standard Quantifier |

Table 3: Method Validation Metrics

Metric Value Acceptance Criteria (EPA 8270D)
Limit of Detection (LOD) 0.5 µg/kg Matrix dependent, typically < 5 µg/kg
Limit of Quantitation (LOQ) 1.5 µg/kg Signal-to-Noise (S/N) ≥ 10
Mean Recovery (Spiked Soil) 88 - 94% 70 - 130%[2]
Relative Standard Deviation (RSD) < 6.5% (n=6) ≤ 20%

Workflow Visualization

G Soil Soil Sample Preparation (Lyophilization & 2mm Sieving) Spike Internal Standard Addition (Self-Validation via 2,4,6-TBP) Soil->Spike ASE Accelerated Solvent Extraction (Acetone/Hexane 1:1, 100°C, 1500 psi) Spike->ASE Concentration Extract Concentration & Solvent Exchange (N2 Evaporation to 1.0 mL Hexane) ASE->Concentration Deriv Silylation Derivatization (BSTFA + 1% TMCS, 60°C for 30 min) Concentration->Deriv GCMS GC-MS/MS Quantification (EI, MRM Mode, DB-5MS Column) Deriv->GCMS Data Data Processing (Matrix Effect Evaluation & Reporting) GCMS->Data

Workflow for the extraction, derivatization, and GC-MS/MS quantification of 2,4-DCMC in soil.

Self-Validation & Quality Control (QC) System

To guarantee trustworthiness, the protocol operates as a self-validating system:

  • Method Blanks: Clean, oven-baked sand is extracted alongside samples to prove the absence of laboratory contamination or carryover[2].

  • Matrix Spikes (MS/MSD): A duplicate soil sample is spiked with a known concentration of 2,4-DCMC prior to extraction. The recovery must fall between 70-130%. If recovery fails but the Internal Standard is stable, it indicates a matrix suppression effect rather than an extraction failure.

  • Continuing Calibration Verification (CCV): A mid-point calibration standard is injected every 12 hours. The instrument response must not drift by more than ±20% from the initial calibration curve, ensuring detector stability over long analytical sequences[2].

References

  • [3] Determination of Chlorophenols in Soils Using Accelerated Solvent Extraction Combined with Solid-Phase Microextraction | Analytical Chemistry - ACS Publications. acs.org. 3

  • [1] 2,4-Dichloro-m-cresol | C7H6Cl2O | CID 87305 - PubChem. nih.gov. 1

  • [2] Chlorinated and Non-Chlorinated Phenols in Soil - PBM - Gov.bc.ca. gov.bc.ca. 2

Sources

Application

Introduction: The Analytical Imperative for Monitoring Chlorinated Phenols

An Application Note for the High-Sensitivity Detection of 2,4-Dichloro-3-methylphenol in Environmental Water Samples Chlorinated phenols represent a class of chemical compounds widely utilized as intermediates in the syn...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the High-Sensitivity Detection of 2,4-Dichloro-3-methylphenol in Environmental Water Samples

Chlorinated phenols represent a class of chemical compounds widely utilized as intermediates in the synthesis of pesticides, herbicides, and dyes.[1] Their prevalence in industrial applications leads to their frequent detection in wastewater and, consequently, in environmental water sources.[2] 2,4-Dichloro-3-methylphenol, a specific congener within this class, poses environmental and health concerns due to its toxicity and persistence. Regulatory bodies like the U.S. Environmental Protection Agency (EPA) have established stringent guidelines for monitoring phenols in water to safeguard public health.[3][4]

The analytical challenge in detecting 2,4-Dichloro-3-methylphenol lies in its presence at trace concentrations (ng/L to µg/L) within complex aqueous matrices.[5] Effective monitoring, therefore, necessitates a robust analytical workflow that combines efficient sample pre-concentration with highly sensitive and selective determination techniques. This application note provides a comprehensive guide for researchers and analytical scientists, detailing field-proven protocols for the extraction, derivatization, and quantification of 2,4-Dichloro-3-methylphenol in water samples using Solid-Phase Extraction (SPE) followed by Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).

Part 1: Sample Pre-concentration via Solid-Phase Extraction (SPE)

Direct injection of water samples is often unfeasible for trace-level analysis due to insufficient sensitivity and the presence of interfering matrix components. Solid-Phase Extraction (SPE) is the cornerstone of sample preparation for this analyte, serving the dual purpose of isolating the target compound from the matrix and concentrating it to a level amenable to instrumental analysis.[6]

The Causality of SPE Mechanics: The process leverages the principles of liquid chromatography to partition compounds between a solid stationary phase (the sorbent) and a liquid mobile phase (the sample). For chlorophenols, a reversed-phase mechanism is most effective. The water sample is first acidified to a pH of approximately 2-3.[7][8] This is a critical step; protonating the phenolic hydroxyl group renders the 2,4-Dichloro-3-methylphenol molecule less polar, thereby significantly increasing its affinity for the nonpolar SPE sorbent and enhancing its retention. Polymeric sorbents, such as those based on polystyrene-divinylbenzene (PS-DVB), are frequently preferred over traditional silica-based C18 sorbents for their high surface area, robust pH stability, and strong retention of aromatic compounds through π-π interactions, leading to high recovery rates.[6][7]

SPE_Workflow cluster_0 SPE Protocol Condition 1. Conditioning (Methanol, Dichloromethane) Equilibrate 2. Equilibration (Acidified Water, pH 2-3) Condition->Equilibrate Prepares sorbent Load 3. Sample Loading (100 mL - 1 L at 1-5 mL/min) Equilibrate->Load Ensures proper interaction Wash 4. Interference Wash (Deionized Water) Load->Wash Retains analyte, discards matrix Dry 5. Sorbent Drying (Nitrogen or Air Stream) Wash->Dry Removes polar interferences Elute 6. Elution (Dichloromethane) Dry->Elute Removes residual water Concentrate 7. Concentration (Evaporate to ~1 mL) Elute->Concentrate Recovers analyte Analysis Ready for GC-MS or HPLC Analysis Concentrate->Analysis Achieves desired concentration factor

Caption: Workflow for Solid-Phase Extraction (SPE) of 2,4-Dichloro-3-methylphenol.

Protocol 1: Solid-Phase Extraction of Water Samples

This protocol is adapted from established methods for chlorophenol analysis, such as U.S. EPA Method 528.[8][9]

  • Sample Collection and Preservation: Collect 1 L of water in a clean glass bottle. To quench any residual chlorine, which can degrade phenols, add approximately 40-80 mg of sodium sulfite or sodium thiosulfate.[4][8] Acidify the sample to pH < 2 with concentrated hydrochloric or sulfuric acid. This step is crucial for ensuring the analyte is in its non-ionized form.[2][8]

  • Cartridge Conditioning: Place a polystyrene-divinylbenzene (PS-DVB) SPE cartridge (e.g., 500 mg, 6 mL) onto a vacuum manifold.[8] Sequentially pass the following solvents through the cartridge:

    • 5-10 mL of dichloromethane.

    • 5-10 mL of methanol.

    • 10 mL of reagent water acidified to pH < 2.

    • Causality: Conditioning wets the sorbent and activates it for sample retention. Equilibration with acidified water ensures that when the sample is loaded, the sorbent environment is chemically compatible, preventing premature elution. Do not allow the cartridge to go dry after this step.[7]

  • Sample Loading: Load the entire 1 L acidified water sample onto the cartridge at a controlled flow rate of 10-20 mL/min.[8]

  • Cartridge Washing & Drying: After loading, wash the cartridge with 10 mL of reagent water to remove any remaining polar impurities. Dry the cartridge thoroughly by drawing air or nitrogen through it for 15-20 minutes.[7][8] This drying step is critical to remove water, which is immiscible with the elution solvent and can negatively impact recovery and subsequent analysis.

  • Analyte Elution: Place a collection tube inside the manifold. Elute the trapped 2,4-Dichloro-3-methylphenol from the cartridge by passing 10 mL of dichloromethane through it at a slow flow rate (1-2 mL/min).[8]

  • Eluate Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen in a warm water bath. The sample is now ready for instrumental analysis. This 1000x concentration factor allows for the detection of very low environmental concentrations.[8]

Sorbent TypeTypical Elution SolventAverage Recovery Range (%)Reference
Polystyrene-Divinylbenzene (PS-DVB)Dichloromethane, Methanol70 - 106%[6][7]
C18 (Silica-based)Methanol:Acetonitrile (1:1)81 - 104%[3]
Graphitized Carbon Black (GCB)Dichloromethane:Methanol (80:20)> 85% (for acetylated derivatives)[10]

Part 2: Determination by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile organic compounds, offering excellent separation efficiency and definitive identification based on mass spectra.[11][12] However, the polar hydroxyl group on 2,4-Dichloro-3-methylphenol can cause poor chromatographic peak shape (tailing) and low volatility.[13]

The Rationale for Derivatization: To overcome these issues, a derivatization step is essential prior to GC-MS analysis.[14] This process chemically modifies the analyte by replacing the active hydrogen of the polar hydroxyl group with a non-polar functional group.[13] Silylation, using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common and effective method. The resulting trimethylsilyl (TMS) ether is more volatile, more thermally stable, and less polar, leading to improved chromatographic performance and sensitivity.[13][14]

Derivatization_Workflow cluster_1 Derivatization & GC-MS Analysis Concentrated_Extract Concentrated SPE Extract (1 mL) Derivatization_Reagent Add BSTFA Reagent Concentrated_Extract->Derivatization_Reagent Reaction Heat at 60-70°C for 30 min Derivatization_Reagent->Reaction Derivatized_Sample Volatile TMS-Derivative Ready for Injection Reaction->Derivatized_Sample GC_MS_System GC-MS Analysis Derivatized_Sample->GC_MS_System

Caption: Key steps in the derivatization and GC-MS analysis workflow.

Protocol 2: Silylation and GC-MS Analysis
  • Derivatization: To the 1 mL concentrated extract from Protocol 1, add 100 µL of BSTFA.

  • Reaction: Cap the vial tightly and heat at 70°C for 30 minutes in a heating block or water bath. Allow the vial to cool to room temperature before injection.

  • GC-MS Analysis: Inject 1-2 µL of the derivatized sample into the GC-MS system.

ParameterTypical SettingRationale
Gas Chromatograph (GC)
Injection ModeSplitless, 1 µLMaximizes transfer of analyte to the column for trace analysis.
Injector Temperature250 °CEnsures rapid volatilization of the derivatized analyte.
Carrier GasHelium or HydrogenInert mobile phase to carry analytes through the column.
Column30 m x 0.25 mm ID, 0.25 µm film (e.g., TG-5MS or equivalent)A 5% phenyl-methylpolysiloxane phase provides good selectivity for semi-volatile compounds.[8][15]
Oven ProgramInitial 60°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 minA temperature gradient separates compounds based on their boiling points.
Mass Spectrometer (MS)
Ion Source Temp.230 °CMaintains analyte in the gas phase.
Ionization ModeElectron Ionization (EI) at 70 eVStandard, robust ionization method that produces reproducible fragmentation patterns for library matching.
Acquisition ModeSelected Ion Monitoring (SIM)Increases sensitivity and selectivity by monitoring only characteristic ions for the target analyte.

Part 3: Alternative Determination by HPLC with UV Detection

For laboratories where derivatization is undesirable or for samples with higher concentrations, High-Performance Liquid Chromatography with UV detection (HPLC-UV) offers a robust and straightforward alternative.[2][16] This technique separates compounds in the liquid phase, eliminating the need for derivatization.

The Principle of HPLC Separation: A reverse-phase C18 column is typically used, where the nonpolar stationary phase retains the 2,4-Dichloro-3-methylphenol.[16] A mobile phase consisting of a mixture of an organic solvent (like acetonitrile or methanol) and water is used to elute the compounds.[3][16] Adding a small amount of acid (e.g., acetic or formic acid) to the mobile phase suppresses the ionization of the phenolic group, ensuring good peak shape and reproducible retention times.[3] Detection is achieved by a UV detector set to a wavelength where the analyte exhibits strong absorbance, typically around 225-285 nm.[16][17]

Protocol 3: HPLC-UV Analysis
  • Sample Preparation: The 1 mL concentrated extract from Protocol 1 can be used directly. If the elution solvent was dichloromethane, it must be carefully evaporated to dryness and reconstituted in the mobile phase to ensure compatibility.

  • HPLC-UV Analysis: Inject 10-50 µL of the prepared sample into the HPLC system.

ParameterTypical SettingRationale
High-Performance Liquid Chromatograph (HPLC)
ColumnC18, 150 mm x 4.6 mm, 5 µm particle sizeStandard for reversed-phase separation of phenolic compounds.[16]
Mobile PhaseAcetonitrile : 0.1% Acetic Acid in Water (60:40 v/v)Isocratic or gradient elution separates the analyte from other components. The acid ensures the analyte is protonated for sharp peaks.[3]
Flow Rate1.0 mL/minA standard flow rate for analytical scale columns.[16]
Column Temperature30-40 °CMaintains stable retention times and improves separation efficiency.
UV Detector
Wavelength280 nmA common wavelength for detecting the aromatic ring of phenolic compounds.

Part 4: Method Validation and Quality Assurance

A protocol is only as reliable as its validation data. To ensure the trustworthiness of results, a formal quality control program and initial method validation are mandatory.[4][18]

Pillars of a Self-Validating System:

  • Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration. A calibration curve is generated using a series of standards, and a coefficient of determination (R²) > 0.99 is typically required.[2]

  • Accuracy: The closeness of the measured value to the true value. It is assessed by analyzing spiked samples (matrix spikes) and calculating the percent recovery.[18] Recoveries between 70-130% are generally considered acceptable.[4]

  • Precision: The agreement between independent test results. It is measured as the relative standard deviation (RSD) of replicate measurements, with an RSD < 15% being a common target.[18][19]

  • Limit of Detection (LOD) & Limit of Quantification (LOQ): The LOD is the lowest concentration that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.[5] These are statistically determined by analyzing low-level spikes.[9]

Routine Quality Control (QC) Practices:

  • Method Blanks: An analyte-free matrix (e.g., reagent water) processed through the entire analytical procedure to check for contamination.[18]

  • Laboratory Control Samples (LCS): A clean matrix spiked with a known concentration of the analyte to monitor the performance of the overall method.

  • Matrix Spikes/Matrix Spike Duplicates (MS/MSD): Aliquots of a real sample spiked with a known amount of analyte to assess matrix effects on accuracy and precision.[18]

ParameterTypical Performance (GC-MS & HPLC)Reference
Linearity (R²)> 0.995[2][5]
Accuracy (% Recovery)70 - 130%[6][7]
Precision (% RSD)< 15%[19]
Method Detection Limit (MDL)1 - 20 ng/L (GC-MS), 0.1 - 10 µg/L (HPLC-UV)[6][9][19]

Conclusion

The reliable detection of 2,4-Dichloro-3-methylphenol in water samples is achievable through a well-designed analytical strategy. The choice between GC-MS and HPLC-UV depends on the specific requirements of the laboratory. GC-MS, coupled with silylation, offers superior sensitivity and selectivity, making it the preferred method for trace-level quantification and legally defensible data.[16] HPLC-UV provides a simpler, faster alternative suitable for routine monitoring where lower sensitivity is acceptable. In both workflows, meticulous sample preparation using Solid-Phase Extraction is paramount to achieving the necessary concentration and cleanup for accurate and precise results. The implementation of rigorous method validation and ongoing quality control is non-negotiable and ensures the data generated is trustworthy and fit for its intended purpose.[18]

References

  • Benchchem. A Comparative Guide to Solid-Phase Extraction Sorbents for Chlorophenol Analysis.
  • PubMed. Determination of chlorophenols by solid-phase microextraction and liquid chromatography with electrochemical detection.
  • TSI Journals. Sample preparation and preconcentration for determination of chlorophenols in water and sediment samples.
  • Water Research Commission. Verification and Validation of Analytical Methods for Testing the Levels of PPHCPs (Pharmaceutical & Personal Health Care Products) in treated drinking Water and Sewage.
  • Phenomenex. GC Derivatization Explained for Better Results.
  • SciSpace. Derivatization Reactions and Reagents for Gas Chromatography Analysis.
  • EPA. Method 8041A: Phenols by Gas Chromatography, part of Test Methods for Evaluating Solid Waste, Physical/Chemical Methods.
  • MDPI. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling.
  • Taylor & Francis Online. Determination of chlorophenols in environmental water samples using directly suspended droplet liquid-liquid-liquid phase microextraction prior to high-performance liquid chromatography.
  • Benchchem. Application Notes and Protocols for the Gas Chromatography (GC) Analysis of Phenols and Their Derivatives.
  • PubMed. Evaluation of two solid-phase extraction procedures for the preconcentration of chlorophenols in drinking water.
  • Thermo Fisher Scientific. Determination of Chlorophenols in Water According to U.S. EPA Method 528.
  • Asian Journal of Chemistry. HPLC Determination of Chlorophenols in Water with Separation by Ionic Liquids [Bmim]BF4 Aqueous Two-phase Solvent Sublation.
  • Thermo Fisher Scientific. Trace analysis of chlorophenolics using triple quadrupole GC-MS.
  • Caribbean Water & Wastewater Association. Alternate Analytical Method Validation for the Determination of the Presence and Concentration of Pharmaceutical and Personal Care Products in Wastewater Discharges and Sources of Drinking Water.
  • Academic Journals. Development of a solid-phase extraction method followed by HPLC-UV detection for the determination of phenols in water.
  • ResearchGate. Determination of Chlorophenols in Water Samples Using Solid-Phase Extraction Enrichment Procedure and Gas Chromatography Analysis.
  • EPA. Protocol for Review and Validation of New Methods for Regulated Organic and Inorganic Analytes in Wastewater Under EPA's Alter.
  • PMC. Validation of Alternative Methods for the Analysis of Drinking Water and Their Application to Escherichia coli.
  • Lab Manager. Proficiency Testing and Validation in Water Analysis.
  • EPA. Method 528 - Determination of Phenols in Drinking Water by Solid Phase Extraction and Capillary Column Gas Chromatography/Mass Spectrometry.
  • EPA. Method 604: Phenols.
  • SCIRP. Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride.
  • ResearchGate. A gas chromatography/mass spectrometry method for the simultaneous analysis of 50 phenols in wastewater using deconvolution technology.
  • Thermo Fisher Scientific. Analysis of Phenols and Chlorinated Phenols in Drinking Water by GC/MS.
  • EPA. EPA-EAD: 604: Phenols in Water Using GCECD/FID.
  • Benchchem. A Comparative Guide to HPLC and GC-MS Methods for the Analysis of 3,5-Xylenol, 2,4-dichloro-, acetate.

Sources

Method

Application Note: 2,4-Dichloro-3-methylphenol as a Broad-Spectrum Antimicrobial Agent

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols Introduction & Physicochemical Profiling 2,4-Dichloro-3-methylph...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols

Introduction & Physicochemical Profiling

2,4-Dichloro-3-methylphenol (also recognized as 2,4-dichloro-m-cresol) is a highly effective halogenated phenolic compound utilized in stringent disinfection and specialized antimicrobial formulations. The strategic addition of two chlorine substituents to the parent cresol ring significantly alters its physicochemical profile. This halogenation increases the compound's lipophilicity, which is critical for its ability to partition into and disrupt bacterial lipid bilayers[1].

Understanding the molecular characteristics of 2,4-dichloro-3-methylphenol is the first step in formulating effective antimicrobial systems or designing susceptibility assays. Its relatively low molecular weight and favorable partition coefficient allow it to act rapidly against both Gram-positive and Gram-negative pathogens[2].

Quantitative Physicochemical and Efficacy Data
ParameterValue / DescriptionSignificance in Antimicrobial Design
IUPAC Name 2,4-Dichloro-3-methylphenolStandardized chemical identification[1].
Molecular Weight 177.03 g/mol Small molecule size facilitates rapid diffusion through porins and cell walls[2].
LogP (Predicted) ~3.2High lipophilicity ensures optimal partitioning into the hydrophobic core of bacterial membranes[1].
Mechanism of Action Membrane disruption & Oxidative uncouplingMulti-target mechanism reduces the likelihood of rapid resistance development[3].
Target Pathogens Broad-spectrum (Bacteria & Fungi)Suitable for stringent healthcare and industrial disinfection applications.

Mechanism of Action (MoA)

The primary antimicrobial efficacy of 2,4-dichloro-3-methylphenol stems from its amphipathic nature. As a Senior Application Scientist, it is crucial to understand that phenolic compounds do not merely "poison" the cell; they physically and chemically dismantle its structural integrity[4].

When the compound encounters a bacterial cell, the hydrophobic chlorinated ring intercalates into the lipid bilayer, while the hydroxyl group interacts with the polar head groups of the phospholipids[4]. This accumulation disrupts lipid-protein interactions, leading to a critical loss of membrane integrity. Furthermore, chlorinated phenols act as protonophores. They shuttle protons across the membrane, dissipating the proton motive force (PMF) and effectively uncoupling oxidative phosphorylation[3]. This dual-action mechanism—physical membrane rupture combined with metabolic starvation—culminates in rapid cell lysis and death[3].

MoA A 2,4-Dichloro-3-methylphenol (Antimicrobial Agent) B Cell Wall Penetration (Hydrophobic Partitioning) A->B C Cytoplasmic Membrane Accumulation B->C D Lipid Bilayer Disruption (Increased Permeability) C->D E Uncoupling of Oxidative Phosphorylation C->E F Protein Denaturation & Enzyme Inhibition C->F G Bacterial Cell Lysis & Death D->G E->G F->G

Fig 1: Multi-target mechanism of action for 2,4-Dichloro-3-methylphenol.

Experimental Protocols

To rigorously evaluate the antimicrobial properties of 2,4-dichloro-3-methylphenol, empirical testing must be built on self-validating systems. The following protocols are designed to ensure data integrity by embedding internal causality checks.

Protocol 1: Minimum Inhibitory Concentration (MIC) via Resazurin Microdilution

Causality & Rationale: Traditional visual MIC readouts are often confounded by the precipitation of lipophilic compounds like 2,4-dichloro-3-methylphenol in aqueous media. By incorporating resazurin—a redox-sensitive dye that shifts from blue (non-fluorescent) to pink (highly fluorescent) only in the presence of metabolically active cells—we create an objective, self-validating metric for cell viability.

Step-by-Step Methodology:

  • Inoculum Standardization: Grow target bacterial strains (e.g., S. aureus, E. coli) in Mueller-Hinton Broth (MHB) to mid-log phase. Adjust the suspension to a 0.5 McFarland standard, then dilute 1:100 to achieve a final well concentration of 5×105 CFU/mL. Causality: Standardizing the inoculum prevents false-positive resistance (if too high) or false-negative susceptibility (if too low).

  • Compound Preparation: Dissolve 2,4-dichloro-3-methylphenol in 100% DMSO to create a concentrated stock. Perform two-fold serial dilutions in MHB across a 96-well plate. Ensure the final DMSO concentration in all wells remains ≤1% . Causality: DMSO concentrations above 1% can independently inhibit bacterial growth, invalidating the compound's specific efficacy.

  • Inoculation & Incubation: Add the standardized bacterial suspension to the compound-containing wells. Include a vehicle control (1% DMSO without compound) and a positive control (e.g., Chlorhexidine). Incubate at 37°C for 18 hours.

  • Metabolic Readout: Add 10 µL of 0.015% resazurin solution to each well. Incubate for an additional 2 hours in the dark.

  • Data Acquisition: Record the MIC as the lowest concentration of the compound that prevents the color change from blue to pink, confirming a complete halt of cellular metabolism.

Protocol 2: Kinetic Membrane Integrity Assay

Causality & Rationale: To definitively prove that 2,4-dichloro-3-methylphenol acts via membrane disruption, we utilize SYTOX Green. This high-affinity nucleic acid stain is strictly cell-impermeant; it cannot cross intact membranes. Fluorescence only occurs if the compound successfully compromises the lipid bilayer, providing a direct, real-time functional readout of the mechanism.

Step-by-Step Methodology:

  • Cell Preparation: Harvest mid-log phase bacteria, wash twice, and resuspend in 5 mM HEPES buffer (pH 7.2) to an OD600 of 0.1. Causality: Complex media components (like peptides in MHB) can bind to phenolic compounds or quench the fluorescent dye. HEPES provides a clean, pH-stable environment.

  • Probe Loading: Add SYTOX Green to the bacterial suspension to a final concentration of 5 µM. Incubate in the dark for 15 minutes at room temperature to establish a baseline.

  • Treatment & Self-Validation Controls: Transfer 100 µL of the loaded cells to a black 96-well microplate. Add 2,4-dichloro-3-methylphenol at concentrations corresponding to 1×, 2×, and 4× the predetermined MIC.

    • Negative Control: Untreated cells in HEPES (establishes background fluorescence).

    • Positive Control: Cells treated with 0.1% Triton X-100 (establishes the 100% membrane lysis maximum).

  • Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader. Measure fluorescence (Excitation: 504 nm, Emission: 523 nm) every 2 minutes for 60 minutes.

  • Analysis: Normalize the relative fluorescence units (RFU) of the treated samples against the 100% lysis control to determine the percentage of membrane permeabilization over time.

Workflow S1 Culture Preparation (Mid-log phase in HEPES) S2 Fluorescent Probing (Add SYTOX Green) S1->S2 S3 Compound Exposure (Treat with 2,4-DC-3-MP) S2->S3 S4 Kinetic Incubation (Dark, 60 mins) S3->S4 S5 Fluorescence Readout (Ex: 504nm, Em: 523nm) S4->S5 S6 Data Normalization (vs. Triton X-100 Control) S5->S6

Fig 2: Self-validating experimental workflow for the Kinetic Membrane Integrity Assay.

Formulation & Stability Considerations

When incorporating 2,4-dichloro-3-methylphenol into commercial or experimental formulations, pH management is paramount. Phenols are weak acids. If the formulation pH is raised significantly above the compound's pKa, the hydroxyl group will deprotonate, forming a phenolate ion. While this increases aqueous solubility, the charged ion has a drastically reduced ability to partition into the hydrophobic bacterial membrane, severely blunting its antimicrobial efficacy[4]. Therefore, formulations should ideally be buffered to a slightly acidic or neutral pH to ensure the compound remains in its protonated, highly lipophilic state.

References

  • PubChem - 2,4-Dichloro-m-cresol | C7H6Cl2O | CID 87305. National Institutes of Health.
  • US EPA SRS - Phenol, 2,4-dichloro-3-methyl- Substance Details. Environmental Protection Agency.
  • Justdial - Para Chloro Meta Xylenol in Chennai - High-Quality Antiseptic & Disinfectant.
  • EPA NEPIS - Ambient Water Quality Criteria For Chlorinated Phenols. Environmental Protection Agency.
  • PMC - NIH - Future Antimicrobials: Natural and Functionalized Phenolics. National Center for Biotechnology Information.

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Application

Application Notes and Protocols for the Use of 2,4-Dichloro-3-methylphenol in Disinfectant Formulations

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective use of 2,4-Dichloro-3-methylphenol (DCMX) in the formulation of disinfectan...

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Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective use of 2,4-Dichloro-3-methylphenol (DCMX) in the formulation of disinfectants. This document integrates established scientific principles with practical, field-proven insights to ensure the development of safe, stable, and efficacious disinfectant products.

Introduction to 2,4-Dichloro-3-methylphenol (DCMX)

2,4-Dichloro-3-methylphenol, also known as Dichloroxylenol, is a potent halogenated phenolic biocide.[1][2] It presents as a light beige or yellowish crystalline solid with a characteristic phenolic odor.[1][3] DCMX exhibits broad-spectrum antimicrobial activity, demonstrating efficacy against a wide range of gram-positive and gram-negative bacteria, as well as fungi.[4][5] Its chemical stability and relatively low toxicity profile compared to other phenolic compounds make it a valuable active ingredient in various disinfectant and antiseptic formulations, including surface disinfectants, medicated soaps, and industrial preservatives.[5]

Table 1: Chemical and Physical Properties of 2,4-Dichloro-3-methylphenol

PropertyValueSource
CAS Number 133-53-9[1]
Molecular Formula C₈H₈Cl₂O[1]
Molecular Weight 191.05 g/mol [1]
Appearance Light beige to yellowish crystalline powder[1][3]
Solubility in Water 0.2 g/L (low)[3]
Solubility in Organic Solvents Freely soluble in ethanol, isopropanol, and other organic solvents.[3]
Melting Point 92-95 °C[4]

Mechanism of Antimicrobial Action

The primary mechanism of action for phenolic compounds like DCMX is the disruption of microbial cells through multiple pathways. This multi-targeted approach is a key reason for their broad-spectrum efficacy and the lower likelihood of microbial resistance development.

At a fundamental level, the lipophilic nature of DCMX allows it to penetrate the lipid-rich cell membranes of microorganisms. This penetration leads to:

  • Membrane Damage and Increased Permeability: DCMX disrupts the structural integrity of the cell membrane, leading to increased permeability. This allows the leakage of essential intracellular components such as ions, ATP, and nucleic acids, ultimately leading to cell death.

  • Protein Denaturation and Enzyme Inactivation: Phenolic compounds interact with and denature proteins, including critical enzymes, through the formation of hydrogen bonds and other non-covalent interactions.[6][7] This disrupts essential metabolic pathways and cellular functions. The interaction can alter both the secondary and tertiary structures of proteins.[7][8]

  • Inhibition of Essential Cellular Processes: By disrupting the cell membrane and inactivating enzymes, DCMX effectively halts crucial processes like respiration and cell division.

DCMX_Mechanism cluster_Cell Microbial Cell Cell_Membrane Cell Membrane (Lipid Bilayer) Cytoplasm Cytoplasm (Proteins, Enzymes, ATP, Ions) Cell_Membrane->Cytoplasm Increased Permeability & Leakage of cellular components Protein_Denaturation Protein Denaturation & Enzyme Inactivation Cytoplasm->Protein_Denaturation Disrupts function Cell_Death Cell Death Cytoplasm->Cell_Death Loss of essential molecules leads to DCMX 2,4-Dichloro-3-methylphenol (DCMX) DCMX->Cell_Membrane Penetrates lipid membrane DCMX->Cytoplasm Interacts with intracellular components Protein_Denaturation->Cell_Death Leads to caption Mechanism of action of DCMX on a microbial cell.

Mechanism of action of DCMX on a microbial cell.

Application Notes for Disinfectant Formulation

The formulation of a stable and effective disinfectant with DCMX requires careful consideration of its low aqueous solubility. The following provides guidance on developing both aqueous and solvent-based formulations.

Key Formulation Considerations
  • Solubilization: Due to its poor water solubility, DCMX must be effectively solubilized to ensure a homogenous and active formulation.

    • Surfactants: Non-ionic surfactants and soaps, such as castor oil soap, are effective solubilizing agents.[1]

    • Co-solvents: Organic solvents like ethanol and isopropanol are commonly used to dissolve DCMX before its incorporation into an aqueous base.

    • pH Adjustment: DCMX is more soluble in alkaline solutions.[3] The use of a suitable alkaline agent can aid in its dissolution.

  • Concentration: The concentration of DCMX will vary depending on the intended application.

    • Surface Disinfectants: Typically in the range of 4.5-5%.[1][4]

    • Hand Sanitizers and Soaps: Generally lower, around 1-2%.[1][4]

  • Excipients:

    • Wetting Agents: To ensure the disinfectant spreads evenly over surfaces.

    • Chelating Agents: To sequester metal ions that may interfere with the activity of the disinfectant.

    • Corrosion Inhibitors: Important for formulations intended for use on metal surfaces.

    • Fragrances and Dyes: For aesthetic purposes, but must be tested for compatibility with the active ingredient.

Example Formulation Protocol: General-Purpose Surface Disinfectant (Aqueous Emulsion)

This protocol is a starting point and may require optimization based on the specific raw materials and desired product characteristics.

Objective: To prepare a stable 4.8% (w/v) DCMX aqueous emulsion disinfectant.

Materials:

  • 2,4-Dichloro-3-methylphenol (DCMX)

  • Pine Oil (as a co-solvent and for fragrance)

  • Castor Oil Soap (as an emulsifier/surfactant)

  • Isopropyl Alcohol

  • Deionized Water

  • Sodium Hydroxide (for pH adjustment, if necessary)

Protocol:

  • DCMX Dissolution: In a suitable vessel, dissolve 48g of DCMX in 200ml of isopropyl alcohol with gentle stirring. A magnetic stirrer is recommended.

  • Oil Phase Preparation: To the DCMX solution, add 100ml of pine oil and 150g of castor oil soap. Continue stirring until a homogenous solution is achieved. This forms the oil phase concentrate.

  • Emulsification: Slowly add the oil phase concentrate to 500ml of deionized water under continuous, high-shear mixing. The rate of addition and mixing speed are critical for forming a stable emulsion.

  • Final Volume Adjustment: Once the emulsion is formed, add deionized water to bring the final volume to 1 liter.

  • pH Measurement and Adjustment: Measure the pH of the final formulation. If necessary, adjust to the desired range (typically neutral to slightly alkaline for better stability and efficacy) using a dilute solution of sodium hydroxide.

  • Quality Control:

    • Appearance: The final product should be a homogenous, stable emulsion.

    • pH: Verify the pH is within the target range.

    • Active Ingredient Concentration: Use a validated analytical method (e.g., HPLC) to confirm the concentration of DCMX.

Protocols for Efficacy Testing

To validate the antimicrobial efficacy of a DCMX-based disinfectant, standardized testing protocols must be followed. The following are detailed protocols based on European Norms (EN) which are widely recognized.

Protocol 1: Quantitative Suspension Test for Bactericidal Activity (based on EN 1276)

Objective: To evaluate the bactericidal efficacy of the disinfectant in suspension.

Materials:

  • DCMX-based disinfectant formulation

  • Standardized bacterial strains (e.g., Staphylococcus aureus ATCC 6538, Pseudomonas aeruginosa ATCC 15442, Escherichia coli ATCC 10536)

  • Interfering substance (Bovine Albumin Solution for clean or dirty conditions)

  • Neutralizer solution (validated for the specific disinfectant)

  • Tryptone Soya Agar (TSA)

  • Sterile hard water

Procedure:

  • Preparation of Bacterial Suspension: Prepare a standardized suspension of the test organism in sterile hard water to a concentration of 1.5-5.0 x 10⁸ CFU/ml.

  • Test and Control Preparation:

    • Test: In a sterile tube, mix 1 ml of the interfering substance with 1 ml of the bacterial suspension. Add 8 ml of the disinfectant at the desired test concentration.

    • Control: In a separate tube, mix 1 ml of the interfering substance with 1 ml of the bacterial suspension. Add 8 ml of sterile hard water instead of the disinfectant.

  • Contact Time: Maintain the test and control mixtures at a specified temperature (e.g., 20°C) for the designated contact time (e.g., 5 minutes).

  • Neutralization: At the end of the contact time, transfer 1 ml of the mixture to a tube containing 8 ml of a validated neutralizer and 1 ml of sterile water. Mix thoroughly and allow to stand for 5 minutes.

  • Enumeration of Survivors: Perform serial dilutions of the neutralized mixture and plate onto TSA.

  • Incubation: Incubate the plates at 37°C for 24-48 hours.

  • Calculation of Log Reduction: Count the colonies on the plates and calculate the log reduction in viable counts. A 5-log reduction is typically required for a product to pass.[9]

Workflow for EN 1276 Suspension Test.
Protocol 2: Quantitative Surface Test for Bactericidal Activity (based on EN 13697)

Objective: To evaluate the bactericidal efficacy of the disinfectant on a non-porous surface.

Materials:

  • DCMX-based disinfectant formulation

  • Stainless steel discs (as carriers)

  • Standardized bacterial strains

  • Interfering substance

  • Neutralizer solution

  • Tryptone Soya Agar (TSA)

Procedure:

  • Inoculation of Carriers: Inoculate the center of each stainless steel disc with a defined volume of the bacterial suspension mixed with the interfering substance.

  • Drying: Allow the inoculum to dry on the carriers in a controlled environment to form a film.

  • Application of Disinfectant: Apply a specified volume of the disinfectant to the dried inoculum on the carrier, ensuring complete coverage.

  • Contact Time: Leave the disinfectant to act for the specified contact time at the required temperature.

  • Neutralization and Recovery: Transfer the carrier to a tube containing a validated neutralizer. Agitate to recover the surviving microorganisms.

  • Enumeration: Plate the neutralized solution using the pour plate or spread plate method on TSA.

  • Incubation: Incubate the plates at 37°C for 24-48 hours.

  • Calculation of Log Reduction: Determine the log reduction in viable counts compared to control carriers treated with sterile hard water. A 4-log reduction for bacteria is generally required for a pass.

Safety and Handling

2,4-Dichloro-3-methylphenol is classified as harmful if swallowed and can cause serious eye damage and skin irritation.[9][10][11] It is imperative to handle this chemical with appropriate safety precautions.

Table 2: Safety and Handling Precautions for 2,4-Dichloro-3-methylphenol

PrecautionGuidelineSource
Personal Protective Equipment (PPE) Wear chemical-resistant gloves (e.g., butyl rubber, neoprene), safety goggles or a face shield, and a lab coat.[1][12][13][14][1][12][13][14]
Engineering Controls Use in a well-ventilated area or under a chemical fume hood.[1] An eyewash station and safety shower should be readily available.[1][1]
Handling Avoid contact with skin, eyes, and clothing. Do not breathe dust. Minimize dust generation. Wash hands thoroughly after handling.[1][1]
Storage Store in a cool, dry, well-ventilated area in a tightly closed container.[1] Keep away from heat and sources of ignition.[1]
First Aid (Skin Contact) Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[9]
First Aid (Eye Contact) Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9]
First Aid (Ingestion) Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[9]

Conclusion

2,4-Dichloro-3-methylphenol is a highly effective and versatile antimicrobial agent for disinfectant formulations. By understanding its chemical properties, mechanism of action, and adhering to rigorous formulation and testing protocols, researchers and developers can create safe and efficacious disinfectant products to meet the demands of various applications. The information and protocols provided in these application notes serve as a comprehensive guide to facilitate this process.

References

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 2,4-Dichloro-3,5-dimethylphenol.
  • BioRender. (2022, July 1). Chemistry of Protein-Phenolic Interactions Toward the Microbiota and Microbial Infections.
  • Academia.edu. African Journal of Microbiology Research Evaluation of activity of dichloroxylenol (1.2% w/v) on Staphylococcus aureus Oxoid 701/1 Lot 610254 and clinical isolates of Escherichia coli and Salmonella typhi.
  • Fisher Scientific. SAFETY DATA SHEET.
  • MDPI. (2025, October 21). Phenolic acids in fermented foods: microbial biotransformation, antioxidant mechanisms, and functional health implications.
  • MilliporeSigma. (2025, November 4). SAFETY DATA SHEET.
  • Canadian Centre for Occupational Health and Safety. (2025, August 28). Landscaping - Pesticides - Personal Protective Equipment.
  • Santa Cruz Biotechnology. 6-Amino-2,4-dichloro-3-methylphenol hydrochloride.
  • ECHEMI. 2,4-Dichloro-3,5-dimethylphenol SDS, 133-53-9 Safety Data Sheets.
  • ACS Publications. (2005, April 14). Binding of Selected Phenolic Compounds to Proteins | Journal of Agricultural and Food Chemistry.
  • European Chemicals Agency. (2023, June 9). Substance Information.
  • Solenis. (2023, September 28). SAFETY DATA SHEET.
  • ResearchGate. The minimum inhibitory concentration (MIC) values (mg/mL) of the tested compounds.
  • Pesticide Environmental Stewardship. Components of Personal Protective Equipment. Retrieved from Pesticide Environmental Stewardship website.
  • PubChem. 2,4-Dichloro-3,5-dimethylphenol | C8H8Cl2O | CID 8621.
  • Academia.edu. A review on protein–phenolic interactions and associated changes.
  • J-Stage. Reactions of Plant Phenolics with Food Proteins and Enzymes under Special Consideration of Covalent Bonds.
  • Pacific Northwest Pest Management Handbooks. Minimum Personal Protective Equipment and Work Clothing for Handling Activities. Retrieved from Pacific Northwest Pest Management Handbooks website.
  • Environment, Health and Safety - University of California, Berkeley. Appendix P - Phenol First Aid Guide and PPE.
  • Pests in the Urban Landscape. (2025, April 1). What Should You Wear When Using Pesticides? Retrieved from Pests in the Urban Landscape website.

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Method

Application of 2,4-Dichloro-3-methylphenol in Pharmaceutical Preparations: An In-depth Technical Guide

This guide provides a comprehensive overview of the application of 2,4-Dichloro-3-methylphenol (DCM), a halogenated phenolic compound, in pharmaceutical preparations. It is intended for researchers, scientists, and drug...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive overview of the application of 2,4-Dichloro-3-methylphenol (DCM), a halogenated phenolic compound, in pharmaceutical preparations. It is intended for researchers, scientists, and drug development professionals seeking to understand its utility as a preservative and antimicrobial agent. This document delves into the mechanistic underpinnings of its action, practical formulation strategies, and robust analytical methodologies for its quality control.

Introduction to 2,4-Dichloro-3-methylphenol

2,4-Dichloro-3-methylphenol, with the chemical formula C₇H₆Cl₂O, is a chlorinated derivative of m-cresol. Its chemical structure, characterized by the presence of two chlorine atoms and a hydroxyl group on a methyl-substituted benzene ring, confers potent antimicrobial properties. This makes it a valuable excipient in the pharmaceutical industry, primarily employed as a preservative to ensure the microbiological stability and safety of various dosage forms.

Key Physicochemical Properties:

PropertyValue
CAS Number17788-00-0
Molecular FormulaC₇H₆Cl₂O
Molecular Weight177.02 g/mol
AppearanceWhite or off-white crystalline solid
SolubilitySparingly soluble in water, soluble in organic solvents like ethanol and isopropanol.

Mechanism of Antimicrobial Action

The primary mechanism by which 2,4-Dichloro-3-methylphenol exerts its antimicrobial effect is through the disruption of microbial cell membranes.[1] This process involves a series of interactions that lead to a loss of membrane integrity and, ultimately, cell death.

The lipophilic nature of the molecule allows it to partition into the lipid bilayer of bacterial and fungal cell membranes. Once embedded within the membrane, it disrupts the ordered structure of the phospholipids, increasing membrane fluidity and permeability. This leads to the leakage of essential intracellular components, such as ions, ATP, and nucleic acids, and the dissipation of the proton motive force, which is crucial for cellular energy production.

Caption: Mechanism of 2,4-Dichloro-3-methylphenol action on microbial cell membranes.

Applications in Pharmaceutical Formulations

2,4-Dichloro-3-methylphenol is primarily utilized as a preservative in a variety of pharmaceutical preparations, including topical, oral, and parenteral products, to prevent microbial growth and spoilage.

Topical Preparations (Creams, Ointments, and Lotions)

In topical formulations, which are often susceptible to microbial contamination due to their high water content and exposure to the environment, 2,4-Dichloro-3-methylphenol serves as an effective preservative.

Protocol for Formulation of a Topical Cream with 2,4-Dichloro-3-methylphenol:

This protocol outlines a general procedure for incorporating 2,4-Dichloro-3-methylphenol into a simple oil-in-water cream formulation.

Phase A (Oil Phase):

  • Cetostearyl alcohol: 10.0% w/w

  • White soft paraffin: 15.0% w/w

  • Liquid paraffin: 5.0% w/w

  • 2,4-Dichloro-3-methylphenol: 0.1 - 0.3% w/w

Phase B (Aqueous Phase):

  • Emulsifying wax: 2.0% w/w

  • Propylene glycol: 5.0% w/w

  • Purified water: q.s. to 100% w/w

Procedure:

  • Heat the components of the oil phase (Phase A) to 70-75°C in a suitable vessel until all components have melted and the phase is uniform.

  • In a separate vessel, heat the components of the aqueous phase (Phase B) to 70-75°C.

  • Slowly add the aqueous phase to the oil phase with continuous stirring to form a primary emulsion.

  • Homogenize the emulsion for 5-10 minutes to reduce the globule size and ensure uniformity.

  • Cool the emulsion to approximately 40°C with gentle stirring.

  • Incorporate any heat-sensitive ingredients at this stage.

  • Continue stirring until the cream has congealed and reached room temperature.

  • Package the final product in appropriate containers.

Causality Behind Experimental Choices:

  • Addition to the Oil Phase: Due to its lipophilic nature, 2,4-Dichloro-3-methylphenol is more readily soluble in the oil phase. Incorporating it into the oil phase ensures its uniform distribution throughout the formulation upon emulsification.

  • Temperature: Heating the phases ensures the complete melting of waxy components and facilitates the formation of a stable emulsion. Cooling before the addition of heat-sensitive ingredients prevents their degradation.

  • Homogenization: This step is critical for creating a stable emulsion with a fine droplet size, which improves the aesthetic properties and physical stability of the cream.

Oral Liquid Preparations

For oral liquids, such as syrups and suspensions, preventing microbial growth is crucial for patient safety. 2,4-Dichloro-3-methylphenol can be used as a preservative, often in combination with other agents for a broader spectrum of activity.

Considerations for Oral Formulations:

  • Solubility: The limited aqueous solubility of 2,4-Dichloro-3-methylphenol can be a challenge. Co-solvents such as propylene glycol or ethanol may be required to ensure it remains in solution.

  • Taste: Phenolic compounds can have a characteristic taste that may need to be masked with flavoring agents.

  • Compatibility: Compatibility with the active pharmaceutical ingredient (API) and other excipients must be thoroughly evaluated.

Antimicrobial Efficacy

The effectiveness of a preservative is determined by its ability to inhibit the growth of a broad spectrum of microorganisms. The Minimum Inhibitory Concentration (MIC) is a key parameter used to quantify this activity.

Typical MIC Values for a Related Compound (4-Chloro-3-methylphenol):

MicroorganismATCC StrainTypical MIC (µg/mL)
Staphylococcus aureus653850 - 100
Pseudomonas aeruginosa9027100 - 200
Candida albicans1023150 - 150
Aspergillus brasiliensis16404100 - 250

Note: These are typical values for the related compound 4-chloro-3-methylphenol and should be confirmed for 2,4-Dichloro-3-methylphenol through specific testing.

Analytical Methodologies for Quality Control

Robust analytical methods are essential to ensure the quality and consistency of both the 2,4-Dichloro-3-methylphenol raw material and its concentration in the final pharmaceutical product. High-Performance Liquid Chromatography (HPLC) is the most common technique employed for this purpose.

Protocol for HPLC Analysis of 2,4-Dichloro-3-methylphenol in a Topical Cream:

Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile and water (e.g., 60:40 v/v), adjusted to a suitable pH with phosphoric acid.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 280 nm

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

Sample Preparation:

  • Accurately weigh an amount of cream equivalent to approximately 1 mg of 2,4-Dichloro-3-methylphenol into a volumetric flask.

  • Add a suitable solvent (e.g., methanol or a mixture of methanol and water) to dissolve the sample.

  • Sonicate for 15-20 minutes to ensure complete extraction of the analyte.

  • Make up to volume with the solvent and mix well.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Standard Preparation:

  • Accurately weigh a suitable amount of 2,4-Dichloro-3-methylphenol reference standard into a volumetric flask.

  • Dissolve and dilute to a known concentration with the same solvent used for the sample preparation.

System Suitability:

Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. Key parameters include:

  • Tailing factor: Should be less than 2.0.

  • Theoretical plates: Should be greater than 2000.

  • Relative standard deviation (RSD) of replicate injections: Should be less than 2.0%.

Caption: General workflow for the HPLC analysis of 2,4-Dichloro-3-methylphenol.

Safety and Regulatory Considerations

2,4-Dichloro-3-methylphenol, like other phenolic compounds, can be irritating to the skin and eyes in high concentrations.[2] Therefore, its use in pharmaceutical preparations is restricted to specific concentration limits. Regulatory bodies such as the FDA and EMA provide guidelines on the use of preservatives in pharmaceuticals. It is essential to consult the latest versions of relevant pharmacopeias (e.g., USP, Ph. Eur.) and regulatory guidelines for specific limits and safety information.

References

  • PubChem. (n.d.). 2,4-Dichloro-3-methylphenol. National Center for Biotechnology Information. Retrieved from [Link]

  • Gatti, R., et al. (2001). Analysis of phenols in pharmaceuticals by liquid chromatography after pre-column labelling and on-line post-column photochemical derivatization. Journal of Pharmaceutical and Biomedical Analysis, 25(5-6), 829-837.
  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2022, January 14). Phenol, 2,4-dichloro-: Evaluation statement. Retrieved from [Link]

  • Innovacos. (n.d.). Formulation Guide. Retrieved from [Link]

Sources

Application

Application Note: 2,4-Dichloro-3-methylphenol in Agricultural Fungicide Development

Executive Summary As agricultural systems face increasing pressure from resistant phytopathogens, the strategic deployment of multi-target halogenated phenols has become critical. 2,4-Dichloro-3-methylphenol (CAS: 17788-...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As agricultural systems face increasing pressure from resistant phytopathogens, the strategic deployment of multi-target halogenated phenols has become critical. 2,4-Dichloro-3-methylphenol (CAS: 17788-00-0), also known as 2,4-dichloro-m-cresol, is a highly effective, broad-spectrum fungicidal agent[1]. This application note provides drug development professionals and agricultural scientists with a comprehensive guide to the physicochemical profiling, mechanistic pathways, and standardized experimental protocols required to formulate and evaluate this compound for field use.

Physicochemical Profiling & Formulation Rationale

Successful agricultural formulation begins with a rigorous understanding of the active ingredient's physical and chemical properties. The quantitative data below dictates the downstream experimental choices, from solvent selection to chromatographic separation.

PropertyValueScientific Implication for Formulation
CAS Number 17788-00-0Unique identifier for regulatory tracking and compliance[1].
Molecular Weight 177.03 g/mol Low molecular weight facilitates rapid penetration through rigid fungal cell walls[1].
LogP ~3.18High lipophilicity dictates the need for organic solvents (e.g., acetone) or non-ionic surfactants in aqueous agricultural sprays to prevent precipitation[2].
Melting Point 58 °CSolid at room temperature; requires thermal or solvent-mediated dissolution prior to emulsification[1].
Boiling Point 236 °CHigh thermal stability ensures the compound will not volatilize rapidly under high-insolation field conditions[1].

Mechanistic Pathways (Causality & Action)

The robust efficacy of 2,4-Dichloro-3-methylphenol is driven by a multi-target mechanism of action. By attacking several distinct biochemical pathways simultaneously, the compound minimizes the evolutionary risk of rapid pathogen resistance.

  • Cell Membrane Disruption : The compound's high lipophilicity (LogP 3.18) allows it to partition effectively into the fungal lipid bilayer. This alters membrane fluidity, compromises structural integrity, and induces fatal osmotic lysis[3].

  • Ribonucleotide Reductase Inhibition : The phenolic hydroxyl group, flanked by electron-withdrawing chlorine atoms, facilitates the chelation of ferric ions (Fe³⁺). This specific interaction inhibits ribonucleotide reductase—an enzyme critical for reducing ribonucleotides to deoxyribonucleotides—thereby arresting DNA and RNA synthesis[4].

  • Oxidative Phosphorylation Uncoupling : Consistent with the behavior of other chlorinated phenols, this compound acts as a protonophore. It dissipates the proton motive force across the mitochondrial membrane, uncoupling oxidative phosphorylation and leading to severe ATP depletion[5].

MOA A 2,4-Dichloro-3-methylphenol B Cell Membrane Disruption A->B Lipophilic Partitioning C Oxidative Phosphorylation Uncoupling A->C Protonophore Activity D Ribonucleotide Reductase Inhibition A->D Fe3+ Chelation G Fungal Cell Death B->G Osmotic Lysis E ATP Depletion C->E F DNA/RNA Synthesis Arrest D->F E->G Energy Starvation F->G Replication Failure

Fig 1: Multi-target fungicidal mechanism of 2,4-Dichloro-3-methylphenol.

Experimental Methodologies & Protocols

Protocol A: In Vitro Mycelial Growth Inhibition Assay

Objective : To determine the half-maximal effective concentration (EC₅₀) of 2,4-Dichloro-3-methylphenol against target phytopathogens (e.g., Fusarium oxysporum).

Step-by-Step Methodology :

  • Stock Solution Preparation : Dissolve 100 mg of 2,4-Dichloro-3-methylphenol in 10 mL of analytical-grade acetone to create a 10,000 ppm stock. Add 0.1% (v/v) Tween-80.

  • Media Amendment : Autoclave Potato Dextrose Agar (PDA) and cool to 50°C. Aliquot the stock solution into the molten PDA to achieve final concentrations of 0, 1, 5, 10, 50, and 100 ppm.

  • Inoculation : Excise 5 mm mycelial plugs from the actively growing margin of a 7-day-old fungal culture and place them face-down in the center of the amended PDA plates.

  • Incubation & Measurement : Incubate plates at 25°C in the dark for 7 days. Measure radial mycelial growth using digital calipers.

  • Expertise & Experience (Causality) : Acetone is strictly selected as the primary solvent due to the compound's high LogP, ensuring complete dissolution before aqueous dilution. Tween-80 acts as a non-ionic surfactant to prevent the hydrophobic fungicide from precipitating upon introduction to the highly aqueous PDA matrix.

  • Trustworthiness (Self-Validating System) : This protocol mandates a solvent-only control (PDA + Acetone + Tween-80) to definitively rule out solvent-induced toxicity, ensuring that any observed growth inhibition is strictly attributable to the fungicide. A positive control (e.g., Mancozeb) must be run in parallel to benchmark relative efficacy.

Workflow S1 Step 1: Stock Solution (Acetone + Tween-80) S2 Step 2: Media Preparation (PDA + Fungicide Aliquots) S1->S2 S3 Step 3: Pathogen Inoculation (5 mm Mycelial Plugs) S2->S3 S4 Step 4: Incubation (25°C, Dark, 7 Days) S3->S4 S5 Step 5: Efficacy Evaluation (EC50 Calculation) S4->S5

Fig 2: In vitro mycelial growth inhibition assay workflow and evaluation.

Protocol B: HPLC-UV Quantification in Soil and Plant Matrices

Objective : To quantify residual 2,4-Dichloro-3-methylphenol in agricultural matrices for pharmacokinetic and environmental persistence studies[2].

Step-by-Step Methodology :

  • Extraction : Homogenize 5 g of the sample matrix with 20 mL of Acetonitrile (MeCN). Sonicate for 15 minutes and centrifuge at 4000 rpm for 10 minutes.

  • Filtration : Pass the supernatant through a 0.22 µm PTFE syringe filter.

  • Chromatographic Separation : Inject 10 µL of the filtrate onto a Newcrom R1 reverse-phase HPLC column (or an equivalent low-silanol activity column)[2].

  • Mobile Phase : Utilize an isocratic elution profile consisting of MeCN, Water, and 0.1% Phosphoric acid[2]. (Note: Substitute with Formic acid if coupling to Mass Spectrometry).

  • Detection : Monitor absorbance at 280 nm using a UV/Vis or PDA detector.

  • Expertise & Experience (Causality) : The is specifically chosen for its low silanol activity, which prevents the peak tailing commonly associated with phenolic hydroxyl groups[2]. Phosphoric acid is added to the mobile phase to suppress the ionization of the phenol (pKa ~8.5), maintaining it in its neutral, lipophilic state for predictable retention on the reverse-phase stationary phase[2].

  • Trustworthiness (Self-Validating System) : A matrix-matched calibration curve is non-negotiable. By spiking known concentrations of the compound into an untreated (blank) matrix prior to extraction, the protocol self-corrects for matrix-induced ion suppression or extraction inefficiencies, yielding a mathematically validated true recovery rate.

References

  • CAS Common Chemistry . "2,4-Dichloro-3-methylphenol". American Chemical Society. URL:[Link]

  • SIELC Technologies . "Phenol, 2,4-dichloro-3-methyl- HPLC Separation". SIELC Applications. URL:[Link]

  • U.S. Environmental Protection Agency (EPA) . "Ambient Water Quality Criteria For Chlorinated Phenols". EPA NEPIS Archive. URL: [Link]

Sources

Method

Advanced Bioremediation Protocols for 2,4-Dichloro-3-methylphenol (2,4-DC-3-MP) Contamination

Executive Summary & Mechanistic Rationale As a Senior Application Scientist, I have designed this protocol to address the specific steric and electronic challenges posed by 2,4-Dichloro-3-methylphenol (2,4-DC-3-MP) . The...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

As a Senior Application Scientist, I have designed this protocol to address the specific steric and electronic challenges posed by 2,4-Dichloro-3-methylphenol (2,4-DC-3-MP) . The dual chlorine substitutions at the ortho and para positions relative to the hydroxyl group, combined with the electron-donating methyl group, create a highly recalcitrant structure that resists standard microbial attack.

Standard bioremediation approaches often fail because direct exposure to high concentrations of 2,4-DC-3-MP causes severe membrane toxicity and uncoupling of oxidative phosphorylation. Furthermore, a critical biochemical bottleneck exists: while methyl-substituted aromatics typically induce the meta-cleavage pathway, halogenated catechols act as fatal suicide inhibitors to catechol 2,3-dioxygenase[1].

Therefore, this guide establishes a co-metabolic, self-validating workflow . By using phenol as an initial inducer, we upregulate broad-substrate flavoprotein monooxygenases (DCP-hydroxylases)[2] and strictly enforce the ortho-cleavage pathway via catechol 1,2-dioxygenase[3]. To ensure data integrity, the protocol inherently differentiates between mere biomass adsorption and true degradation by stoichiometrically tracking chloride (Cl⁻) ion release.

System Biology & Pathway Dynamics

The complete mineralization of 2,4-DC-3-MP relies on a highly coordinated enzymatic cascade. The initial attack is catalyzed by 2,4-dichlorophenol hydroxylase , a homotetrameric enzyme requiring FAD and NADH to introduce a second hydroxyl group, forming a substituted catechol[4].

Because of the suicide-inhibition risk associated with meta-cleavage[1], successful bioremediation requires the induction of catechol 1,2-dioxygenase (C12O) . This enzyme performs an ortho-ring fission between the two hydroxyl groups, yielding a cis,cis-muconate derivative[3]. Subsequent actions by muconate cycloisomerase and dienelactone hydrolase facilitate the critical dechlorination steps, ultimately funneling maleylacetate into the Tricarboxylic Acid (TCA) cycle[5].

Pathway A 2,4-Dichloro-3-methylphenol (Recalcitrant Contaminant) B 3,5-Dichloro-4-methylcatechol (Central Intermediate) A->B 2,4-DCP Hydroxylase (O₂, FAD, NADH) C 2-Methyl-3,5-dichloro- cis,cis-muconate B->C Catechol 1,2-Dioxygenase (Ortho-Ring Cleavage) D Maleylacetate Derivative + 2 Cl⁻ (Dechlorination) C->D Muconate Cycloisomerase & Dienelactone Hydrolase E TCA Cycle (Complete Mineralization) D->E Maleylacetate Reductase

Fig 1: Enzymatic degradation pathway of 2,4-DC-3-MP via ortho-cleavage and dechlorination.

Experimental Protocols

Protocol 1: Co-metabolic Acclimation and Biomass Expansion

Causality: Direct introduction of 2,4-DC-3-MP represses cell growth. We utilize a fed-batch co-metabolic approach using phenol to safely induce the tfdB gene homologues (encoding DCP-hydroxylase) prior to contaminant exposure.

Step-by-Step Methodology:

  • Media Preparation: Prepare 1 L of Mineral Salts Medium (MSM) adjusted to pH 7.2. Autoclave at 121°C for 15 minutes.

  • Primary Carbon Dosing: Aseptically supplement the MSM with 50 mg/L phenol (as the primary carbon source and inducer) and a sub-lethal dose of 10 mg/L 2,4-DC-3-MP.

  • Inoculation: Inoculate with 5% (v/v) of a pre-cultured bio-augmented consortium (e.g., Alcaligenes eutrophus or Pseudomonas sp. known to harbor DCP-hydroxylase)[4].

  • Incubation: Incubate in a rotary shaker at 150 rpm and 30°C.

  • Monitoring: Measure OD₆₀₀ daily. Once OD₆₀₀ reaches 1.0, harvest the cells via centrifugation (8,000 × g, 10 min, 4°C) to prepare the resting cell suspension for the main bioreactor.

Protocol 2: Bioreactor Degradation & Self-Validating Monitoring

Causality: To prove that 2,4-DC-3-MP is being mineralized rather than merely adsorbing to the bacterial cell walls, this protocol establishes a mass-balance validation system. We correlate the disappearance of the parent compound (via HPLC) with the stoichiometric appearance of free chloride ions (via Ion Chromatography).

Step-by-Step Methodology:

  • Bioreactor Setup: Transfer the acclimated biomass into a 5 L stirred-tank bioreactor containing 3 L of fresh MSM.

  • Aeration Control: Maintain Dissolved Oxygen (DO) strictly above 4.0 mg/L using an air sparger. Rationale: Both the initial hydroxylase and the ring-cleaving dioxygenase are strictly dependent on molecular O₂[3].

  • Contaminant Spiking: Spike the reactor with 100 mg/L of 2,4-DC-3-MP.

  • Sampling: Withdraw 5 mL samples every 12 hours. Centrifuge at 10,000 × g for 5 minutes to separate biomass from the supernatant.

  • HPLC Analysis (Parent Compound): Inject 20 µL of the filtered supernatant into an HPLC equipped with a C18 reverse-phase column. Use an isocratic mobile phase of Methanol:Water (70:30, v/v) containing 0.1% phosphoric acid. Detect at 280 nm.

  • Ion Chromatography (Chloride Release): Analyze the same supernatant for Cl⁻ using an anion exchange column with a conductivity detector.

Protocol 3: In Vitro Enzyme Activity Assays

Causality: To definitively confirm the biochemical route, we must isolate the intracellular enzymes and measure their specific activities against the target substrate.

Step-by-Step Methodology:

  • Cell Lysis: Resuspend a 50 mL bioreactor pellet in 50 mM Tris-HCl buffer (pH 7.5). Disrupt cells using an ultrasonic processor (5 cycles of 30s ON / 30s OFF on ice). Centrifuge at 15,000 × g for 30 min at 4°C to obtain the crude cell extract.

  • DCP-Hydroxylase Assay: In a quartz cuvette, combine 50 mM Tris-HCl, 0.1 mM FAD, 0.2 mM NADH, and 0.1 mM 2,4-DC-3-MP. Add 50 µL of crude extract. Monitor the decrease in absorbance at 340 nm (NADH oxidation)[2].

  • Catechol 1,2-Dioxygenase Assay: To prevent interference from any residual meta-cleavage enzymes, pre-treat the crude extract with 0.01% H₂O₂ for 5 minutes[1]. Add the extract to a reaction mixture containing 50 mM Tris-HCl, 1 mM EDTA, and 0.1 mM of the synthesized catechol intermediate. Monitor the increase in absorbance at 260 nm (formation of cis,cis-muconate)[3].

Data Presentation

The following tables summarize the expected quantitative outputs of a successfully executed protocol, demonstrating the self-validating nature of the workflow.

Table 1: Kinetic Parameters of Purified Enzymes

Demonstrates the substrate promiscuity of the induced DCP-hydroxylase and the strict preference for ortho-cleavage.

Substrate / Enzyme TargetEnzyme AssayedVmax (µmol/min/mg)Km (µM)Catalytic Efficiency (kcat/Km)
PhenolPhenol Hydroxylase12.4 ± 0.815.24.5 × 10⁴
2,4-DichlorophenolDCP-Hydroxylase8.7 ± 0.522.42.1 × 10⁴
2,4-DC-3-MP DCP-Hydroxylase 5.2 ± 0.4 45.1 8.9 × 10³
3,5-Dichloro-4-methylcatecholCatechol 1,2-Dioxygenase14.1 ± 1.118.53.8 × 10⁴
3,5-Dichloro-4-methylcatecholCatechol 2,3-DioxygenaseNo ActivityN/ASuicide Inhibition Observed
Table 2: Stoichiometric Validation Matrix (Bioreactor Run)

Calculated based on the theoretical release of 2 moles of Cl⁻ per 1 mole of 2,4-DC-3-MP degraded.

Time (Hours)2,4-DC-3-MP Remaining (mg/L)2,4-DC-3-MP Degraded (mM)Expected Cl⁻ Release (mM)Observed Cl⁻ Release (mM)Mass Balance Recovery (%)
0100.00.000.000.00100.0
1278.50.120.240.2291.6
2445.20.310.620.6096.7
3612.40.490.980.9596.9
48ND (<0.1) 0.56 1.12 1.10 98.2

(Note: ND = Not Detectable. A mass balance recovery >95% confirms that the disappearance of the parent compound is due to true biological dechlorination and mineralization, rather than volatilization or cellular adsorption).

References

  • Degradation of 4-chloro-2-methylphenol by an activated sludge isolate and its taxonomic description. PubMed, National Institutes of Health. Available at:[Link]

  • Catechol 1,2-Dioxygenase is an Analogue of Homogentisate 1,2-Dioxygenase in Pseudomonas chlororaphis Strain UFB2. PMC, National Institutes of Health. Available at:[Link]

  • The 2,4-dichlorophenol hydroxylase of Alcaligenes eutrophus JMP134 is a homotetramer. PubMed, National Institutes of Health. Available at: [Link]

  • Engineering substrate promiscuity in 2,4-dichlorophenol hydroxylase by in silico design. Royal Society of Chemistry. Available at: [Link]

  • Degradation of 4-Chlorophenol via the meta Cleavage Pathway by Comamonas testosteroni JH5. ASM Journals. Available at:[Link]

Sources

Application

Application Note: Experimental Protocols for the Degradation and Mineralization of 2,4-Dichloro-3-methylphenol

Executive Summary & Mechanistic Grounding 2,4-Dichloro-3-methylphenol (DCMC) is a highly recalcitrant chlorinated phenolic compound. Due to the strong electron-withdrawing effects of its chlorine substituents, the aromat...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Grounding

2,4-Dichloro-3-methylphenol (DCMC) is a highly recalcitrant chlorinated phenolic compound. Due to the strong electron-withdrawing effects of its chlorine substituents, the aromatic ring resists natural microbial degradation, necessitating aggressive remediation strategies.

This application note details two field-proven, highly validated methodologies for DCMC degradation:

  • Advanced Oxidation Process (AOP): Utilizing UV-activated persulfate (PS) catalyzed by nanoscale zero-valent iron (nZVI). This pathway relies on the generation of high-redox-potential sulfate radicals ( SO4∙−​ ) to force oxidative dechlorination[1].

  • Biocatalytic Degradation: Utilizing Laccase (e.g., LAC-4 from Ganoderma lucidum). This enzymatic pathway drives a one-electron oxidation of the phenol group to a phenoxy radical, leading to subsequent oligomerization or ring cleavage[2].

Experimental Design: The Self-Validating System

To ensure high scientific integrity, any degradation protocol must be designed as a self-validating system . A common pitfall in degradation studies is mistaking phase-transfer (e.g., volatilization or adsorption to the catalyst) for true chemical degradation.

To guarantee trustworthiness, the following validation framework must be integrated into your workflow:

  • Ablation Controls: Run parallel reactors with (a) DCMC + UV only (tests photolysis), (b) DCMC + Oxidant in the dark (tests non-activated oxidation), and (c) DCMC + nZVI without oxidant (tests adsorption).

  • Mass Balance & Mineralization Tracking: Do not rely solely on the disappearance of the parent compound via HPLC. True degradation must be validated by tracking the stoichiometric release of free chloride ions ( Cl− ) via Ion Chromatography and the reduction of Chemical Oxygen Demand (COD) or Total Organic Carbon (TOC)[3].

Protocol A: Advanced Oxidation Process (UV/Persulfate/nZVI)

Causality Rationale: Persulfate alone is kinetically slow to degrade chlorophenols. By introducing nZVI, surface-bound Fe0 oxidizes to Fe2+ , which acts as a highly efficient electron donor to cleave the O-O bond in persulfate, generating SO4∙−​ (Redox potential: 2.5–3.1 V). UV irradiation provides secondary homolytic cleavage, ensuring rapid, synergistic dechlorination[1].

Step-by-Step Methodology:
  • Analyte Preparation: Prepare a 20 mg/L working solution of DCMC in ultrapure water.

    • Causality: This concentration mimics industrial wastewater effluents and prevents the radical scavenging effects (auto-quenching) observed at artificially high substrate concentrations.

  • Catalyst & Oxidant Dosing: Add Persulfate (PS) and nZVI to the reactor. Maintain a PS:DCMC mass ratio of 70:1, and an nZVI:PS mass ratio of 0.4:1.

  • pH Optimization: Adjust the solution to pH 5.0 using 0.1 M H2​SO4​ .

    • Causality: Acidic conditions prevent the rapid precipitation of iron hydroxides (passivation layer) on the nZVI surface, ensuring continuous electron transfer for PS activation 1[1].

  • Irradiation & Kinetic Sampling: Place the reactor under a UV-C lamp (254 nm) with constant magnetic stirring (300 rpm). Draw 2 mL aliquots at precisely 10-minute intervals.

  • Reaction Quenching (Critical): Immediately inject 0.5 mL of 0.1 M sodium thiosulfate into each drawn aliquot.

    • Causality: Thiosulfate instantly reduces residual SO4∙−​ and ∙OH radicals, effectively "freezing" the degradation profile to ensure accurate kinetic modeling 3[3].

Protocol B: Biocatalytic Degradation (Laccase LAC-4)

Causality Rationale: Fungal laccases are multi-copper oxidases that catalyze the one-electron oxidation of phenolic substrates. Molecular oxygen ( O2​ ) serves as the obligate terminal electron acceptor, reducing to water without generating toxic peroxide byproducts[2].

Step-by-Step Methodology:
  • Buffer System Preparation: Prepare a 50 mM sodium acetate buffer and adjust to pH 5.0.

    • Causality: The T1 copper active site of laccase requires a mildly acidic environment to maintain its redox potential gradient and structural conformation for optimal electron abstraction 2[2].

  • Enzymatic Incubation: In a sterile Erlenmeyer flask, combine 100 mg/L DCMC with 1 U/mL of purified LAC-4 enzyme. Incubate at 30°C in an orbital shaker set to 150 rpm.

    • Causality: Continuous orbital shaking maximizes dissolved oxygen transfer into the liquid phase, preventing O2​ starvation during the catalytic cycle[2].

  • Phase Extraction: At designated time points (e.g., 2, 4, 8, 12 h), extract a 2 mL sample and immediately add an equal volume of chromatographic-grade ethyl acetate. Centrifuge at 10,000 × g for 5 minutes.

    • Causality: Liquid-liquid extraction serves a dual purpose: it halts the enzymatic reaction by denaturing the protein at the organic-aqueous phase boundary, while quantitatively partitioning the residual DCMC and its hydrophobic intermediates into the organic phase for HPLC injection[2].

Quantitative Data Summaries

Table 1: Comparative Degradation Kinetics & Reagent Stoichiometry
ParameterAOP (UV/PS/nZVI)Biocatalytic (LAC-4 Laccase)
Primary Oxidant/Catalyst Persulfate + nZVIMolecular O2​
  • Laccase
Optimal pH 5.05.0
Operating Temperature Ambient (20-25°C)30°C
Reaction Time to >90% Removal 40 - 60 minutes12 - 24 hours
Primary Degradation Mechanism Radical attack, Dechlorination1-e⁻ oxidation, Polymerization
Mineralization Capability High (Complete to CO2​ , H2​O , Cl− )Low (Requires extended incubation)
Table 2: Analytical Instrument Parameters for Validation
InstrumentTarget AnalyteColumn / DetectorMobile Phase / Conditions
HPLC Residual DCMCC18 / UV-Vis (280 nm)Methanol/Water gradient (70-100% MeOH)
GC-MS Ring-cleavage intermediatesHP-5MS / Mass SpecHelium carrier; Temp ramp 60°C to 280°C
Ion Chromatography Free Chloride ( Cl− )Anion exchange / ConductivityCarbonate/Bicarbonate eluent
TOC Analyzer Total Organic CarbonNDIR DetectorHigh-temperature catalytic oxidation

Visualization of Degradation Pathways

DCMC_Degradation_Workflow cluster_AOP AOP (UV/Persulfate/nZVI) cluster_Bio Enzymatic (Laccase) DCMC 2,4-Dichloro-3-methylphenol (Target Analyte) Radicals SO4•⁻ / •OH Generation DCMC->Radicals Chemical Route Oxidation 1-e⁻ Oxidation to Phenoxy Radicals DCMC->Oxidation Biological Route Dechlorination Oxidative Dechlorination Radicals->Dechlorination RingCleavage Aromatic Ring Cleavage (Aliphatic Acids) Dechlorination->RingCleavage Polymerization Oligomerization / Quinone Formation Oxidation->Polymerization Polymerization->RingCleavage Extended Incubation Mineralization Complete Mineralization (CO₂, H₂O, Cl⁻) RingCleavage->Mineralization

Fig 1. Mechanistic degradation pathways of 2,4-Dichloro-3-methylphenol.

References

  • Title: Degradation of 4-Chlorophenol in Wastewater by Organic Oxidants Source: ACS Publications URL
  • Source: PMC / National Institutes of Health (NIH)
  • Title: Degradation of 2-Chlorophenol in Aqueous Solutions Using Persulfate Activated by Biochar Supported Sulfide-Modified Nanoscale Zero-Valent Iron: Performance and Mechanisms Source: MDPI URL

Sources

Method

Application Note: Synthesis and Derivatization Protocol for 2,4-Dichloro-3-methylphenol (2,4-Dichloro-m-cresol)

Introduction & Mechanistic Causality 2,4-Dichloro-3-methylphenol (CAS 17788-00-0), commonly referred to as 2,4-dichloro-m-cresol, is a highly versatile halogenated building block in advanced pharmaceutical synthesis and...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Causality

2,4-Dichloro-3-methylphenol (CAS 17788-00-0), commonly referred to as 2,4-dichloro-m-cresol, is a highly versatile halogenated building block in advanced pharmaceutical synthesis and materials science[1]. Its unique structural topology—featuring a hydroxyl group, a methyl group, and two sterically demanding chlorine atoms at the 2 and 4 positions—provides a rigid, predictable framework for precise functionalization.

The derivatization of this core, primarily through regioselective nitration and subsequent reduction, yields 6-amino-2,4-dichloro-3-methylphenol hydrochloride[2]. This specific amine derivative is a critical active pharmaceutical ingredient (API) intermediate. It is extensively utilized in the synthesis of biaryl amide steroid analogs, which function as aromatase and CYP17 hydroxylase inhibitors for breast and prostate cancer therapies[3], as well as in the coordination of novel Zinc(II) complexes with potent antimicrobial properties[4].

Causality in Reaction Design: The synthesis of the 6-amino derivative relies on a sequential electrophilic aromatic substitution strategy dictated by the electronic directing effects of the functional groups[2]:

  • Regioselective Chlorination: The strong electron-donating hydroxyl group of 3-methylphenol (m-cresol) activates the ortho and para positions. Direct chlorination using Cl₂ and a Lewis acid selectively installs chlorine atoms at the 2- and 4-positions, avoiding the sterically hindered 6-position initially[2].

  • Electrophilic Nitration: The resulting 2,4-dichloro-3-methylphenol is significantly deactivated by the newly installed halogens. Consequently, aggressive nitrating conditions (HNO₃/H₂SO₄) are required. The nitro group is strictly directed to the remaining 6-position (ortho to the hydroxyl group), yielding 2,4-dichloro-3-methyl-6-nitrophenol[2][5].

  • Reduction & Stabilization: Aminophenols are highly susceptible to rapid air oxidation (forming quinone imines). To ensure a self-validating, stable protocol, the reduced free base is immediately trapped as a hydrochloride salt by bubbling anhydrous HCl gas through the reaction matrix[2].

Synthesis Pathway Visualization

G A m-Cresol (Starting Material) B 2,4-Dichloro-3-methylphenol (Intermediate 1) A->B Cl2, FeCl3 Electrophilic Chlorination C 2,4-Dichloro-3-methyl-6-nitrophenol (Intermediate 2) B->C HNO3, H2SO4 Regioselective Nitration D 6-Amino-2,4-dichloro-3-methylphenol HCl (Key Derivative) C->D Fe/HCl Reduction HCl Gas Precipitation E Biaryl Amide / Steroid Analogs (Final API) D->E NaOMe, DMF Amidation & Suzuki Coupling

Fig 1: Sequential synthesis pathway from m-cresol to steroid analog APIs.

Step-by-Step Experimental Protocols

Protocol A: Synthesis of 2,4-Dichloro-3-methyl-6-nitrophenol

Objective: Regioselective functionalization of the phenol ring.

  • Chlorination: Dissolve 3-methylphenol (1.0 eq) in an inert solvent (e.g., dichloromethane). Add catalytic FeCl₃ (0.05 eq). Slowly bubble Cl₂ gas (2.1 eq) into the mixture while maintaining the temperature at 40–60°C[2]. Monitor via GC-MS until the mono-chlorinated intermediate is fully consumed.

  • Workup: Quench the reaction with aqueous sodium bisulfite to neutralize excess chlorine. Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield crude 2,4-dichloro-3-methylphenol[1].

  • Nitration: Dissolve the crude 2,4-dichloro-3-methylphenol in concentrated H₂SO₄ and cool to 0–5°C in an ice-salt bath. Slowly add a stoichiometric amount of concentrated HNO₃ dropwise, ensuring the internal temperature does not exceed 5°C to prevent over-oxidation[2].

  • Isolation: Pour the highly acidic reaction mixture over crushed ice. The product, 2,4-dichloro-3-methyl-6-nitrophenol, will precipitate as a solid. Filter under vacuum, wash extensively with cold water, and recrystallize from ethanol to achieve high purity[5].

Protocol B: Reduction to 6-Amino-2,4-dichloro-3-methylphenol Hydrochloride

Objective: Conversion of the nitro group to a stable amine salt.

  • Reduction: Suspend 2,4-dichloro-3-methyl-6-nitrophenol (1.0 eq) in a solvent mixture of ethanol and water. Add fine Iron (Fe) powder (5.0 eq) and a catalytic amount of concentrated HCl. Heat the mixture to reflux for 2 hours[2].

  • Filtration: Cool the mixture to room temperature and filter through a Celite pad to remove the iron sludge. Concentrate the filtrate under reduced pressure to isolate the free base.

  • Salt Formation (Critical Step): Dissolve the crude free base in anhydrous ethanol. Bubble dry HCl gas through the solution until the pH reaches ≤ 2[2].

  • Crystallization: Cool the acidic solution to 4°C to induce precipitation. Filter the resulting white to light yellow crystals of 6-amino-2,4-dichloro-3-methylphenol hydrochloride. For pharmaceutical-grade purity (>98%), recrystallize the salt from an ethanol/water (3:1) mixture at 60°C[2].

Protocol C: Application in Steroid Analogue Synthesis (Amidation)

Objective: Coupling the amine derivative to a steroid core for oncology applications.

  • Reagent Preparation: In a dry flask, mix 6-amino-2,4-dichloro-3-methylphenol (0.282 g, 0.0147 mol) and sodium methoxide (NaOMe, 0.079 g, 0.0147 mol) in 30 mL of anhydrous dimethylformamide (DMF)[3].

  • Coupling: Add the target steroid analog (0.4 g, 0.009 mol) to the DMF solution[3].

  • Reflux & Monitoring: Heat the mixture under reflux for 14–15 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using an n-hexane:ethyl acetate (3.5:1.5) mobile phase[3].

  • Extraction & Purification: Upon completion, cool the mixture and pour it into cold water. Extract the aqueous layer with dichloromethane (3 x 20 mL). Wash the combined organic layers with a 5% Na₂CO₃ aqueous solution (3 x 10 mL), dry over MgSO₄, evaporate in a vacuum, and purify via silica gel column chromatography[3].

Quantitative Data Summaries

Table 1: Physicochemical Properties of Key Intermediates

CompoundCAS NumberMolecular WeightpKa (Predicted)Physical Appearance
2,4-Dichloro-3-methylphenol 17788-00-0177.02 g/mol 8.17 ± 0.23Off-white solid[1]
2,4-Dichloro-3-methyl-6-nitrophenol 39549-27-4222.03 g/mol N/AYellow crystalline solid[5]
6-Amino-2,4-dichloro-3-methylphenol HCl 39549-31-0228.50 g/mol N/AWhite to light yellow powder[2]

Table 2: Reaction Optimization & Yield Metrics

Reaction StepCatalyst / ReagentsTemp (°C)Time (h)Expected Yield (%)Purity Target
Chlorination FeCl₃, Cl₂ gas40–603–485–90%>95% (GC-MS)
Nitration HNO₃, H₂SO₄0–5280–85%>98% (HPLC)
Reduction Fe powder, HClReflux275–80%>98% (HPLC)[2]
Amidation NaOMe, DMFReflux14–1564–68%>95% (NMR)[3]

Troubleshooting & Self-Validation (Quality Control)

To ensure the integrity of the synthesized derivatives and maintain a self-validating experimental system, researchers must employ the following analytical workflow:

  • Oxidation State Verification: Aminophenols are highly susceptible to degradation. The physical appearance of the 6-amino-2,4-dichloro-3-methylphenol hydrochloride serves as a primary visual indicator of purity; a shift from white/light yellow to dark brown indicates oxidative degradation to a quinone imine. Storing the compound strictly as a hydrochloride salt mitigates this risk[2].

  • Spectroscopic Tracking (FT-IR): The successful conversion of the amine into a biaryl amide steroid analog is confirmed by FT-IR spectroscopy. Look for the emergence of a distinct carbonyl amide group stretch at ~1629–1641 cm⁻¹ and the overlap of hydroxyl/amide N-H stretches at ~3358–3431 cm⁻¹[3].

  • Regiochemistry Confirmation: The exact positioning of the chlorine atoms and the nitro/amino groups must be verified using ¹H and ¹³C NMR spectroscopy. The absence of aromatic protons at the 2, 4, and 6 positions in the final derivative confirms complete and correct regioselective substitution.

References

  • 2,4-Dichloro-3-methyl-6-nitrophenol | 39549-27-4 - ChemicalBook (chemicalbook.com) - 5

  • New Bi Aryl Amide Derivatives of Steroid Analoge Via Suzuki Reaction Synthesis And Characterization - AIP Publishing (aip.org) - 3

  • 6-Amino-2,4-dichloro-3-methylphenol hydrochloride | 39549-31-0 | Benchchem (benchchem.com) - 2

  • 2,4-dichloro-m-cresol 17788-00-0 wiki - Guidechem (guidechem.com) - 1

  • Zinc(II) complexes of salicylaldehyde-based ligands: synthesis, structural exploration, DFT, and biological evaluation | Request PDF - ResearchGate (researchgate.net) - 4

Sources

Application

Application Note: Comprehensive In Vitro Toxicological Profiling of 2,4-Dichloro-3-methylphenol

Executive Summary & Scientific Rationale 2,4-Dichloro-3-methylphenol (2,4-DC-3-MP, also known as 2,4-dichloro-m-cresol) is a halogenated phenolic compound widely utilized as a chemical intermediate in the synthesis of ag...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

2,4-Dichloro-3-methylphenol (2,4-DC-3-MP, also known as 2,4-dichloro-m-cresol) is a halogenated phenolic compound widely utilized as a chemical intermediate in the synthesis of agrochemicals (e.g., the herbicide clomeprop) and as a ligand precursor for bioactive transition metal complexes[1]. While its derivatives—such as 6-amino-2,4-dichloro-3-methylphenol hydrochloride—exhibit potent targeted antifungal and cytotoxic properties[2], the parent compound possesses intrinsic acute toxicity. According to the Globally Harmonized System (GHS), 2,4-DC-3-MP is classified as Acute Tox. 4 (Oral) and Acute Tox. 3 (Dermal), and is a severe eye and skin irritant[3].

Understanding the cellular mechanisms of this toxicity is critical for occupational safety and pharmaceutical development. Chlorinated phenols typically exert toxicity via oxidative stress and the uncoupling of mitochondrial oxidative phosphorylation[4]. This application note provides a self-validating, step-by-step in vitro protocol to quantify the cytotoxicity of 2,4-DC-3-MP and elucidate its apoptotic mechanisms.

Experimental Design & Causality

To build a robust toxicological profile, the experimental design must reflect the compound's primary exposure routes and molecular hazards. We do not merely expose cells to the chemical; we engineer a self-validating system to ensure data integrity.

  • Cell Line Selection:

    • HepG2 (Human Hepatocellular Carcinoma): Selected to model systemic oral toxicity and hepatic metabolism[1]. Liver cells are the primary site for xenobiotic detoxification, making them ideal for assessing systemic biochemical insults.

    • HaCaT (Human Immortalized Keratinocytes): Selected to model dermal exposure, directly addressing the compound's "Toxic in contact with skin" hazard classification[3].

  • Self-Validating Assay Systems:

    • Vehicle Control (0.1% DMSO): 2,4-DC-3-MP is highly lipophilic (XLogP3 = 3.2)[3] and requires DMSO for solubilization. Capping the in-well DMSO concentration at ≤0.1% (v/v) is imperative; exceeding this threshold induces solvent-mediated lipid bilayer disruption, confounding the true IC50.

    • Positive Controls: 50 µM Doxorubicin (for apoptosis/viability) or 100 µM H₂O₂ (for ROS generation) are mandatory to confirm assay sensitivity and cell line responsiveness.

    • Background Blanks: Media containing the test compound without cells must be included to subtract optical noise and account for any auto-fluorescence or colorimetric interference from the chemical itself.

Physicochemical & Hazard Profile

Summarizing the foundational data ensures safe handling and accurate molarity calculations during stock preparation.

Property / HazardValue / ClassificationScientific Implication for In Vitro Testing
Molecular Weight 177.02 g/mol [3]Required for accurate serial dilutions.
LogP (XLogP3) 3.2[3]High lipophilicity; requires organic solvent (DMSO) for stock preparation.
GHS Health Hazards H302 (Harmful if swallowed), H311 (Toxic in contact with skin), H315 (Skin irritation)[3]Mandates the use of hepatic (HepG2) and dermal (HaCaT) cell lines for physiological relevance.
Mechanism of Action Mitochondrial uncoupling, Oxidative stress[4]Necessitates mitochondrial-dependent viability assays (MTT) and ROS quantification.

Experimental Workflow Visualization

Workflow A 2,4-DC-3-MP Stock (DMSO) C Compound Exposure (24-72h) A->C B Cell Culture (HepG2 & HaCaT) B->C D Viability Assay (MTT / WST-8) C->D E Mechanistic Assays C->E F ROS Detection (DCFDA) E->F G Apoptosis (Annexin V/PI) E->G

Workflow for in vitro toxicity screening of 2,4-DC-3-MP.

Step-by-Step Protocols

Protocol A: Compound Preparation & Dosing
  • Stock Solution: Dissolve 17.7 mg of 2,4-DC-3-MP in 1 mL of anhydrous, cell-culture grade DMSO to create a 100 mM master stock. Aliquot and store at -20°C to prevent freeze-thaw degradation.

  • Working Dilutions: Prepare a 2x concentration series (e.g., 200, 100, 50, 25, 12.5, 6.25 µM) in complete culture media.

  • Causality Check: Ensure the highest concentration of DMSO in the working media does not exceed 0.2% (which will become 0.1% once added 1:1 to the well).

Protocol B: Cell Viability Assessment (MTT Assay)

Rationale: The MTT assay relies on NAD(P)H-dependent cellular oxidoreductase enzymes. Because chlorinated phenols disrupt mitochondrial function[4], MTT provides a highly sensitive readout of early-stage metabolic uncoupling.

  • Seeding: Seed HepG2 and HaCaT cells at a density of 1 × 10⁴ cells/well in a 96-well plate (100 µL/well). Incubate for 24 hours at 37°C, 5% CO₂ to allow adherence.

  • Treatment: Aspirate media. Add 100 µL of the prepared 2,4-DC-3-MP working dilutions. Include Vehicle Control (0.1% DMSO), Positive Control (50 µM Doxorubicin), and Blank (media only). Incubate for 24, 48, or 72 hours.

  • Labeling: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 3-4 hours. Observation: Viable cells will reduce the yellow tetrazolium to purple formazan crystals.

  • Solubilization: Carefully aspirate the media. Add 100 µL of DMSO to each well to dissolve the formazan. Shake for 15 minutes in the dark.

  • Quantification: Measure absorbance at 570 nm (with a 630 nm reference filter for background subtraction) using a microplate reader. Calculate IC50 using non-linear regression analysis.

Protocol C: Intracellular ROS Quantification (DCFDA Assay)
  • Seeding & Treatment: Seed cells in a black, clear-bottom 96-well plate (to prevent fluorescent cross-talk). Treat with sub-lethal concentrations (e.g., IC20, IC50) of 2,4-DC-3-MP for 4 hours.

  • Staining: Wash cells twice with PBS. Add 10 µM DCFDA (2',7'-dichlorofluorescin diacetate) in serum-free media. Incubate for 30 minutes at 37°C.

  • Detection: Wash twice with PBS to remove extracellular dye. Measure fluorescence (Ex/Em = 485/535 nm).

  • Causality Check: DCFDA is non-fluorescent until deacetylated by cellular esterases and oxidized by ROS. An increase in fluorescence directly correlates with 2,4-DC-3-MP-induced oxidative stress.

Mechanistic Pathway Visualization

Pathway Tox 2,4-DC-3-MP Exposure ROS Intracellular ROS Accumulation Tox->ROS Oxidative Stress Mito Mitochondrial Depolarization ROS->Mito CytC Cytochrome C Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apop Apoptosis Casp3->Apop Execution

Proposed apoptotic signaling pathway induced by 2,4-DC-3-MP oxidative stress.

Expected Quantitative Data

The following table summarizes the expected quantitative benchmarks when executing this protocol, providing a baseline for assay validation.

Assay TypeCell LineMetricExpected RangeInterpretation
MTT Viability HepG2IC50 (24h)40 - 80 µMIndicates moderate systemic hepatotoxicity.
MTT Viability HaCaTIC50 (24h)20 - 50 µMHigher sensitivity reflects acute dermal irritation hazard.
DCFDA (ROS) HepG2Fold Change2.5x - 4.0x increaseConfirms oxidative stress as a primary mechanism of action.
Annexin V/PI HaCaTApoptotic %> 35% at IC50Validates that cell death is driven by programmed apoptosis rather than immediate necrosis.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 87305, 2,4-Dichloro-m-cresol." PubChem. [Link]

  • Scribd. "Weed Control | Herbicide | Solubility." Scribd. [Link]

  • ResearchGate. "The toxicity radar chart is intended to quickly a) ligand (DMPDE), b)..." ResearchGate. [Link]

  • U.S. Environmental Protection Agency. "Ambient Water Quality Criteria For Chlorinated Phenols." EPA NEPIS. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming co-elution in chromatographic analysis of chlorophenols

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you overcome one of the most persistent challenges in environmental and pharmaceutical analysis: the...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you overcome one of the most persistent challenges in environmental and pharmaceutical analysis: the co-elution of chlorophenol (CP) isomers.

Due to their structural similarities, positional isomers (such as 2,4-dichlorophenol and 2,5-dichlorophenol) often co-elute, compromising quantitative accuracy. This guide bypasses basic theory and dives directly into the causality of co-elution, offering field-proven, self-validating protocols to optimize both GC-MS and LC-MS/MS workflows.

Diagnostic Workflow

CP_Troubleshooting Start Chlorophenol Co-elution Detected in Matrix CheckTech Identify Analytical Platform Start->CheckTech GC GC-MS / GC-ECD CheckTech->GC LC LC-MS/MS CheckTech->LC DerivCheck Are Analytes Derivatized? GC->DerivCheck LC_Opt Check Mobile Phase pH (Target pH 4.5 - 6.8) LC->LC_Opt DerivYes Optimize Temp Gradient or use Cyclodextrin Column DerivCheck->DerivYes Yes DerivNo Perform Acetylation or Silylation DerivCheck->DerivNo No LC_Col Switch to PFP or Biphenyl Stationary Phase LC_Opt->LC_Col Isomers still co-elute

Diagnostic workflow for resolving chlorophenol co-elution in chromatography.

Section 1: Gas Chromatography (GC-MS) Troubleshooting

Q: Why do my chlorophenol peaks tail severely and co-elute on a standard 5% diphenyl/95% dimethyl polysiloxane column? A: The root cause is the high polarity and hydrogen-bonding capability of the hydroxyl (-OH) group on the chlorophenol ring. When injected into a GC without prior derivatization, these active hydrogens interact strongly with 1[1]. This causes peak broadening, severe tailing, and the inevitable2[2]. To resolve this, you must mask the hydroxyl group by converting the analytes into less polar, highly volatile derivatives.

Q: What is the most robust derivatization strategy for trace-level chlorophenols in aqueous samples? A: Acetylation using acetic anhydride is the gold standard for aqueous matrices because it can be performed directly in the water phase or on a solid-phase extraction (SPE) column without requiring strict anhydrous conditions[3]. Alternatively, silylation using reagents like4 provides instantaneous reaction at room temperature but requires a completely dried extract[4].

Table 1: Quantitative Comparison of Derivatization Agents for GC-MS
ReagentTarget AnalytesReaction TimeLOD RangeKey Advantage
Acetic Anhydride All CPs5 - 10 min0.005 - 1.8 µg/LCan be performed directly in aqueous media[3].
TMSDMC Mono- to Penta-CPsInstantaneous0.01 - 0.25 µg/LNo heating required; highly stable derivatives[4].
BSTFA Alkyl & Chlorophenols~15 sec (in acetone)Low pg/LExcellent for anhydrous extracts; sharpest peaks.
Protocol 1: In-Situ Acetylation and Solid-Phase Extraction (SPE) for GC-MS

Self-Validating Principle: By adding an isotopically labeled surrogate internal standard (e.g., 13C6​ -Pentachlorophenol) prior to extraction, any analyte loss during the derivatization or SPE phase is mathematically corrected in the final MS quantification, ensuring the protocol validates its own recovery efficiency.

  • Sample Preparation: Filter 100 mL of the aqueous sample and adjust to pH > 11 using 0.1 M NaOH to ensure all chlorophenols are fully ionized into their phenolate form[3]. Spike with 50 ng of the internal standard.

  • In-Situ Derivatization: Add 1 mL of acetic anhydride and 20 mL of 0.1 M K2​CO3​ buffer. Agitate vigorously for 5 minutes[5]. The basic environment neutralizes the acetic acid byproduct, driving the acetylation of the phenolate ions to completion.

  • SPE Loading: Pass the derivatized sample through a pre-conditioned strong anion-exchange or polymeric reversed-phase SPE cartridge (e.g., Oasis HLB) at a flow rate of 1-2 mL/min.

  • Elution & Reconstitution: Elute the acetylated chlorophenols with 3.0 mL of n-hexane[3]. Evaporate to near dryness under a gentle nitrogen stream and reconstitute in 50 µL of hexane for GC-MS injection.

Section 2: Liquid Chromatography (LC-MS/MS) Troubleshooting

Q: I am using a standard C18 column for LC-MS/MS, but my dichlorophenol (DCP) isomers are co-eluting. How can I separate them? A: Standard C18 columns rely primarily on dispersive hydrophobic interactions. Because positional isomers of chlorophenols possess nearly identical hydrophobicities, a C18 phase is often blind to their structural differences. Solution: Switch to a Pentafluorophenyl (PFP) or Biphenyl stationary phase. These columns offer alternative retention mechanisms—specifically π−π interactions, dipole-dipole interactions, and hydrogen bonding—which are highly sensitive to the positional arrangement of the electronegative chlorine atoms on the aromatic ring.

Q: How does mobile phase pH affect chlorophenol co-elution in LC-MS/MS? A: Chlorophenols are weak acids (pKa ranges from 4.7 for pentachlorophenol to 8.5 for 2-chlorophenol). If the mobile phase pH is near the pKa of the analytes, they will exist in a mixed state of ionized and neutral molecules, causing split peaks or co-elution. For LC-MS/MS in negative electrospray ionization (ESI-) mode, you must buffer the mobile phase to ensure stable deprotonation ( [M−H]− ). Using a mildly acidic to neutral buffer, such as6, suppresses silanol activity on the column while promoting excellent ionization in the MS source[7][6].

Table 2: LC-MS/MS (ESI-) MRM Transitions and pKa Reference
AnalytepKaPrecursor Ion [M−H]− Product Ions (Quant / Qual)
2-Chlorophenol 8.512791 / 63
2,4-Dichlorophenol 7.9161125 / 163
2,4,6-Trichlorophenol 6.0195159 / 197
Pentachlorophenol 4.7265229 / 267
(Note: Exact transitions depend on specific collision energies. Chlorine isotopes ( 35Cl and 37Cl ) provide characteristic M+2 isotopic signatures for confirmation.)
Protocol 2: LC-MS/MS Mobile Phase Optimization for Isomer Resolution

Self-Validating Principle: By monitoring the retention time shift of a known co-eluting pair (e.g., 2,4-DCP and 2,5-DCP) while titrating the mobile phase pH across a 0.5 pH unit range, the system continuously verifies its sensitivity to analyte ionization states, ensuring the chosen pH is locked into the optimal resolution window.

  • Column Selection: Install a Pentafluorophenyl (PFP) column (e.g., 150 x 2.1 mm, 3 µm) to leverage π−π interactions.

  • Buffer Preparation: Prepare Mobile Phase A: 5 mM ammonium acetate in ultrapure water.7[7]. Prepare Mobile Phase B: LC-MS grade Methanol or Acetonitrile.

  • Gradient Design: Start at 10% B, hold for 2 minutes to focus polar analytes. Ramp to 80% B over 20 minutes to elute highly chlorinated, hydrophobic congeners (like pentachlorophenol)[6].

  • MS/MS Tuning: Operate the mass spectrometer in Negative Electrospray Ionization (ESI-) mode. Optimize Collision-Induced Dissociation (CID) energies for each specific MRM transition to maximize the signal-to-noise ratio[7].

References

  • Source: gcms.
  • Source: researchgate.
  • Source: unl.
  • Source: nih.
  • Source: iwaponline.
  • Determination of Chlorophenols in water by LC-MS/MS.
  • Source: uc.

Sources

Optimization

Technical Support Center: GC-MS Analysis of 2,4-Dichloro-3-methylphenol

Welcome to the Technical Support Center for the gas chromatography-mass spectrometry (GC-MS) analysis of 2,4-Dichloro-3-methylphenol. This guide is engineered for researchers, analytical scientists, and drug development...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the gas chromatography-mass spectrometry (GC-MS) analysis of 2,4-Dichloro-3-methylphenol. This guide is engineered for researchers, analytical scientists, and drug development professionals who require high-fidelity, reproducible chromatographic data.

Analyzing chlorinated phenols presents unique challenges, primarily due to the active hydroxyl (-OH) group, which is highly prone to hydrogen bonding with system flow paths. This guide synthesizes field-proven troubleshooting strategies, self-validating methodologies, and the causality behind parameter optimization to ensure analytical integrity.

Analytical Workflow & Diagnostic Map

The following diagnostic map outlines the critical path for the analysis of 2,4-Dichloro-3-methylphenol, highlighting the specific stages where common chromatographic failures occur.

G S1 Sample Preparation (Extraction & Drying) S2 Silylation Derivatization (BSTFA + 1% TMCS) S1->S2 Anhydrous Conditions S3 GC Inlet Injection (Ultra-Inert Liner) S2->S3 1 µL Injection S4 Capillary GC Separation (5% Phenyl-methyl) S3->S4 Carrier Gas (He) T1 Troubleshoot: Peak Tailing (Check Active Sites) S3->T1 S5 MS Ion Source (EI Mode) S4->S5 Heated Transfer Line S6 Data Analysis (SIM Quantitation) S5->S6 Signal Processing T2 Troubleshoot: Signal Loss (Check FeCl2 Buildup) S5->T2

GC-MS analytical workflow for 2,4-Dichloro-3-methylphenol including troubleshooting nodes.

Core Troubleshooting & FAQs

Q1: I am analyzing underivatized 2,4-Dichloro-3-methylphenol and experiencing indiscriminate peak tailing across all my phenolic targets. What is the root cause? A: When indiscriminate peak tailing occurs (affecting all polar analytes similarly), the root cause is typically a flow path disruption or the presence of active sites within the GC inlet[1]. Phenols contain active hydroxyl groups that readily form hydrogen bonds with free silanol groups on degraded glass wool or exposed fused silica[2][3]. Causality & Fix: The analyte molecules undergo reversible chemical adsorption, delaying their transfer to the column. To resolve this, perform routine inlet maintenance: replace the liner with an ultra-inert deactivated version, and trim 1-2 cm off the front of the GC column to remove active sites[1][2][4].

Q2: How do I optimize the derivatization of 2,4-Dichloro-3-methylphenol to permanently eliminate peak tailing? A: Chemical derivatization via silylation is highly recommended to neutralize the active hydroxyl group. Using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) converts the polar hydroxyl group into a less polar, highly volatile trimethylsilyl (TMS) ether[5][6]. Causality & Fix: By replacing the active hydrogen with a TMS group, you eliminate the molecule's ability to hydrogen-bond with the column's stationary phase[5][6]. Because 2,4-Dichloro-3-methylphenol has steric hindrance from the adjacent chlorine and methyl groups, you must use BSTFA fortified with 1% Trimethylchlorosilane (TMCS) as a catalyst to drive the reaction to completion[6][7].

Q3: My sensitivity for 2,4-Dichloro-3-methylphenol drops over time, and peak tailing worsens when using dichloromethane (DCM) as my extraction solvent. Why? A: This is a documented physical chemistry phenomenon where halogenated solvents like DCM interact with the heated stainless steel walls of the MS ion source. At temperatures above 250°C, DCM decomposition leads to the formation of ferrous chloride (FeCl2) on the metal surfaces[8]. Causality & Fix: Analytes undergo cycles of adsorption and slow thermal desorption at these FeCl2 crystal defect sites, causing severe peak tailing and signal loss[8]. To fix this, clean the MS ion source to remove the FeCl2 layer, and transition your final sample reconstitution to a non-halogenated solvent (e.g., hexane or ethyl acetate) prior to injection[8].

Q4: How do I optimize the splitless purge time to maximize sample transfer without introducing peak tailing? A: An improperly timed splitless purge can cause peak tailing or broad solvent fronts[4]. Leaving the split valve closed longer than necessary transfers excess solvent and matrix, degrading the peak shape[3]. Causality & Fix: You must find the shortest splitless time that yields a constant peak area. Inject your standard at varying splitless times (e.g., 0.5, 0.75, 1.0, 1.25 minutes). The optimal purge time is the exact point where the peak area of 2,4-Dichloro-3-methylphenol plateaus[3].

Step-by-Step Methodologies

Protocol A: Silylation of 2,4-Dichloro-3-methylphenol (BSTFA + 1% TMCS)

This protocol ensures the complete conversion of the phenol into its TMS ether derivative, maximizing volatility and thermal stability[5][6].

  • Sample Drying: Evaporate the extracted sample to complete dryness under a gentle stream of ultra-high purity nitrogen at room temperature.

    • Causality: Derivatization reactions are highly sensitive to water. Moisture will decompose the TMS reagent and halt the silylation reaction[6].

  • Solvent Addition: Add 50 µL of anhydrous pyridine to the dried residue.

    • Causality: Pyridine acts as an acid scavenger and an ideal polar aprotic solvent for the reaction[5][7].

  • Reagent Addition: Add 100 µL of BSTFA containing 1% TMCS to the vial[5][7].

  • Reaction Incubation: Cap the vial tightly, vortex for 30 seconds, and heat in a block at 70°C for 60 minutes[5].

    • Causality: Elevated temperature provides the activation energy needed to overcome the steric hindrance of the chlorinated phenol ring[6].

  • Self-Validation Step: Inject a derivatized method blank (pyridine + BSTFA/TMCS) to ensure no reagent contamination. Monitor a derivatized internal standard (e.g., a deuterated phenol) to verify derivatization efficiency across the batch.

  • Analysis: Allow the vial to cool to room temperature before injecting 1 µL into the GC-MS[5].

Protocol B: GC Inlet Deactivation and Column Trimming

Perform this protocol when indiscriminate peak tailing is observed[1].

  • System Cooling: Cool the GC inlet and oven to safe handling temperatures (<50°C).

  • Liner Replacement: Remove the septum and inlet nut. Extract the old liner and O-ring. Install a new, ultra-inert deactivated liner (e.g., single taper with deactivated glass wool) to eliminate silanol interactions[1][4].

  • Column Trimming: Using a ceramic scoring wafer or sapphire scribe, lightly score the polyimide coating 1-2 cm from the front end of the GC column[2].

  • Cleaving & Inspection: Point the column end downward and snap it cleanly. Inspect the cut with a 20x magnifier.

    • Causality: The break must be perfectly square. Ragged edges create dead volumes and expose active fused silica, leading to severe peak tailing[2][3].

  • Self-Validation Step: Run a column performance test mixture containing active compounds before and after maintenance. A return to symmetrical peak shapes (Asymmetry factor ~1.0) validates the flow path integrity[2].

Quantitative Data & Parameter Optimization

Table 1: Optimized GC-MS Parameters for 2,4-Dichloro-3-methylphenol (TMS Derivative)

ParameterSetting / ValueCausality / Rationale
Column 30m x 0.25mm x 0.25µm (5% Phenyl-methylpolysiloxane)Provides optimal selectivity and theoretical plates for resolving substituted phenolic isomers.
Inlet Temp 250 °CEnsures rapid volatilization of the TMS-derivative without inducing thermal degradation[3].
Injection Mode Splitless (Purge time ~1.0 min)Maximizes trace-level sensitivity. Purge time must be empirically optimized[3].
Carrier Gas Helium, 1.0 mL/min (Constant Flow)Maintains uniform chromatographic efficiency and linear velocity across the temperature gradient.
Oven Program 60°C (1 min) → 15°C/min to 280°C (hold 5 min)Balances the resolution of closely eluting isomers with overall run time efficiency.
MS Transfer Line 280 °CPrevents cold spots and condensation of higher boiling analytes before entering the MS[3].
Ion Source Temp 230 °CReduces contamination buildup while avoiding excessive thermal fragmentation.

Table 2: Derivatization Reagent Comparison for Phenolic Analysis

ReagentTarget Functional GroupReaction ConditionsCausality / Advantage
BSTFA + 1% TMCS Hydroxyl (-OH), Amines70°C for 60 minTMCS catalyzes the reaction for sterically hindered phenols; produces highly volatile byproducts[5][6].
MTBSTFA Hydroxyl (-OH)70°C for 3-4 hoursForms TBDMS ethers, which are 10^4 times more stable to hydrolysis than standard TMS derivatives[9][10].
PFBBr Phenols, Carboxylic AcidsVariesIdeal for electron capture detection (ECD) or negative ion chemical ionization (NCI) MS modes[7].

References

  • Benchchem. "Application Note: Enhanced Detection of 2-(2-Methoxyethyl)phenol using Silylation Derivatization for GC-MS Analysis.
  • SciSpace. "Derivatization Reactions and Reagents for Gas Chromatography Analysis.
  • MilliporeSigma. "The Use of Derivatization Reagents for Gas Chromatography (GC).
  • ResearchGate. "General derivatization mechanism for phenol with MTBSTFA.
  • Obrnuta faza. "GC Derivatization Reagents.
  • Phenomenex. "GC Tech Tip: Peak Shape Problems - Tailing Peaks.
  • Agilent. "Video Notes GC Troubleshooting Series Part Four: Tailing Peaks.
  • Element Lab Solutions. "GC Diagnostic Skills I | Peak Tailing.
  • Restek. "GC Troubleshooting—Tailing Peaks.
  • SciSpace. "Tailing of Chromatographic Peaks in GC-MS Caused by Interaction of Halogenated Solvents with the Ion Source.

Sources

Troubleshooting

Technical Support Center: Enhancing 2,4-Dichloro-3-methylphenol (2,4-DC-3-MP) Biodegradation

Welcome to the Technical Support Center for the biodegradation of 2,4-Dichloro-3-methylphenol (2,4-DC-3-MP). As a Senior Application Scientist, I have designed this guide to provide drug development professionals and env...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the biodegradation of 2,4-Dichloro-3-methylphenol (2,4-DC-3-MP). As a Senior Application Scientist, I have designed this guide to provide drug development professionals and environmental scientists with field-proven troubleshooting workflows, self-validating protocols, and mechanistic insights.

2,4-DC-3-MP is a highly recalcitrant chlorinated biocide. Its complete mineralization requires overcoming severe cellular toxicity and the steric hindrance caused by dual chlorine substitutions alongside a methyl group. This center addresses the most critical bottlenecks encountered during its biological treatment.

Part 1: Diagnostic Decision Matrix

Before adjusting your bioreactor parameters, use the following diagnostic logic to identify the root cause of low degradation efficiency.

Diagnostic Start Issue: Low 2,4-DC-3-MP Degradation Efficiency ToxCheck Is cell viability dropping rapidly (<24h)? Start->ToxCheck Immobilize Solution: Magnetic Nanoparticle Immobilization ToxCheck->Immobilize Yes (High Toxicity) InterCheck Are chlorinated intermediates accumulating? ToxCheck->InterCheck No SeqBioreactor Solution: Anaerobic-Aerobic Sequential Bioreactor InterCheck->SeqBioreactor Yes (Dead-end metabolites) AOP Solution: Photo-Fenton Pre-treatment InterCheck->AOP No (Absolute recalcitrance)

Diagnostic workflow for troubleshooting 2,4-DC-3-MP biodegradation bottlenecks.

Part 2: Troubleshooting Guides & FAQs

Q1: My bacterial cultures (Rhodococcus sp.) are dying before significant 2,4-DC-3-MP degradation occurs. How can I mitigate substrate toxicity?

Analysis & Causality: 2,4-DC-3-MP is highly lipophilic. It easily partitions into and disrupts bacterial cell membranes, leading to a rapid loss of viability in free-cell suspensions. To enhance stability, immobilizing cells in a matrix embedded with magnetic nanoparticles (Fe₃O₄) provides a physical buffer against high localized concentrations. The matrix acts as a diffusion barrier, while the magnetic nanoparticles facilitate rapid biocatalyst recovery. Studies on related chlorophenols demonstrate that magnetic immobilization significantly increases tolerance and degradation efficiency (1)[1].

Table 1: Performance Comparison of Free vs. Immobilized Cells

ParameterFree CellsFe₃O₄-Immobilized CellsCausality / Mechanism
Max Tolerance Limit 50 mg/L>200 mg/LMatrix acts as a protective diffusion barrier
Degradation Efficiency (48h) 45%96%Enhanced electron transfer & structural stability
Reusability 1 cycle>6 cyclesMagnetic recovery prevents biomass washout

Self-Validating Protocol: Magnetic Immobilization of Degrading Bacteria

  • Cell Harvest: Cultivate Rhodococcus rhodochrous (e.g., DSM6263) to the late exponential phase. Centrifuge at 6000 × g for 10 minutes and wash twice with 50 mM phosphate buffer (pH 7.0).

  • Matrix Preparation: Prepare a 2% (w/v) k-carrageenan solution at 60°C. Disperse 9 g/L of Fe₃O₄ nanoparticles into the solution using ultrasonication to ensure even distribution.

  • Immobilization: Mix the cell pellet with the k-carrageenan/Fe₃O₄ mixture at a 1:1 ratio (v/v) at 40°C.

  • Bead Formation: Extrude the mixture dropwise through a syringe into a cold 0.3 M KCl solution. Stir gently for 2 hours to allow complete cross-linking.

  • Validation Check: Expose the beads to 100 mg/L 2,4-DC-3-MP. Measure viability via FDA/PI fluorescent staining. The system is validated if viability remains >85% after 48 hours (compared to <30% in free cells).

Q2: We observe the accumulation of dead-end metabolites and incomplete mineralization. How do we drive the reaction to completion?

Analysis & Causality: Aerobic degradation of highly chlorinated phenols often results in dead-end meta-cleavage products (e.g., chloromuconic semialdehydes) because the bulky chlorine atoms sterically hinder dioxygenase enzymes. Conversely, anaerobic conditions favor reductive dehalogenation but struggle with aromatic ring cleavage. A two-stage sequential anaerobic-aerobic process resolves this, as demonstrated in Thauera sp. DO strains (2)[2]. The anaerobic phase strips the chlorines (yielding m-cresol), which is then rapidly mineralized via the aerobic catechol pathway. Furthermore, integrating Fe₂O₃ nanoparticles into the anaerobic stage can enhance extracellular electron transfer and accelerate dechlorination (3)[3].

Pathway A 2,4-Dichloro-3-methylphenol B Anaerobic Reactor (Reductive Dechlorination) A->B e- donor C m-Cresol (Dechlorinated Intermediate) B->C -2 Cl- D Aerobic Reactor (Catechol Dioxygenase) C->D O2 aeration E TCA Cycle (Complete Mineralization) D->E Ring Cleavage

Sequential anaerobic-aerobic biodegradation pathway for 2,4-DC-3-MP.

Self-Validating Protocol: Two-Stage Anaerobic-Aerobic Bioreactor Setup

  • Anaerobic Stage (Dechlorination):

    • Inoculate an Up-flow Anaerobic Sludge Blanket (UASB) reactor with a consortium containing dehalogenating bacteria (e.g., Thauera sp.).

    • Maintain strict anaerobic conditions (ORP < -200 mV) and supply an electron donor (e.g., sodium acetate at 5 mM).

    • Validation Check: Monitor chloride ion (Cl⁻) release using ion chromatography. The stoichiometric release of exactly 2 moles of Cl⁻ per mole of 2,4-DC-3-MP consumed validates complete conversion to m-cresol.

  • Aerobic Stage (Ring Cleavage):

    • Transfer the dechlorinated effluent to a continuously stirred tank reactor (CSTR) sparged with sterile air (Dissolved Oxygen > 4 mg/L).

    • Inoculate with aerobic phenol-degrading strains.

    • Validation Check: Monitor Total Organic Carbon (TOC). A >90% reduction in TOC indicates successful ring cleavage and complete mineralization.

Q3: The effluent concentration of 2,4-DC-3-MP is too high for any biological treatment. Are there pre-treatment options to enhance biodegradability?

Analysis & Causality: For industrial effluents with severely inhibitory concentrations, Advanced Oxidation Processes (AOPs) like Solar Photo-Fenton are required to partially oxidize the recalcitrant compound (4)[4]. The generated hydroxyl radicals (•OH) break the aromatic ring into smaller, less toxic aliphatic acids. This drastically improves the Biochemical Oxygen Demand to Chemical Oxygen Demand (BOD₅/COD) ratio, shifting the effluent from "recalcitrant" to "amenable" for downstream biological treatment.

Table 2: Effect of Solar Photo-Fenton Pre-treatment on Biodegradability

Substrate ConditionInitial BOD₅/CODPost-Fenton BOD₅/CODMicrotoxicity Reduction
Untreated 2,4-DC-3-MP~0.00-0%
Photo-Fenton (15 min)-0.25>80%
Photo-Fenton (30 min)-0.35>95%
(Note: Optimal H₂O₂:Fe²⁺:Substrate molar ratio = 10.0 : 0.2 : 1.0)

Self-Validating Protocol: Solar Photo-Fenton Pre-treatment

  • Reagent Preparation: Adjust the wastewater pH to 2.8 using H₂SO₄. This is the strict optimal pH for Fenton chemistry to prevent iron precipitation.

  • Dosing: Add FeSO₄·7H₂O to achieve a 0.2 molar ratio relative to the 2,4-DC-3-MP concentration. Add H₂O₂ to achieve a 10.0 molar ratio.

  • Irradiation: Expose the reactor to simulated or natural solar irradiation (UV-Vis) for 15-30 minutes. The UV light photoreduces Fe³⁺ back to Fe²⁺, continuously generating •OH radicals.

  • Quenching & Neutralization: Raise the pH to 7.0 using NaOH to precipitate the iron catalyst and quench the oxidation reaction.

  • Validation Check: Measure the BOD₅ and COD of the treated effluent. The protocol is validated, and the effluent is ready for the bioreactor, only when the BOD₅/COD ratio strictly exceeds 0.25.

Part 3: References

  • Title: Efficient biodegradation of chlorophenols in aqueous phase by magnetically immobilized aniline-degrading Rhodococcus rhodochrous strain Source: PMC (National Institutes of Health) URL:

  • Title: Degradation of p-chlorocresol by facultative Thauera sp. strain DO Source: PubMed (National Institutes of Health) URL:

  • Title: Enhanced 4-chlorophenol biodegradation by integrating Fe₂O₃ nanoparticles into an anaerobic reactor: Long-term performance and underlying mechanism Source: Hep Journals URL:

  • Title: Biodegradability of chlorophenol wastewater enhanced by solar photo-Fenton process Source: Water Science & Technology (IWA Publishing) URL:

Sources

Optimization

Stabilizing 2,4-Dichloro-3-methylphenol in stock solutions

Technical Support Center: Stabilizing 2,4-Dichloro-3-methylphenol Stock Solutions Welcome to the Technical Support Center for 2,4-Dichloro-3-methylphenol (CAS: 17788-00-0) [1]. This resource is designed for researchers,...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stabilizing 2,4-Dichloro-3-methylphenol Stock Solutions

Welcome to the Technical Support Center for 2,4-Dichloro-3-methylphenol (CAS: 17788-00-0) [1]. This resource is designed for researchers, analytical scientists, and drug development professionals who require high-fidelity stock solutions for biological assays, chromatography, or synthesis.

Phenolic compounds like 2,4-dichloro-3-methylphenol are notoriously susceptible to auto-oxidation, photolysis, and solvent-mediated degradation [3]. This guide provides field-proven troubleshooting, causal explanations, and self-validating protocols to ensure the structural integrity of your stock solutions.

Troubleshooting Workflow

TroubleshootingWorkflow Start Issue Detected: Degradation or Discoloration CheckColor Solution is Pink/Brown? (Quinone Formation) Start->CheckColor CheckSolvent Solvent is DMSO? (Oxidation/Hydrolysis) Start->CheckSolvent CheckPrecipitate White Precipitate? (Polymerization/Freezing) Start->CheckPrecipitate ActionColor Discard. Prepare fresh with Argon purge and 0.1% Antioxidant CheckColor->ActionColor Yes ActionSolvent Switch to Anhydrous DMSO or 100% Ethanol. Store at -20°C CheckSolvent->ActionSolvent Yes ActionPrecipitate Warm to 50°C gently. If insoluble, discard (Cross-linked polymers) CheckPrecipitate->ActionPrecipitate Yes

Caption: Troubleshooting workflow for 2,4-dichloro-3-methylphenol stock solution degradation.

Frequently Asked Questions (FAQs)

Q1: Why does my 2,4-Dichloro-3-methylphenol stock solution turn pink or brown over time? Causality: The discoloration is a classic indicator of phenolic auto-oxidation [3]. When exposed to oxygen and light, the hydroxyl group of 2,4-dichloro-3-methylphenol loses electrons, forming highly reactive quinone derivatives. These quinones absorb light in the visible spectrum (appearing pink or brown) and can further cross-link to form insoluble polymers. Solution: Always prepare stock solutions in amber glass vials to block UV/visible light. Purge the headspace of the vial with an inert gas (Argon or Nitrogen) before sealing. For highly sensitive assays, adding a trace antioxidant (e.g., 0.1% BHT or 8-hydroxyquinoline) can act as a sacrificial electron donor, preventing the oxidation of the target phenol [3].

Q2: I am using DMSO as my solvent. Is this causing degradation? Causality: Dimethyl sulfoxide (DMSO) is a ubiquitous solvent in drug discovery, but it can act as a mild oxidizing agent [2]. Furthermore, DMSO is highly hygroscopic. If the DMSO absorbs atmospheric moisture, the resulting "wet DMSO" can facilitate hydrolysis or metal-ion-catalyzed oxidation of the phenol. While a Novartis study demonstrated that 85% of standard screening compounds are stable in wet DMSO at 4°C for two years, sensitive phenolic compounds often fall into the 15% that degrade [4]. Solution: Use strictly anhydrous DMSO (sealed under Argon) for stock preparation. Alternatively, if your downstream assay tolerates it, absolute ethanol is an excellent alternative solvent that does not possess the inherent oxidizing properties of DMSO. Store all DMSO stocks at -20°C or -80°C.

Q3: How does pH affect the stability of this compound when diluted into aqueous buffers? Causality: The stability of phenolic compounds is highly pH-dependent [5]. In alkaline environments, the hydroxyl group deprotonates to form a phenoxide anion. This electron-rich phenoxide is significantly more susceptible to auto-oxidation than the protonated phenol [5]. Solution: When diluting the stock into aqueous working solutions, ensure the buffer is slightly acidic to neutral (pH 5.0–7.0). Avoid extreme alkaline conditions unless immediately analyzing the sample.

Quantitative Data: Phenolic Compound Stability

The following table summarizes the expected stability and recovery of phenolic compounds under various storage conditions, synthesizing data from accelerated degradation studies [4, 5].

Storage ConditionSolventTemperatureLight ExposureTimeframeExpected Recovery (%)
Optimal Anhydrous DMSO (Argon)-20°CDark (Amber Vial)12 Months> 98%
Standard 100% Ethanol4°CDark6 Months95 - 97%
Sub-optimal Wet DMSO (10% H₂O)25°CDark30 Days80 - 85%
Poor Aqueous Buffer (pH 8.5)25°CAmbient Light7 Days< 50% (High Quinone)

Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems. By incorporating an internal standard and strict environmental controls, you can empirically verify the integrity of your 2,4-Dichloro-3-methylphenol.

Protocol A: Preparation of Ultra-Stable 10 mM Stock Solution

Objective: To formulate a 10 mM stock solution of 2,4-Dichloro-3-methylphenol minimizing oxidative and hydrolytic degradation.

Materials:

  • 2,4-Dichloro-3-methylphenol (CAS: 17788-00-0, Purity ≥ 98%)

  • Anhydrous DMSO (Water ≤ 0.005%)

  • Argon gas source

  • Amber glass HPLC vials with PTFE-lined septa

Step-by-Step Methodology:

  • Equilibration: Allow the sealed bottle of 2,4-Dichloro-3-methylphenol to reach room temperature in a desiccator before opening to prevent condensation of atmospheric moisture.

  • Weighing: Rapidly weigh 17.70 mg of 2,4-Dichloro-3-methylphenol (Molecular Weight: 177.03 g/mol ) into a pre-tared amber glass vial.

  • Dissolution: Add exactly 10.0 mL of Anhydrous DMSO to the vial. Vortex gently for 30 seconds until complete dissolution is achieved.

  • Inert Gas Purging: Insert a sterile needle attached to an Argon line into the headspace of the vial. Insert a second smaller needle as a vent. Purge the headspace with Argon at a low flow rate for 60 seconds.

  • Sealing & Storage: Quickly remove the vent needle, then the Argon needle. Cap tightly with a PTFE-lined septum. Store immediately at -20°C.

  • Validation: Visually inspect the solution before each use. It should remain completely colorless and free of precipitates.

Protocol B: Stability Assessment via HPLC-UV

Objective: To quantitatively monitor the degradation of the stock solution over time.

Step-by-Step Methodology:

  • Sample Preparation: Dilute the 10 mM stock solution to 100 µM in mobile phase (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid).

  • Chromatography Setup: Use a C18 Reverse Phase column. Set the flow rate to 1.0 mL/min and the column temperature to 30°C.

  • Detection: Monitor absorbance at 280 nm (optimal for phenolic rings).

  • Analysis: Inject 10 µL of the sample at Time 0 (immediately after preparation) to establish the baseline peak area.

  • Longitudinal Tracking: Repeat the injection at Day 7, Day 30, and Day 90. A decrease in the primary peak area or the appearance of new peaks at lower retention times (indicating more polar oxidation products) validates degradation.

Degradation Pathway Visualization

Understanding the chemical mechanism of degradation is critical for implementing the correct preventative measures. The diagram below maps the auto-oxidation pathway.

DegradationPathway Intact 2,4-Dichloro-3-methylphenol (Colorless, Active) Deprotonation Phenoxide Anion (Accelerated by Alkaline pH) Intact->Deprotonation High pH Oxidation Reactive Radical Intermediate (Triggered by O2, Light, Metals) Intact->Oxidation O2 / Light / DMSO Deprotonation->Oxidation Rapid Electron Loss Quinone Quinone Derivatives (Pink/Brown Discoloration) Oxidation->Quinone Further Oxidation Polymer Insoluble Polymers (White/Brown Precipitate) Quinone->Polymer Cross-linking / Aggregation

Caption: Auto-oxidation and polymerization pathway of 2,4-dichloro-3-methylphenol.

References

  • PubChem. (2025). 2,4-Dichloro-m-cresol (CID 87305). National Center for Biotechnology Information.[Link]

  • Balakin, K. V., et al. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening. PubMed.[Link]

  • ResearchGate. (2024). Stability and preservation of phenolic compounds and related antioxidant capacity from agro-food matrix: Effect of pH and atmosphere. Food Bioscience.[Link]

Troubleshooting

Technical Support Center: Troubleshooting 2,4-Dichloro-3-methylphenol HPLC Peak Shape

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to move beyond generic troubleshooting.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to move beyond generic troubleshooting. Poor peak shape—whether tailing, fronting, or splitting—is rarely a random occurrence; it is a direct physical or chemical manifestation of the interactions happening inside your column.

2,4-Dichloro-3-methylphenol is a weakly acidic chlorocresol derivative. To achieve a pristine, Gaussian peak shape for this analyte, we must strictly control its ionization state and its micro-environment within the stationary phase.

Mechanistic Causality: The Triad of Peak Distortion

Before changing column parameters, you must understand why the peak is distorting. For phenolic compounds, peak degradation is driven by three primary mechanisms:

  • The pH-pKa Conflict (Peak Splitting/Broadening): The predicted pKa of closely related chlorocresol isomers (e.g., 2,4-Dichloro-5-methylphenol) is approximately 8.17[1]. When your mobile phase pH is within ±1.5 units of this pKa (e.g., pH 6.7–9.7), the analyte exists in a dynamic equilibrium between its protonated (hydrophobic) and deprotonated (hydrophilic) states. Because these two states partition differently into the C18 stationary phase, the peak broadens or splits entirely[2],[3].

  • Silanol-Driven Secondary Interactions (Peak Tailing): Even at a low pH where the phenol is fully protonated, the hydroxyl group acts as a strong hydrogen bond donor. If the silica stationary phase is not thoroughly endcapped, residual silanol groups (Si-OH or Si-O⁻) will form secondary interactions with the analyte, causing the peak to tail (the trailing edge becomes longer than the leading edge)[4],[5].

  • Sample Solvent Eluotropic Mismatch (Peak Fronting): Injecting the analyte dissolved in a 100% strong solvent (e.g., pure acetonitrile) into a highly aqueous mobile phase disrupts the initial focusing at the column head. The analyte races ahead in the strong solvent plug before partitioning, manifesting as severe peak fronting or a pre-peak shoulder,[6].

Diagnostic Dashboard: Quantifying Peak Shape Anomalies

Use the following metrics to diagnose the root cause of your chromatography issues:

Diagnostic MetricIdeal TargetSymptomatic ValuePrimary Mechanistic Cause for Phenols
USP Tailing Factor ( Tf​ ) 1.0> 1.2Secondary silanol interactions, blocked frit, or column void[4],[7]
Asymmetry Factor ( As​ ) 1.0< 0.9Sample solvent mismatch, column mass overload[5],[6]
Retention Time ( tR​ ) Drift ± 0.1 min> ± 0.5 minInadequate buffer capacity, pH too close to analyte pKa[2],[3]
Peak Resolution ( Rs​ ) > 2.0< 1.5Co-elution, partial ionization causing band broadening[6]
Architectural Diagrams of Chromatographic Failure Modes

PeakShapeDiagnostics Start Observe Peak Distortion Tailing Peak Tailing (Tf > 1.2) Start->Tailing Fronting Peak Fronting (Tf < 0.9) Start->Fronting Splitting Peak Splitting / Broadening Start->Splitting Silanol Secondary Silanol Interactions (Check Endcapping) Tailing->Silanol Void Column Void / Blocked Frit (Check all peaks) Tailing->Void Solvent Sample Solvent Mismatch (Too strong organic) Fronting->Solvent MassOverload Mass Overload (Dilute sample 10x) Fronting->MassOverload pKa pH near pKa (~8.2) (Adjust pH < 6.0) Splitting->pKa Frit Partially Blocked Frit Splitting->Frit

Diagnostic decision tree for identifying the root cause of HPLC peak distortion.

IonizationState pH_Low pH < 6.2 (Fully Protonated) State_Low Hydrophobic Strong Retention Sharp Peak pH_Low->State_Low pH_Mid pH 6.2 - 10.2 (Partial Ionization) State_Mid Mixed States Variable Retention Split/Broad Peak pH_Mid->State_Mid pH_High pH > 10.2 (Fully Ionized) State_High Hydrophilic Low Retention Sharp Peak pH_High->State_High

Impact of mobile phase pH on the ionization state and chromatography of 2,4-Dichloro-3-methylphenol.

Self-Validating Troubleshooting Workflows

To ensure scientific integrity, every protocol below includes a built-in validation step. This prevents you from chasing false positives and ensures the root cause is definitively identified.

Workflow 1: The 2-Unit pH Optimization Protocol

Objective: Force 2,4-Dichloro-3-methylphenol into a single, uniform ionization state to eliminate peak splitting.

  • Buffer Selection: Select an acidic buffer system (e.g., 0.1% Formic Acid or 20 mM Potassium Phosphate adjusted to pH 3.0). This ensures the mobile phase pH is at least 2 units below the analyte's pKa (~8.2), keeping it fully protonated and hydrophobic[6].

  • pH Measurement: Measure and adjust the buffer pH before adding the organic modifier (acetonitrile or methanol) to ensure accurate thermodynamic pH control[2].

  • Execution: Equilibrate the column with the new mobile phase for at least 10 column volumes and inject the sample.

  • Self-Validation Check: Co-inject a neutral, non-ionizable marker (e.g., toluene). If the neutral marker's peak is perfectly symmetrical ( Tf​ ~1.0) but the phenol peak still tails, the issue is a chemical interaction (likely residual silanols). If both peaks tail, the issue is physical—your column frit is blocked or a void has formed at the column head[7].

Workflow 2: Mitigating Eluotropic Mismatch and Overload

Objective: Eliminate peak fronting caused by injection solvent effects or stationary phase saturation.

  • Diluent Matching: Prepare the sample diluent to exactly match the initial mobile phase composition (e.g., 60:40 Water:Acetonitrile) rather than using 100% organic solvent.

  • Volume Restriction: If sample solubility strictly demands a stronger solvent, restrict the injection volume to ≤ 2 µL to allow instantaneous dilution and focusing at the column head[6].

  • Execution: Inject the modified sample preparation.

  • Self-Validation Check: Perform a serial dilution of your sample (1x, 5x, 10x). If the asymmetry factor ( As​ ) improves from <0.9 to 1.0 upon dilution without shifting the retention time, the original peak distortion was caused by mass overload saturating the stationary phase. If dilution does not fix the shape, solvent mismatch is the confirmed culprit[5].

Expert Q&A: Field-Proven Insights

Q: Why does my 2,4-Dichloro-3-methylphenol peak tail exclusively on older columns, even when I run at pH 3.0? A: As silica-based columns age, the bonded phase (e.g., C18) and endcapping reagents undergo hydrolysis, exposing the underlying silanol groups. Even fully protonated phenols can act as hydrogen bond donors to these newly active silanol sites. If tailing worsens over time despite strict pH control, it is a definitive indicator of stationary phase degradation[7].

Q: Can I use a standard phosphate buffer at pH 7.0 for this analysis? A: It is highly discouraged. The predicted pKa of chlorocresol derivatives is approximately 8.2[1]. Operating at pH 7.0 places the analyte within the critical ±1.5 pH unit window of its pKa. This results in a mixed population of ionized and unionized molecules traveling at different velocities, leading to severe peak splitting, peak broadening, and poor run-to-run reproducibility[2],[3].

Q: How can I distinguish between a blocked column frit and sample solvent mismatch just by looking at the chromatogram? A: Look at the entire chromatogram, not just the analyte peak. A blocked frit or column void is a physical disruption of the flow path that will cause all peaks in the chromatogram to tail or split[7]. Conversely, sample solvent mismatch primarily affects early-eluting peaks, as the strong injection solvent plug dilutes into the mobile phase as it travels further down the column.

Authoritative References

1.[4] Benchchem. Troubleshooting peak tailing in HPLC analysis of phenolic compounds.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEiWvhuVwPBrprZuDLk5594fRo0q03wkU_YANHunlZde3BHgUBO8lXW38GTgTXyfsswUK65hswg75_JCPGWBWbWr8Vef-8cgt5xasZx7ByhZ2TntvokYwZ9x-dHEm-qV1U3WbyxO2H4gzLazoT3H04QcIIvWtpFTs7w_qq3i50Bx6QW29PlKjcCJPl-za4SHJvw3t3O_nh97ujB7ljn35X4] 2.[7] Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFg38UAMeLyDTwgtNMskDlaqE1lFFC6HJ8pMyg7mCAgvDVRiv1CKFzwpaNv2KYtPkGETHfQGieBIs0y0MgcGcn5ak7RzQZhDPIsmz28CJ2FV8uGtobMwr4oQ-MAhw8fHh_P1SQgzTLronfEwudh5kIiG9cs70IuK2bVwFOPy1TXT2GTBnbEsMBzL9vIm-3BRf2S01y5dA==] 3.[2] Veeprho. Exploring the Role of pH in HPLC Separation.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGOsV81SnuxtKJwxE_X2Zu7rPjRG54SsJvwSnqId4U7xbPpBxCZowqZheDER_pCyKWJzRIddPo9Cihck_OfjlsU-81vxLC-gLInD6amD-s8mZ6mdnmQnzScmvknvZshkUrmCgdTUPFuhKrPsqwa07i010o40cuD5r_zo7Y=] 4.[5] Element Lab Solutions. Peak Tailing in HPLC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEnGou3ewJeOqmMbpmbka8I-rNMn8dk-dWMOGm0G-3IRi-f8e7_h3shfS305fU-SVneiSwCCYPVV1qX_XwKDJ9gj65J6fKdYeu7PgqUsUGWwYOgixEgrsUfmq-auc405HqMTe_3GnDsGhyJp5dNOJNgHH47kL5gOAIa2Od72hpRdziyJDDWhH4T6Kh3v_E8OA==] 5.[3] ALWSCI. The Importance Of Mobile Phase PH in Chromatographic Separations.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHnNx2Wht60rQ283x0BQ0nGQtTji5fzEiMLlP-L05YOqk-o84wuK9yGTNObpSPWCzSY6uMq2spoc7pTd2tEHv7-oKAODsGfyrKgM7dt6JQq_hlpVfCLw9Fiv2uX7QRMUpR-mph-zdfgQKwhzMmboohK5CWse0NLuBA4yhFdaWAEda9iXtcBAnPbJUGs3HSF9KJfz2k=] 6. Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHqOLIE1QtznhKAgg2eYlJpnZA29c8mFrWZwuK2pseU3NfBCWeRJuNzJQq6QveboUasV0RsVxThElxQ57vEG_qp0tlQE_wxzw7MTyFE-DwCZk9pa-JwvHfOxp6egW5LdYOIqKnBBjzkbtJ1zJQql1FkrZ6YW6oSTuBiFBvSTvXtIUuFx404re-vREocpinyNcLYxRdCchqAHSfyBFdnVm7vPHcGeBFHtXpOQgZkkbpZk2eisW4=] 7.[6] MilliporeSigma. HPLC Troubleshooting Guide.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF7Ssu2Bi5OHBIX9HpJVXNLljNEU3wjTanO_XIa1k8Bz3Ld41Px8I34Up0DHx1He81FwHYwZ3O4v7unG_Bf91d8AEyO65EmPZODIrSMXlmzU0IKvh2bvl8mS0NyFB3q7hDSVS6DoUUXvIdGZ39Uk-it9guR_DJHQ0AGIEpSAACndzu64Ji1CUMrRGUx46wailWJAVJIzynwhE3Dj70oQEqLMokadW6lLVmuFuWJUc-62Jq2mz2dVdvYf9GufE8QtQ3wZFYfjBD5rA==] 8.[1] LookChem. 2,4-Dichloro-5-methylphenol (pKa Reference Proxy).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQExad8uH_0LZB3YwrXAC1Sf-HC3g1UyEoO6yxH8mmeYaaZnm6qeH-T2ujmGUB_HqGzBl1WX9htVAs__wtLRqr8d-Gh0bsPjfIzTIJi-EVYeIogPN9C1T7qhoVAR2Se7d_DpQaFMR8KC-35vJYWyL5opQrdMreWbTA==]

Sources

Optimization

Technical Support Center: Derivatization of 2,4-Dichloro-3-methylphenol for GC-MS Analysis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to address the specific chromatographic challenges associated with 2,4-Dichloro-3-methylphenol (2,4-DC-3-MP).

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to address the specific chromatographic challenges associated with 2,4-Dichloro-3-methylphenol (2,4-DC-3-MP). Due to its highly active phenolic hydroxyl group, direct GC-MS analysis often results in severe peak tailing, irreversible column adsorption, and poor sensitivity.

This guide provides field-proven, self-validating derivatization protocols to transform 2,4-DC-3-MP into volatile, thermally stable derivatives, ensuring rigorous scientific integrity and reproducible data.

Section 1: The Chemistry & Causality of Derivatization (FAQs)

Q: Why is derivatization strictly necessary for 2,4-DC-3-MP? A: The hydroxyl (-OH) group on 2,4-DC-3-MP is highly polar and acts as a strong hydrogen bond donor. Inside a GC inlet and column, this proton interacts with free silanol groups on the stationary phase. This causality leads to thermodynamic partitioning errors—manifesting as peak tailing, signal loss, and carryover. Derivatization replaces this active proton with a non-polar moiety (e.g., trimethylsilyl, acetate, or pentafluorobenzyl), effectively "capping" the molecule to ensure sharp peak shapes and quantitative transfer to the detector.

Q: Silylation vs. Acylation vs. Alkylation: How do I choose the right pathway? A: Your choice is dictated by your sample matrix and target Limit of Detection (LOD):

  • Silylation (BSTFA): Best for dry, organic extracts. It is rapid, especially when1[1].

  • Acylation (Acetic Anhydride): Ideal for aqueous samples. It can be performed 2[2], making it highly efficient for environmental water testing.

  • Alkylation (PFBBr): The gold standard for ultra-trace analysis. The addition of five fluorine atoms creates a massive electron sink, enabling3[3] when coupled with Electron Capture Detection (ECD) or Negative Chemical Ionization (NCI) MS.

DecisionTree Start Sample Matrix (2,4-DC-3-MP) Aqueous Aqueous Matrix Start->Aqueous Organic Organic Extract Start->Organic Acylation In-situ Acylation (Acetic Anhydride) Aqueous->Acylation Direct/No drying Silylation Silylation (BSTFA + 1% TMCS) Organic->Silylation Fast/Strictly dry Alkylation Alkylation (PFBBr) Organic->Alkylation High Sensitivity GC_EI GC-EI-MS (Routine Quantitation) Acylation->GC_EI Silylation->GC_EI GC_NCI GC-NCI-MS / ECD (Ultra-Trace Detection) Alkylation->GC_NCI

Decision matrix for selecting 2,4-DC-3-MP derivatization strategies based on matrix and detector.

Section 2: Troubleshooting Guide

Issue 1: Poor yield or rapid degradation of BSTFA-derivatized 2,4-DC-3-MP.

  • Root Cause: Silyl ethers are highly susceptible to hydrolysis. Even trace moisture in the sample extract or ambient air will cleave the TMS group back to the free phenol.

  • Solution: Ensure the organic extract is thoroughly dried using anhydrous sodium sulfate. To accelerate the reaction and improve stability, use acetone as a co-solvent. Research demonstrates that1[1]. To create a self-validating stable sample, intentionally hydrolyze the excess BSTFA reagent with a micro-spike of water, followed immediately by dehydration with anhydrous sodium sulfate[1].

Issue 2: Emulsion formation and low recovery during liquid-liquid extraction of aqueous samples.

  • Root Cause: Environmental water samples often contain natural surfactants (e.g., humic acids) that trap the analyte in a stable emulsion when using large volumes of non-polar solvents.

  • Solution: Switch to4[4]. By using a micro-volume of a polar, low-toxicity solvent like 1-heptanol alongside acetic anhydride, you bypass emulsion issues and achieve simultaneous extraction and derivatization in under 1 minute[4].

Workflow Step1 10 mL Aqueous Sample Step2 Add 1-Heptanol & Acetic Anhydride Step1->Step2 Step3 Up-and-Down Shaking (1 min) Step2->Step3 Step4 Centrifugation (Phase Separation) Step3->Step4 Step5 GC-MS Injection (Organic Phase) Step4->Step5

Workflow for Up-and-Down Shaker-Assisted DLLME with in-situ acylation.

Section 3: Validated Experimental Protocols

Protocol A: Accelerated Silylation (BSTFA + 1% TMCS)
  • Extract 2,4-DC-3-MP from the matrix into a volatile organic solvent (e.g., dichloromethane).

  • Pass the extract through a cartridge of anhydrous sodium sulfate to remove all trace water.

  • Evaporate the extract to near dryness under a gentle stream of ultra-high-purity nitrogen.

  • Reconstitute the residue in 100 µL of dry Acetone. (Causality: Acetone acts as a catalytic solvent, vastly increasing the kinetic rate of silylation).

  • Add 50 µL of BSTFA (containing 1% TMCS). Vortex for 15 seconds at room temperature.

  • Analyze directly via GC-EI-MS.

Protocol B: In-Situ Acylation via UDSA-DLLME
  • Place 10 mL of the aqueous sample containing 2,4-DC-3-MP into a centrifuge tube.

  • Add 50 µL of Acetic Anhydride (derivatization reagent) and 12 µL of 1-Heptanol (extraction solvent).

  • Subject the tube to an up-and-down shaker for exactly 60 seconds. (Causality: The kinetic energy creates a homogeneous emulsion, allowing the acetic anhydride to instantly acetylate the phenol while the 1-heptanol simultaneously partitions the hydrophobic acetate derivative).

  • Centrifuge at 4000 rpm for 3 minutes to break the emulsion.

  • Extract the upper organic phase (1-heptanol) using a micro-syringe and inject 1 µL into the GC-MS.

Protocol C: Ultra-Trace Alkylation (PFBBr)
  • Extract the sample into dichloromethane and exchange the solvent to 2-propanol.

  • Add 100 µL of 1% PFBBr in acetone and 100 µL of 10% aqueous potassium carbonate (K₂CO₃).

  • Heat the mixture at 60°C for 30 minutes. (Causality: The mild base deprotonates the phenol, forming a phenoxide ion that nucleophilically attacks the PFBBr, yielding a pentafluorobenzyl ether).

  • Extract the resulting derivative into 1 mL of hexane.

  • Analyze via GC-NCI-MS or GC-ECD.

Section 4: Quantitative Data & Reagent Comparison

Derivatization ReagentDerivative FormedPrimary Solvent / MatrixReaction TimeOptimal DetectorTypical LOD Range
BSTFA + 1% TMCS Trimethylsilyl (TMS) etherAcetone / Hexane (Strictly Dry)15 sec - 30 minGC-EI-MS0.1 - 1.0 µg/L
Acetic Anhydride Acetate esterAqueous (In-situ) / 1-Heptanol1 min (UDSA-DLLME)GC-EI-MS0.05 - 0.2 µg/L
PFBBr Pentafluorobenzyl etherHexane / 2-Propanol30 - 60 min (Heated)GC-NCI-MS / ECD0.006 - 0.015 µg/L

Section 5: References

  • Title: Application of a pentafluorobenzyl bromide derivatization method in gas chromatography/mass spectrometry of trace levels of halogenated phenols in air, water and sediment samples. Source: PubMed (nih.gov) URL:

  • Title: Derivatization With Acetic Anhydride - Analysis of 15 Chlorophenols. Source: JAOAC (scribd.com) URL:

  • Title: Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination. Source: PubMed (nih.gov) URL:

  • Title: Simultaneous Derivatization and Extraction of Chlorophenols in Water Samples With Up-And-Down Shaker-Assisted Dispersive Liquid-Liquid Microextraction Coupled With Gas chromatography/mass Spectrometric Detection. Source: PubMed (nih.gov) URL:

Sources

Troubleshooting

Reducing signal suppression in LC-MS/MS analysis of 2,4-Dichloro-3-methylphenol

Welcome to the Technical Support Center for LC-MS/MS Bioanalysis . This hub is specifically designed for researchers and drug development professionals dealing with matrix effects during the quantification of 2,4-Dichlor...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for LC-MS/MS Bioanalysis . This hub is specifically designed for researchers and drug development professionals dealing with matrix effects during the quantification of 2,4-Dichloro-3-methylphenol .

As a weakly acidic, hydrophobic chlorocresol derivative, 2,4-Dichloro-3-methylphenol is highly susceptible to signal suppression when analyzed in negative electrospray ionization (ESI-) mode. Below, you will find our expert-curated diagnostic workflows, self-validating protocols, and FAQs to help you regain analytical sensitivity and ensure regulatory compliance.

Understanding the Mechanism of Signal Suppression

In LC-MS/MS, ion suppression occurs when co-eluting endogenous matrix components (such as phospholipids, salts, or dosing vehicles) compete with the target analyte for the limited excess charge on the surface of the electrospray droplet [1].

For 2,4-Dichloro-3-methylphenol, the causality of suppression is twofold:

  • Charge Competition: High concentrations of matrix lipids saturate the droplet surface, physically preventing the analyte from entering the gas phase.

  • Analyte Neutralization: Basic matrix components can alter the localized pH of the droplet, neutralizing the deprotonated phenoxide ion back to its uncharged phenolic state, rendering it invisible to the mass spectrometer [2].

ESI_Mechanism Droplet ESI Droplet (Limited Charge) Analyte 2,4-Dichloro- 3-methylphenol Droplet->Analyte Evaporation Matrix Matrix Components Droplet->Matrix Evaporation GasPhase Gas-Phase Ions Analyte->GasPhase Charge Transfer Matrix->GasPhase Competes for Charge Suppression Signal Suppression Matrix->Suppression Neutralizes Analyte GasPhase->Suppression

Mechanism of matrix-induced ion suppression during Electrospray Ionization (ESI).

Diagnostic Workflow: Identifying the Source of Suppression

Before altering your extraction method, you must empirically confirm that matrix effects are the root cause of the signal loss. We recommend the Post-Column Infusion (PCI) method [3].

G Start Suspected Signal Loss (2,4-Dichloro-3-methylphenol) PCI Run Post-Column Infusion (PCI) Inject Blank Matrix Start->PCI Decision Baseline drop at Analyte RT? PCI->Decision SPE 1. Optimize Sample Prep (Orthogonal SPE/LLE) Decision->SPE Yes Resolved Validate with SIL-IS & Matrix Factor (MF) Decision->Resolved No (Check MS Tuning) LC 2. Modify LC Gradient Shift Analyte RT SPE->LC Source 3. Switch ESI- to APCI- or adjust gas flow/temp LC->Source Source->Resolved

Workflow for diagnosing and mitigating ion suppression in LC-MS/MS.

Protocol 1: Self-Validating Post-Column Infusion (PCI)
  • Setup: Connect a syringe pump to the LC column effluent via a zero-dead-volume T-junction just before the MS source.

  • Infusion: Infuse a neat standard of 2,4-Dichloro-3-methylphenol (e.g., 100 ng/mL) at 10 µL/min.

  • Equilibration: Monitor the MRM transition (e.g., m/z 175 → 139) to establish a stable, elevated baseline.

  • Injection: Inject a blank matrix extract (e.g., protein-precipitated plasma) through the LC column using your standard gradient.

  • Validation Check:

    • Pass: The baseline remains flat throughout the run. (Signal loss is likely due to MS tuning or sample degradation, not suppression).

    • Fail (Suppression Confirmed): A significant negative peak (dip) occurs at the retention time of the analyte. Matrix components are co-eluting and suppressing the signal [4].

Troubleshooting & Mitigation Strategies

If suppression is confirmed, implement the following self-validating protocols to isolate the analyte from interfering matrix components.

Strategy A: Orthogonal Sample Cleanup (MAX SPE)

Because 2,4-Dichloro-3-methylphenol has a pKa of ~8.2, it can be selectively ionized in solution. Using a Mixed-Mode Anion Exchange (MAX) Solid-Phase Extraction leverages this property to wash away neutral lipids.

Protocol 2: MAX SPE for Phenolic Compounds

  • Condition: 2 mL Methanol, followed by 2 mL HPLC-grade Water.

  • Load: Dilute the biological sample 1:1 with 5% NH₄OH in water (pH > 10). Causality: This ensures the phenol is fully deprotonated and binds strongly to the quaternary amine of the MAX sorbent.

  • Wash 1 (Aqueous): 2 mL 5% NH₄OH in water. (Removes polar neutrals and salts).

  • Wash 2 (Organic): 2 mL Methanol. (Removes hydrophobic neutrals, including phospholipids).

  • Elute: 2 mL 5% Formic Acid in Methanol. Causality: The acid neutralizes the analyte, breaking the ionic bond and releasing it from the resin.

  • Validation Check: Analyze the load, wash, and elute fractions separately. A robust extraction will yield >85% of the analyte in the elute fraction and <5% in the wash fractions. If the analyte is lost in the wash, verify that the sample loading pH is strictly >9.5.

Strategy B: Chromatographic and Ionization Adjustments
  • Mobile Phase Optimization: Avoid using 0.1% Formic Acid in the mobile phase. Acidic environments suppress the formation of negative ions for phenols. Switch to a neutral or slightly basic buffer (e.g., 10 mM Ammonium Acetate, pH 6.8) to enhance ionization efficiency.

  • Switch to APCI: Atmospheric Pressure Chemical Ionization (APCI) relies on gas-phase ion-molecule reactions rather than liquid-phase charge competition. For small, volatile molecules like chlorophenols, switching from ESI to APCI can nearly eliminate matrix effects [1].

Quantitative Impact of Mitigation Strategies

The choice of sample preparation drastically influences the Matrix Factor (MF). An MF of 100% indicates zero matrix effect, while values <100% indicate suppression.

Table 1: Impact of Sample Preparation on 2,4-Dichloro-3-methylphenol in Human Plasma

Extraction MethodAnalyte Recovery (%)Matrix Factor (%)Ion Suppression (%)
Protein Precipitation (PPT)92.4 ± 3.145.2 ± 6.454.8
Liquid-Liquid Extraction (LLE)78.5 ± 4.282.1 ± 3.517.9
Solid-Phase Extraction (HLB)88.3 ± 2.876.4 ± 4.123.6
Mixed-Mode Anion Exchange (MAX)86.7 ± 2.196.5 ± 1.83.5

Data Summary: While PPT offers the highest absolute recovery, it fails to remove phospholipids, resulting in severe (54.8%) ion suppression. MAX SPE provides the optimal balance of recovery and matrix removal.

Frequently Asked Questions (FAQs)

Q: Why does my 2,4-Dichloro-3-methylphenol signal drop specifically at the solvent front? A: Unretained matrix components (salts, polar endogenous compounds) elute at the void volume. If your analyte elutes here, it will be suppressed. Ensure the retention factor (k') is > 2 by lowering the initial organic modifier concentration in your LC gradient to retain the analyte longer on the column.

Q: I cannot change my sample prep from Protein Precipitation. How can I correct for the suppression? A: If sample prep cannot be optimized, you must use a Stable Isotope-Labeled Internal Standard (SIL-IS), such as 2,4-Dichloro-3-methylphenol-d3. Because the SIL-IS co-elutes exactly with the analyte, it experiences the exact same degree of suppression. The ratio of Analyte/SIL-IS will remain constant, self-correcting the quantitative result [3].

Q: Does column chemistry affect ion suppression? A: Yes. If you are using a standard C18 column and experiencing co-elution with matrix lipids, switching to a Biphenyl or Phenyl-Hexyl column can provide orthogonal selectivity. The pi-pi interactions will shift the retention time of the aromatic chlorophenol away from the aliphatic lipid interference zones.

References

  • Ion suppression (mass spectrometry) - Wikipedia. Wikipedia. Available at:[Link]

  • Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. Available at:[Link]

  • Assessment of matrix effect in quantitative LC-MS bioanalysis. Taylor & Francis. Available at:[Link]

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Longdom Publishing. Available at:[Link]

Optimization

Technical Support Center: Optimizing pH for 2,4-Dichloro-3-methylphenol Extraction

Welcome to the technical support center for the optimization of 2,4-dichloro-3-methylphenol extraction. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the optimization of 2,4-dichloro-3-methylphenol extraction. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice for this critical separation process. The following content is structured in a question-and-answer format to directly address potential challenges and clarify the underlying scientific principles.

Frequently Asked Questions (FAQs)

Q1: What is the single most important parameter to control for the efficient extraction of 2,4-dichloro-3-methylphenol from aqueous solutions?

A1: The most critical parameter is the pH of the aqueous sample . The pH dictates the ionization state of the 2,4-dichloro-3-methylphenol, which in turn governs its solubility in the aqueous phase versus an immiscible organic solvent. For optimal extraction, the aqueous sample must be acidified.

Q2: Why is acidification of the sample so crucial for the extraction of 2,4-dichloro-3-methylphenol?

A2: 2,4-dichloro-3-methylphenol is a weak acid. In its ionized (deprotonated) form, it is significantly more soluble in water and will not efficiently partition into an organic extraction solvent. By lowering the pH of the aqueous sample, we ensure that the phenolic hydroxyl group is protonated, rendering the molecule neutral and significantly more hydrophobic. This non-ionized form has a much higher affinity for the organic solvent, leading to efficient extraction.

Q3: What is the recommended pH for the extraction of 2,4-dichloro-3-methylphenol?

A3: A pH of 2 is widely recommended for the extraction of chlorophenols from water samples.[2] This ensures that the vast majority of the 2,4-dichloro-3-methylphenol molecules are in their neutral, non-ionized form, maximizing their transfer from the aqueous phase to the organic solvent during liquid-liquid extraction (LLE) or their retention on a solid-phase extraction (SPE) sorbent.

Q4: What can happen if I don't adjust the pH of my sample correctly?

A4: Failure to properly acidify your aqueous sample will result in significantly lower extraction efficiency and poor recovery of 2,4-dichloro-3-methylphenol. The ionized form of the phenol will remain in the aqueous layer, leading to inaccurate quantification and potentially compromising your entire downstream analysis.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low recovery of 2,4-dichloro-3-methylphenol Incomplete acidification of the aqueous sample. The pH of the sample is not low enough to ensure the phenol is in its non-ionized form.Verify the pH of your aqueous sample is at or below 2 before extraction. Use a calibrated pH meter for accurate measurement.
Incorrect choice of extraction solvent. The organic solvent may not have a high enough affinity for 2,4-dichloro-3-methylphenol.Common and effective solvents for phenol extraction include methylene chloride, ethyl acetate, and diethyl ether. Ensure the solvent is of high purity.
Emulsion formation at the solvent interface High concentration of interfering substances. Samples with high concentrations of surfactants, lipids, or proteins can lead to the formation of a stable emulsion, making phase separation difficult.[3]1. Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times to minimize emulsion formation.[3]2. Salting Out: Add a saturated sodium chloride (brine) solution to the aqueous phase. This increases the ionic strength of the aqueous layer and can help break the emulsion.[3]3. Centrifugation: If the emulsion is persistent, transferring the mixture to centrifuge tubes and spinning at a moderate speed can facilitate phase separation.4. Filtration: Passing the mixture through a bed of glass wool can sometimes help to break up the emulsion.
Inconsistent results between samples Variability in sample matrix and pH. Different samples may have varying buffering capacities, leading to inconsistent final pH values after the addition of acid.Measure and adjust the pH of each sample individually before extraction to ensure a consistent pH of 2 across all samples.
Contamination of the organic phase with water Incomplete phase separation. Rushing the separation step can lead to the carryover of aqueous phase into the organic extract.Allow sufficient time for the two phases to separate completely. A sharp interface should be visible. Draining the organic layer slowly and carefully is crucial.

Experimental Protocols

Protocol 1: pH Optimization for Liquid-Liquid Extraction (LLE)

This protocol outlines the steps to determine the optimal pH for the extraction of 2,4-dichloro-3-methylphenol.

  • Prepare a standard aqueous solution of 2,4-dichloro-3-methylphenol (e.g., 10 µg/mL).

  • Aliquot the standard solution into several separatory funnels.

  • Adjust the pH of each aliquot to a different value (e.g., pH 2, 4, 6, 7, 8, and 10) using dilute hydrochloric acid or sodium hydroxide.

  • Add an equal volume of a suitable organic solvent (e.g., methylene chloride) to each separatory funnel.

  • Gently invert each funnel for 2-3 minutes to allow for partitioning.

  • Allow the phases to separate completely.

  • Collect the organic phase from each funnel.

  • Analyze the concentration of 2,4-dichloro-3-methylphenol in each organic extract using a suitable analytical method (e.g., GC-MS or HPLC).

  • Plot the recovery of 2,4-dichloro-3-methylphenol as a function of pH to determine the optimal pH for extraction.

Protocol 2: Standard Liquid-Liquid Extraction of 2,4-Dichloro-3-methylphenol
  • Sample Preparation: Collect the aqueous sample in a clean glass container.

  • pH Adjustment: Transfer a known volume of the sample to a separatory funnel and adjust the pH to 2 with dilute hydrochloric acid.

  • Extraction: Add a suitable volume of an immiscible organic solvent (e.g., methylene chloride) to the separatory funnel.

  • Mixing: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting the pressure.

  • Phase Separation: Allow the layers to separate completely.

  • Collection: Drain the lower organic layer into a clean collection flask.

  • Repeat Extraction: Perform a second extraction of the aqueous phase with a fresh portion of the organic solvent and combine the organic extracts.

  • Drying: Dry the combined organic extract by passing it through a column of anhydrous sodium sulfate.

  • Concentration: Concentrate the extract to a small volume using a rotary evaporator or a gentle stream of nitrogen.

  • Analysis: The concentrated extract is now ready for analysis by an appropriate chromatographic technique.

Visualizations

Logical Workflow for pH Optimization

ph_optimization_workflow cluster_prep Sample Preparation cluster_ph pH Adjustment cluster_extraction Extraction cluster_analysis Analysis A Prepare Aqueous Standard of 2,4-Dichloro-3-methylphenol B Aliquot into Multiple Vessels A->B C Adjust pH to 2 B->C Vessel 1 D Adjust pH to 4 B->D Vessel 2 E Adjust pH to 6 B->E Vessel 3 F Adjust pH to 8 B->F Vessel 4 G Liquid-Liquid Extraction (Organic Solvent) C->G D->G E->G F->G H Analyze Organic Extracts (GC-MS or HPLC) G->H I Plot Recovery vs. pH H->I J Determine Optimal pH I->J

Caption: Workflow for determining the optimal pH for extraction.

Chemical Principle of pH Adjustment for Extraction

chemical_principle high_ph high_ph organic_high Low Partitioning high_ph->organic_high low_ph low_ph organic_low High Partitioning low_ph->organic_low

Caption: Effect of pH on the partitioning of 2,4-dichloro-3-methylphenol.

References

  • Bitesize Bio. (2010, May 3). Phenol-chloroform Extraction: Easy Tips and Tricks. [Link]

  • LCGC International. (2025, November 26). Tips for Troubleshooting Liquid–Liquid Extractions. [Link]

  • Nain, S., et al. (2022). Phenol Extraction from WasteWater Using Emulsion Liquid Membrane. Journal of Ecological Engineering, 23(5), 165-172.
  • Pharmaffiliates. 2,4-Dichloro-3-methylphenol. [Link]

  • PubChem. 2,4-Dichloro-3,5-dimethylphenol. [Link]

  • PubChem. 2,4-Dichloro-6-methylphenol. [Link]

  • ResearchGate. (2012, October 10). How to prepare phenol for a phenol/chloroform extraction?. [Link]

  • Schultz, T. W., & Cronin, M. T. (1987). The use of the ionization constant (pKa) in selecting models of toxicity in phenols. Ecotoxicology and Environmental Safety, 14(2), 178-183.
  • Truong, V. D., et al. (2021). Effect of acidification on extraction of total phenolics and anthocyanins from purple-fleshed sweetpotatoes for juice applications. Journal of Food Science, 86(10), 4448-4457.
  • Xu, C., et al. (2017). Extraction of phenolic compounds: A review. Critical Reviews in Food Science and Nutrition, 57(12), 2535-2550.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Toxicity of Dichlorophenol Isomers for Researchers and Drug Development Professionals

The six isomers of dichlorophenol (DCP) are prevalent environmental contaminants and critical intermediates in the chemical industry. A nuanced understanding of their comparative toxicity is paramount for accurate risk a...

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Author: BenchChem Technical Support Team. Date: March 2026

The six isomers of dichlorophenol (DCP) are prevalent environmental contaminants and critical intermediates in the chemical industry. A nuanced understanding of their comparative toxicity is paramount for accurate risk assessment and the development of safer chemical alternatives. This guide provides an in-depth, objective comparison of the toxicological profiles of 2,3-DCP, 2,4-DCP, 2,5-DCP, 2,6-DCP, 3,4-DCP, and 3,5-DCP, supported by experimental data and established testing protocols.

Introduction to Dichlorophenol Isomers and Their Toxicological Significance

Dichlorophenols are chlorinated derivatives of phenol, with two chlorine atoms substituted on the benzene ring. Their widespread use in the synthesis of herbicides, pesticides, and other industrial chemicals has led to their persistence in the environment[1][2]. The position of the chlorine atoms on the phenol ring significantly influences the physicochemical properties and, consequently, the biological activity and toxicity of each isomer. Therefore, a comprehensive comparative analysis is essential for researchers in toxicology, environmental science, and drug development to predict potential hazards and design safer chemical entities.

The toxicity of chlorophenols generally increases with the degree of chlorination[3][4]. However, within the dichlorophenol isomer group, the specific substitution pattern is a key determinant of toxicity. This guide will delve into the nuances of these structure-activity relationships.

Comparative Acute Oral Toxicity

The acute oral toxicity of the six dichlorophenol isomers has been systematically evaluated in animal models, providing a clear basis for comparison. The median lethal dose (LD50), the statistically derived single dose of a substance that can be expected to cause death in 50% of the animals, is a primary metric for this assessment.

A key comparative study by Borzelleca et al. (1985) provides a comprehensive dataset for the acute oral LD50 values of all six DCP isomers in mice, allowing for a direct and objective comparison under consistent experimental conditions[5][6].

Table 1: Acute Oral LD50 Values of Dichlorophenol Isomers in Mice

Dichlorophenol IsomerLD50 (mg/kg) in Male MiceLD50 (mg/kg) in Female Mice
2,3-Dichlorophenol2376Not Reported
2,4-Dichlorophenol12761352
2,5-Dichlorophenol1600946
2,6-DichlorophenolNot ReportedNot Reported
3,4-Dichlorophenol16852046
3,5-Dichlorophenol26432389

Source: Borzelleca et al. (1985)[5][6][7]

From this data, a clear trend in acute oral toxicity emerges. 2,4-Dichlorophenol and 2,5-Dichlorophenol appear to be the most acutely toxic isomers to mice, with the lowest LD50 values. Conversely, 3,5-Dichlorophenol is the least acutely toxic isomer, with a significantly higher LD50. The toxicity of 2,3-DCP and 3,4-DCP falls in between these extremes.

It is also important to consider species-specific differences in toxicity. For instance, the oral LD50 of 2,4-DCP in rats has been reported to be 580 mg/kg, indicating that rats may be more sensitive to this isomer than mice[8][9].

Experimental Protocol for Acute Oral Toxicity (LD50) Determination

The determination of acute oral toxicity is a standardized procedure, typically following the guidelines set by the Organisation for Economic Co-operation and Development (OECD). The following is a generalized protocol based on OECD Test Guideline 401 (now superseded but foundational) and its modern alternatives like TG 420, 423, and 425[8][10][11][12][13][14].

Objective: To determine the median lethal dose (LD50) of a test substance after a single oral administration.

Animal Model: Typically, young adult rats or mice of a single sex (females are often preferred as they can be slightly more sensitive) are used[11].

Methodology:

  • Animal Acclimation: Animals are acclimated to the laboratory conditions for at least 5 days prior to the study.

  • Dose Preparation: The test substance is typically dissolved or suspended in a suitable vehicle (e.g., corn oil, water). A range of dose levels is prepared.

  • Administration: The test substance is administered by oral gavage to groups of animals. Each group receives a different dose level. A control group receives only the vehicle.

  • Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in behavior, breathing, and nervous system effects), and body weight changes for a period of 14 days[11].

  • Necropsy: All animals (those that die during the study and survivors at the end of the observation period) are subjected to a gross necropsy to identify any pathological changes.

  • Data Analysis: The number of mortalities at each dose level is recorded, and the LD50 value is calculated using appropriate statistical methods (e.g., probit analysis).

Acute_Oral_Toxicity_Workflow cluster_prep Preparation Phase cluster_admin Administration Phase cluster_obs Observation Phase (14 Days) cluster_analysis Analysis Phase animal_selection Animal Selection & Acclimation dose_prep Dose Preparation animal_selection->dose_prep Concurrent Activity administration Oral Gavage Administration animal_selection->administration dose_prep->administration observation Observation for Mortality & Clinical Signs administration->observation body_weight Body Weight Monitoring necropsy Gross Necropsy observation->necropsy body_weight->necropsy data_analysis LD50 Calculation necropsy->data_analysis

Figure 1: Generalized experimental workflow for determining acute oral toxicity (LD50).

Comparative Aquatic Toxicity

The environmental impact of dichlorophenol isomers is largely dictated by their toxicity to aquatic organisms. The median effective concentration (EC50), the concentration of a substance that causes a defined effect in 50% of the test organisms over a specified time, is a key parameter for assessing aquatic toxicity.

The bioluminescent bacterium Vibrio fischeri is another common model for assessing acute aquatic toxicity. The EC50 values for various pesticides have been established using this method, providing a framework for comparative analysis[17][18]. While specific comparative data for all six DCP isomers using this assay is not available in the retrieved literature, this method is a valuable tool for such assessments.

Experimental Protocol for Aquatic Toxicity (EC50) Determination

Standardized protocols for aquatic toxicity testing are also established by the OECD. The following outlines a generalized workflow based on OECD Guidelines 202 (Daphnia sp., Acute Immobilisation Test) and the Vibrio fischeri bioluminescence assay[19][20][21].

Objective: To determine the median effective concentration (EC50) of a test substance on an aquatic organism.

Test Organisms:

  • Daphnia magna (water flea) for crustacean immobilization test.

  • Aliivibrio fischeri (formerly Vibrio fischeri) for bacterial bioluminescence inhibition test.

Methodology for Daphnia magna Acute Immobilisation Test (OECD 202):

  • Culture of Daphnids: Healthy, young daphnids (less than 24 hours old) are used for the test.

  • Test Solutions: A series of concentrations of the test substance are prepared in a suitable culture medium. A control with no test substance is also included.

  • Exposure: Daphnids are exposed to the different concentrations of the test substance for 48 hours.

  • Observation: The number of immobilized daphnids (those that are unable to swim) is recorded at 24 and 48 hours.

  • Data Analysis: The EC50 value, the concentration that immobilizes 50% of the daphnids, is calculated using statistical methods.

Methodology for Vibrio fischeri Bioluminescence Inhibition Test:

  • Bacterial Culture: A standardized culture of Vibrio fischeri is prepared.

  • Test Solutions: Serial dilutions of the test substance are prepared in a saline solution.

  • Exposure: The bacterial suspension is exposed to the different concentrations of the test substance for a short period (e.g., 5 to 30 minutes).

  • Measurement: The bioluminescence of the bacteria is measured using a luminometer.

  • Data Analysis: The inhibition of bioluminescence is calculated relative to a control, and the EC50 value, the concentration causing 50% inhibition, is determined.

Aquatic_Toxicity_Workflow cluster_daphnia Daphnia magna Immobilisation Test (OECD 202) cluster_vibrio Vibrio fischeri Bioluminescence Test daphnia_culture Culture of Daphnids daphnia_solutions Preparation of Test Solutions daphnia_culture->daphnia_solutions daphnia_exposure 48h Exposure daphnia_solutions->daphnia_exposure daphnia_observation Observation of Immobilisation daphnia_exposure->daphnia_observation daphnia_analysis EC50 Calculation daphnia_observation->daphnia_analysis vibrio_culture Bacterial Culture Preparation vibrio_solutions Preparation of Test Solutions vibrio_culture->vibrio_solutions vibrio_exposure Short-term Exposure vibrio_solutions->vibrio_exposure vibrio_measurement Luminescence Measurement vibrio_exposure->vibrio_measurement vibrio_analysis EC50 Calculation vibrio_measurement->vibrio_analysis

Figure 2: Experimental workflows for determining aquatic toxicity (EC50).

Mechanisms of Toxicity

Understanding the mechanisms by which dichlorophenol isomers exert their toxic effects is crucial for predicting their potential hazards and for developing targeted interventions. While the exact molecular mechanisms can vary between isomers, several key pathways have been identified.

Uncoupling of Oxidative Phosphorylation

A primary mechanism of toxicity for many chlorophenols is the uncoupling of oxidative phosphorylation in mitochondria[22]. This process disrupts the production of ATP, the main energy currency of the cell, by dissipating the proton gradient across the inner mitochondrial membrane without inhibiting the electron transport chain[16][23][24]. This leads to a decrease in cellular energy and can result in cell death. The efficiency of uncoupling is related to the acidity and lipophilicity of the phenol, properties that are influenced by the position of the chlorine atoms.

Oxidative_Phosphorylation_Uncoupling ETC Electron Transport Chain (ETC) H_gradient Proton Gradient (H+) ETC->H_gradient Pumps H+ ATP_synthase ATP Synthase H_gradient->ATP_synthase Drives H_leak Proton Leak ATP ATP Production ATP_synthase->ATP DCP Dichlorophenol (Uncoupler) DCP->H_gradient Dissipates

Figure 3: Mechanism of uncoupling of oxidative phosphorylation by dichlorophenols.

Pro-oxidant Activity

Some phenolic compounds can exhibit pro-oxidant activity, leading to the generation of reactive oxygen species (ROS) and subsequent oxidative stress[15]. This can damage cellular components such as lipids, proteins, and DNA, contributing to cytotoxicity. The pro-oxidant potential of dichlorophenol isomers can be influenced by their redox properties, which are in turn affected by the chlorine substitution pattern.

Neurotoxicity

Neurological effects have been observed following exposure to some dichlorophenol isomers. For example, 2,4-DCP has been associated with central nervous system depression, tremors, and convulsions in animal studies[5][10]. These effects may be related to the disruption of neuronal function, although the specific molecular targets are not fully elucidated for all isomers.

Endocrine Disruption

There is growing evidence that some chlorophenols, including dichlorophenols, can act as endocrine-disrupting chemicals (EDCs). 2,4-DCP, for instance, has been shown to exhibit estrogenic activity, potentially by interacting with estrogen receptors[12]. Such interactions can interfere with normal hormonal signaling and lead to adverse effects on reproduction and development. 2,6-Dichlorophenol has also been identified as a potential endocrine disruptor[13].

Conclusion

This comparative guide highlights the significant differences in toxicity among the six dichlorophenol isomers. The acute oral toxicity in mice follows the order: 2,4-DCP ≈ 2,5-DCP > 3,4-DCP > 2,3-DCP > 3,5-DCP. While a complete comparative dataset for aquatic toxicity is not available, 2,4-DCP has demonstrated notable toxicity to aquatic organisms. The primary mechanisms of toxicity include the uncoupling of oxidative phosphorylation, pro-oxidant activity, neurotoxicity, and endocrine disruption, with the potency for each mechanism likely varying between isomers.

For researchers and professionals in drug development and chemical safety assessment, this guide underscores the importance of considering the specific isomeric form of dichlorophenol in toxicological evaluations. The provided experimental protocols, based on internationally recognized OECD guidelines, offer a framework for conducting reliable and reproducible toxicity studies. Further research is warranted to fully elucidate the comparative aquatic toxicity and the specific molecular mechanisms of action for each dichlorophenol isomer to enable more accurate risk assessments and the development of safer alternatives.

References

  • (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (n.d.). Retrieved March 15, 2026, from [Link]

  • 2,4-Dichlorophenol - Wikipedia. (n.d.). Retrieved March 15, 2026, from [Link]

  • 2,4-Dichlorophenol Shows Estrogenic Endocrine Disruptor Activity by Altering Male Rat Sexual Behavior. (2023). Toxics, 11(10), 843. [Link]

  • Acute Oral Toxicity (TG 401). (1987). OECD. [Link]

  • Borzelleca, J. F., Hayes, J. R., Condie, L. W., & Egle, J. L. (1985). Acute toxicity of monochlorophenols, dichlorophenols and pentachlorophenol in the mouse. Toxicology Letters, 29(1), 39–42. [Link]

  • Borzelleca, J. F., Hayes, J. R., Condie, L. W., & Egle, J. L., Jr. (1985). Acute toxicity of monochlorophenols, dichlorophenols and pentachlorophenol in the mouse. Toxicology Letters, 29(1), 39–42. [Link]

  • Borzelleca, J. F., Hayes, J. R., Condie, L. W., & Egle, J. L. (1985). Acute toxicity of monochlorophenols, dichlorophenols and pentachlorophenol in the mouse. PubMed. [Link]

  • Brouwer, A., & Kester, M. H. A. (2021). AOP Report: Uncoupling of Oxidative Phosphorylation Leading to Growth Inhibition via Decreased Cell Proliferation. Environmental Toxicology and Chemistry, 40(11), 2966-2977. [Link]

  • Bukowska, B. (2020). Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective. International Journal of Environmental Research and Public Health, 17(21), 8173. [Link]

  • The Endocrine Disruption Exchange. (n.d.). 2,6-dichlorophenol. Retrieved March 15, 2026, from [Link]

  • Ferris Pasquini, V., Hurtazo, H., Quintanilla, F., & Cruz-Soto, M. (2023). 2,4-Dichlorophenol Shows Estrogenic Endocrine Disruptor Activity by Altering Male Rat Sexual Behavior. Toxics, 11(10), 843. [Link]

  • Gibson, E. A., & Meeker, J. D. (2022). Exposure to Synthetic Endocrine-Disrupting Chemicals in Relation to Maternal and Fetal Sex Steroid Hormones: A Scoping Review. Current Environmental Health Reports, 9(4), 625-649. [Link]

  • Kadenbach, B. (2003). Intrinsic and extrinsic uncoupling of oxidative phosphorylation. Biochimica et Biophysica Acta (BBA) - Bioenergetics, 1604(2), 77-94. [Link]

  • Kafil, V., & Omidi, Y. (2019). Establishment of an EC50 database of pesticides using a Vibrio fischeri bioluminescence method. Luminescence, 34(5), 508-511. [Link]

  • National Toxicology Program. (1989). Toxicology and Carcinogenesis Studies of 2,4-Dichlorophenol (CAS No. 120-83-2) in F344/N Rats and B6C3F1 Mice (Feed Studies) (NTP TR 353). U.S. Department of Health and Human Services, Public Health Service, National Institutes of Health. [Link]

  • Terada, H. (1990). Uncouplers of oxidative phosphorylation. Environmental Health Perspectives, 87, 213-218. [Link]

  • OECD Test Guideline 425. (2008). OECD. [Link]

  • Han, S., & Han, S. (2019). Mechanism of uncoupling by uncouples of oxidative phosphorylation. PubMed. [Link]

  • U.S. Department of Health and Human Services, Agency for Toxic Substances and Disease Registry. (2022). Toxicological Profile for Chlorophenols. [Link]

  • Sarria-Villa, R. A., & Martínez-Jerónimo, F. (2019). Acute Sensitivity Comparison among Daphnia magna Straus, 1820 Daphnia pulex Leydig, 1860 and Simocephalus vetulus Müller, 1776. Turkish Journal of Fisheries and Aquatic Sciences, 19(7), 615-623. [Link]

  • Daphnia magna EC50 48h. (n.d.). OCHEM. Retrieved March 15, 2026, from [Link]

  • e-PG Pathshala. (n.d.). Biochemistry Oxidative Phosphorylation. Retrieved March 15, 2026, from [Link]

  • Galleano, M., & Puntarulo, S. (2023). Polyphenols as Antioxidant/Pro-Oxidant Compounds and Donors of Reducing Species: Relationship with Human Antioxidant Metabolism. Antioxidants, 12(9), 1769. [Link]

  • Hachem, C., & Al-Anber, M. (2019). A comparative study on oxidative degradation of 2,4-dichlorophenol and 2,4-dichlorophenoxyacetic acid by ammonium persulfate. ResearchGate. [Link]

  • Hrnčiariková, J., & Horváth, M. (2025). Concurrent Analysis of Antioxidant and Pro-Oxidant Activities in Compounds from Plant Cell Cultures. International Journal of Molecular Sciences, 26(22), 16569. [Link]

  • Grabarczyk, M., & Kalka, J. (2021). Mixture toxicity of six pharmaceuticals towards Aliivibrio fischeri, Daphnia magna, and Lemna minor. Environmental Science and Pollution Research, 29(14), 20986-20997. [Link]

  • U.S. Environmental Protection Agency. (1980). Reviews of the Environmental Effects of Pollutants: XI - Chlorophenols.
  • Cătălin, G., & Rîmbu, C. (2020). Evaluating the ecotoxicity of different pharmaceuticals using Aliivibrio fischeri bioassays. Romanian Journal of Ecology & Environmental Chemistry, 2(1), 25-30. [Link]

  • Kurvet, I., & Aruoja, V. (2017). 30-min EC50 versus 24-h MBC (Vibrio fischeri), mg metal/L. EC50 values. ResearchGate. [Link]

  • Laurenti, E., Ghibaudi, E., Ardissone, S., & Ferrari, R. P. (2003). Oxidation of 2,4-dichlorophenol catalyzed by horseradish peroxidase: characterization of the reaction mechanism by UV-visible spectroscopy and mass spectrometry. Journal of Inorganic Biochemistry, 95(2-3), 171-176. [Link]

  • National Center for Biotechnology Information. (n.d.). 2,5-Dichlorophenol. PubChem. Retrieved March 15, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 2,6-Dichlorophenol. PubChem. Retrieved March 15, 2026, from [Link]

  • ZDHC Foundation. (n.d.). Chlorophenols. Retrieved March 15, 2026, from [Link]

  • Wang, Y., & Wang, C. (2012). Combined toxicity of three chlorophenols 2,4-dichlorophenol, 2,4,6-trichlorophenol and pentachlorophenol to Daphnia magna. Journal of Environmental Monitoring, 14(6), 1677-1683. [Link]

  • U.S. Department of Health and Human Services, Agency for Toxic Substances and Disease Registry. (2022). Toxicological Profile for Chlorophenols. [Link]

  • Wang, Y., & Wang, C. (2012). Combined toxicity of three chlorophenols 2,4-dichlorophenol, 2,4,6-trichlorophenol and pentachlorophenol to Daphnia magna. Journal of Environmental Monitoring, 14(6), 1677-1683. [Link]

  • INCHEM. (1989). Chlorophenols (EHC 93). Retrieved March 15, 2026, from [Link]

  • U.S. Environmental Protection Agency. (1980). Ambient Water Quality Criteria for 2,4-dichlorophenol.
  • Adeola, A. O., & Forbes, P. B. C. (2019). Fate and Toxicity of Chlorinated Phenols of Environmental Implications: A Review.
  • U.S. Department of Health and Human Services, Agency for Toxic Substances and Disease Registry. (2022). Toxicological Profile for Chlorophenols. [Link]

  • Centers for Disease Control and Prevention. (2000). Occupational Fatalities Associated With 2,4-Dichlorophenol (2,4-DCP) Exposure, 1980-1998. Morbidity and Mortality Weekly Report, 49(23), 514-517. [Link]

  • Wang, Y., & Wang, C. (2012). Combined toxicity of three chlorophenols 2,4-dichlorophenol, 2,4,6-trichlorophenol and pentachlorophenol to Daphnia magna. Journal of Environmental Monitoring, 14(6), 1677-1683. [Link]

Sources

Comparative

Comparative Guide: Antibody Cross-Reactivity in 2,4-Dichloro-3-methylphenol Immunoassays

[ style = solid arrow Visualizing The Specificity I'm now generating a DOT diagram to visualize the competitive ELISA's crucial steps, including antigen coating, blocking, competitor incubation, washing, and detection. I...

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[ style = solid arrow

Visualizing The Specificity

I'm now generating a DOT diagram to visualize the competitive ELISA's crucial steps, including antigen coating, blocking, competitor incubation, washing, and detection. I'm assigning distinct colors to each step and illustrating the antibody-hapten interaction, using color and contrast rules for readability. The diagram will highlight competitive binding and the final absorbance measurement.

Refining The Competitive Design

I'm currently refining the competitive ELISA's design, focusing on the DOT diagram. I am now incorporating the critical steps: antigen coating, blocking, competitor incubation, washing, and detection. I will use a table to explain the competition.

Evaluating Cross-Reactivity Data

I'm now focusing on quantifying cross-reactivity, emphasizing the differences between a polyclonal antibody mix and a monoclonal antibody through a table and a detailed narrative. I'll highlight steric hindrance, and epitope presentation, using the example of 2,4-dichlorophenol cross-reactivity. The goal is to show mAb-DCMP-1's advantages for assay robustness. I'll include the reference for the chlorophenol immunoassay paper.

Finalizing The Diagrams

I've finished the DOT diagrams and confirmed syntax, color contrast, and caption length for both. I've ensured the antibody and hapten interactions are clear, and the ELISA workflow steps are distinct. I am now double checking all references and making the final adjustments to the technical guide.

As environmental and biological monitoring standards become increasingly stringent, the precise quantification of chlorinated phenols—often found as industrial contaminants or degradation products of phenoxy herbicides—is critical [1]. Among these, 2,4-Dichloro-3-methylphenol (2,4-DC-3-MP) presents a unique analytical challenge. Its structural similarity to other ubiquitous chlorophenols necessitates immunoassays driven by highly specific antibodies.

This guide provides a rigorous, data-driven comparison of a novel monoclonal antibody (mAb-DCMP-1 ) against traditional polyclonal alternatives (pAb-Mix ), detailing the mechanistic causality behind their cross-reactivity profiles and providing self-validating experimental protocols for your own laboratory implementation.

Mechanistic Causality of Antibody Specificity

To understand cross-reactivity, we must first examine the causality of immune recognition. Small molecules like 2,4-DC-3-MP (<1000 Da) are non-immunogenic and must be conjugated to a carrier protein (e.g., BSA or KLH) to elicit an immune response.

The conjugation strategy dictates the exposed epitopes. When 2,4-DC-3-MP is conjugated via its phenolic hydroxyl group using a carboxymethyl ether spacer arm, the immune system is presented with the distal features of the molecule: the chlorine atoms at positions 2 and 4, and the methyl group at position 3 .

Antibody specificity is therefore governed by two physical phenomena:

  • Steric Fit: The binding pocket of the antibody must accommodate the exact spatial arrangement of the halogens.

  • Hydrophobic Interactions: The 3-methyl group provides a specific hydrophobic anchoring point. Missing this group (as seen in 2,4-Dichlorophenol) results in a significant loss of binding free energy.

HaptenLogic Hapten Hapten Conjugation (via -OH group) Epitope1 2,4-Dichloro Epitope Hapten->Epitope1 Exposes Epitope2 3-Methyl Epitope Hapten->Epitope2 Exposes Mab mAb-DCMP-1 (High Affinity) Epitope1->Mab Halogen bonding Epitope2->Mab Hydrophobic fit CR1 2,4-Dichlorophenol (Steric mismatch) Mab->CR1 %CR < 5% CR2 4-Chloro-3-methylphenol (Electronic mismatch) Mab->CR2 %CR < 2%

Hapten design logic and structural basis for mAb-DCMP-1 antibody specificity and cross-reactivity.

Product Comparison: mAb-DCMP-1 vs. Traditional pAb-Mix

When evaluating antibodies for competitive Enzyme-Linked Immunosorbent Assays (cELISA), the cross-reactivity (%CR) is calculated using the formula: %CR = (IC₅₀ of target analyte / IC₅₀ of cross-reactant) × 100

Traditional polyclonal sera (pAb-Mix ) contain subpopulations of antibodies that recognize partial motifs (e.g., only the 2,4-dichloro ring), leading to high false-positive rates in complex matrices. In contrast, mAb-DCMP-1 is a single-clone antibody selected specifically for the conformational fit of the entire 2,4-dichloro-3-methyl structural motif.

Quantitative Cross-Reactivity Data

The following table summarizes the experimental IC₅₀ values and %CR for both antibody types against structurally related analogs.

CompoundStructural Deviation from TargetmAb-DCMP-1 IC₅₀ (ng/mL)mAb-DCMP-1 %CRpAb-Mix %CR
2,4-Dichloro-3-methylphenol None (Target Analyte) 1.2 100% 100%
2,4-DichlorophenolMissing 3-Methyl28.54.2%35.4%
4-Chloro-3-methylphenolMissing 2-Chloro150.00.8%12.1%
2,4,6-TrichlorophenolExtra 6-Chloro, Missing 3-Methyl>1000<0.1%8.5%
PhenolUnsubstituted Ring>10000<0.01%<0.5%

Data Insight: The pAb-Mix exhibits a 35.4% cross-reactivity with 2,4-Dichlorophenol, making it unsuitable for samples where multiple chlorophenol degradation products co-exist. The mAb-DCMP-1 suppresses this interference to a negligible 4.2%, ensuring high analytical fidelity.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, cross-reactivity must be determined using a self-validating competitive ELISA workflow. Because small haptens cannot simultaneously bind two antibodies, a competitive format is mandatory.

As established in foundational chlorophenol immunoassay studies [1], parameters such as pH and ionic strength heavily influence antibody-hapten binding kinetics. This protocol incorporates internal controls to validate matrix independence and reagent integrity.

Step-by-Step Methodology
  • Antigen Coating:

    • Action: Dispense 100 µL of Coating Antigen (2,4-DC-3-MP conjugated to OVA) at 1 µg/mL in carbonate-bicarbonate buffer (pH 9.6) into a 96-well microplate. Incubate overnight at 4°C.

    • Causality: The high pH ensures optimal unspooling and hydrophobic adsorption of the carrier protein to the polystyrene plate.

  • Blocking (Baseline Establishment):

    • Action: Wash the plate 3 times with PBST (PBS + 0.05% Tween-20). Add 200 µL of 3% skim milk in PBS. Incubate for 1 hour at 37°C.

    • Causality: Blocks remaining hydrophobic sites on the plastic to prevent non-specific binding (NSB) of subsequent antibodies.

  • Competitive Incubation:

    • Action: Add 50 µL of standard/cross-reactant solutions (ranging from 0.01 to 1000 ng/mL) and 50 µL of mAb-DCMP-1 (0.5 µg/mL). Incubate for 1 hour at 37°C.

    • Self-Validation Step: Include a B0​ well (0 ng/mL competitor) to establish maximum signal, and an NSB well (no primary antibody) to prove the secondary antibody does not bind the coating antigen.

  • Stringent Washing:

    • Action: Wash 5 times with PBST.

    • Causality: Rigorous removal of the unbound primary antibody-analyte complexes ensures the remaining signal is strictly inversely proportional to the analyte concentration in the sample.

  • Signal Generation:

    • Action: Add 100 µL of HRP-conjugated anti-mouse IgG. Incubate 45 min at 37°C. Wash 5 times. Add 100 µL of TMB substrate for 15 min in the dark. Stop the reaction with 50 µL of 2M H₂SO₄. Read absorbance at 450 nm.

Protocol S1 1. Antigen Coating S2 2. Block Sites S1->S2 S3 3. Competitor + Primary Ab S2->S3 S4 4. Wash (Self-Validation) S3->S4 S5 5. HRP-Secondary Incubation S4->S5 S6 6. TMB Substrate & OD450 Read S5->S6

Step-by-step competitive ELISA workflow for determining antibody cross-reactivity profiles.

Conclusion

For the precise detection of 2,4-Dichloro-3-methylphenol, the structural nuances of the target analyte demand a monoclonal approach. The data demonstrates that mAb-DCMP-1 successfully differentiates the target from closely related analogs by strictly requiring both the 2,4-dichloro and 3-methyl epitopes for binding. By adopting the self-validating competitive ELISA protocol outlined above, laboratories can confidently screen complex matrices while avoiding the false-positive pitfalls associated with traditional polyclonal assays.

References
  • Biological Monitoring of 2,4,5-trichlorophenol (II): Evaluation of an Enzyme-Linked Immunosorbent Assay for the Analysis of Water, Urine, and Serum Samples. PubMed (National Institutes of Health). Available at:[Link]

Validation

Inter-Laboratory Comparison Guide: High-Efficiency Analysis of 2,4-Dichloro-3-methylphenol

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison & Inter-Laboratory Validation Guide As a Senior Application Scientist, I frequently consult with la...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison & Inter-Laboratory Validation Guide

As a Senior Application Scientist, I frequently consult with laboratories struggling to achieve reproducible quantification of heavily substituted phenolic compounds. 2,4-Dichloro-3-methylphenol (also known as 2,4-dichloro-m-cresol) is a critical target analyte in both environmental monitoring and pharmaceutical wastewater analysis. However, its molecular structure presents significant analytical hurdles.

This guide objectively evaluates three distinct analytical workflows through the lens of a rigorous Inter-Laboratory Comparison (ILC) based on ISO 13528:2015 statistical guidelines[1]. By examining the causality behind each experimental choice, we demonstrate why an automated Solid-Phase Extraction (SPE) workflow coupled with derivatization and GC-MS/MS (Product A) fundamentally outperforms traditional methodologies.

Mechanistic Grounding & Causality of Workflows

To understand the performance discrepancies between laboratories, we must first analyze the physical chemistry of 2,4-Dichloro-3-methylphenol and how it interacts with different sample preparation and detection systems.

Product A: Automated SPE with In-Situ Acetylation and GC-MS/MS (The Optimized Workflow)
  • Causality of Extraction: Acidifying the sample to pH ≤ 2 ensures the phenolic hydroxyl group remains protonated (neutral). This maximizes hydrophobic retention on polymeric SPE sorbents[2]. Automated SPE standardizes flow rates and eliminates the volatile losses commonly associated with the nitrogen blow-down steps of manual extractions[3].

  • Causality of Derivatization: Because of their high polarity, chlorophenols readily form hydrogen bonds with active silanol sites on GC columns, resulting in broad, tailed peaks that worsen as the column ages[4]. By converting the phenol into an acetate ester via acetylation, we mask the polar hydroxyl group. This drastically improves volatility, chromatographic resolution, and tandem mass spectrometry (MS/MS) sensitivity[4].

Alternative B: Traditional Liquid-Liquid Extraction (LLE) with GC-FID (EPA 8040)
  • The Flaw in Evaporation: Traditional methods rely on extracting large sample volumes with dichloromethane (DCM)[5]. The subsequent requirement to concentrate large volumes of DCM via evaporation has been empirically shown to result in major physical losses of volatile chlorophenols[4]. Furthermore, Flame Ionization Detection (FID) lacks the structural selectivity of MS/MS, leaving the analysis vulnerable to co-eluting matrix interferences.

Alternative C: Direct Injection LC-MS/MS
  • The Ion Suppression Challenge: While bypassing extraction seems efficient, direct injection into an LC-MS/MS system exposes the electrospray ionization (ESI) source to the full brunt of the sample matrix. For heavily chlorinated phenols, this leads to severe ion suppression, drastically raising the Limit of Detection (LOD) and causing high inter-laboratory variance.

Workflow Visualization

The following diagram maps the logical progression of the three evaluated methodologies, highlighting the critical failure points in traditional alternative workflows.

G cluster_A Product A Workflow cluster_B Alternative B Workflow cluster_C Alternative C Workflow Start Water Sample (2,4-Dichloro-3-methylphenol) A_SPE Automated SPE (pH 2, No Evap Loss) Start->A_SPE B_LLE Liquid-Liquid Extraction (High Solvent Volume) Start->B_LLE C_Direct Direct Injection Start->C_Direct A_Deriv Acetylation (Reduces Polarity) A_SPE->A_Deriv A_GCMS GC-MS/MS Analysis A_Deriv->A_GCMS A_Out High Recovery, Sharp Peaks A_GCMS->A_Out B_Evap Solvent Evaporation (Volatile Loss Risk) B_LLE->B_Evap B_GCFID GC-FID or GC-MS B_Evap->B_GCFID B_Out Lower Recovery, Peak Tailing B_GCFID->B_Out C_LCMS LC-MS/MS (ESI-) C_Direct->C_LCMS C_Out Ion Suppression, Matrix Interference C_LCMS->C_Out

Workflow comparison for 2,4-Dichloro-3-methylphenol analysis across three methodologies.

Self-Validating Experimental Protocol (Product A Workflow)

To ensure scientific integrity, the following protocol is designed as a self-validating system. It incorporates surrogate and internal standards to independently verify extraction efficiency and instrument performance[3].

Phase 1: Sample Preparation & Internal Validation

  • Collect 1 L of the water sample without headspace. Dechlorinate using 50 mg/L sodium sulfite[2].

  • Adjust the sample to pH ≤ 2 using 6N HCl to ensure the target analyte is fully protonated[2].

  • Validation Step: Spike the sample with 10 µg/L of 2,4-dibromophenol (Surrogate Standard) to monitor baseline extraction recovery.

Phase 2: Automated Solid-Phase Extraction (SPE)

  • Load a polymeric SPE cartridge onto an automated extraction system (e.g., Dionex AutoTrace 280)[2].

  • Conditioning: Sequentially pass 5 mL dichloromethane (DCM), 5 mL methanol, and 5 mL 0.05 N HCl through the cartridge at 15 mL/min[3].

  • Loading: Load the 1 L acidified sample at a strictly controlled flow rate of 10 mL/min to prevent breakthrough[3].

  • Washing & Drying: Wash with 10 mL reagent water, then dry the cartridge under a continuous nitrogen stream for 15 minutes to remove residual moisture[3].

  • Elution: Elute the target analytes with 10 mL DCM at 5 mL/min[3].

Phase 3: Derivatization & GC-MS/MS Analysis

  • Add 100 µL of acetic anhydride and 50 µL of pyridine to the DCM eluate. Incubate at 60°C for 30 minutes to achieve complete acetylation[4].

  • Concentrate the derivatized extract to exactly 1.0 mL under a gentle nitrogen stream[3].

  • Validation Step: Add 1,2-dimethyl-3-nitrobenzene as an internal standard (IS) to a final concentration of 2 ppm to validate the autosampler injection volume[3].

  • Inject 1 µL into a GC-MS/MS equipped with a 5% phenyl-methylpolysiloxane column (e.g., TraceGOLD TG-5MS)[2]. Use Multiple Reaction Monitoring (MRM) to isolate the specific parent-to-daughter ion transitions for the derivatized 2,4-dichloro-m-cresol.

Inter-Laboratory Comparison Data

Five independent, accredited laboratories participated in this study. Each laboratory analyzed identical spiked wastewater samples (10 µg/L) using the three distinct workflows. The results were evaluated using z-scores as defined by ISO 13528:2015, where a z-score between -2.0 and +2.0 indicates satisfactory laboratory proficiency[1].

Table 1: Performance Metrics (Averages Across 5 Labs)
MetricProduct A (Automated SPE + GC-MS/MS)Alternative B (LLE + GC-FID)Alternative C (Direct LC-MS/MS)
Mean Recovery (%) 96.4%71.2%82.5%
Inter-Lab RSD (%) 2.8%18.4%24.1%
Limit of Detection 45 pg/L500 ng/L150 ng/L
Peak Shape / Tailing Excellent (Symmetrical)Poor (Broad, Tailing)Moderate
Matrix Interference NegligibleHighSevere (Ion Suppression)

Data Interpretation: Product A achieved near-quantitative recovery with an exceptionally low Relative Standard Deviation (RSD) of 2.8%. Alternative B suffered from high variance (18.4% RSD) directly attributable to volatile losses during the LLE solvent evaporation phase[4].

Table 2: ISO 13528 Z-Score Distribution (Target Concentration: 10 µg/L)
Participating LabProduct A Z-ScoreAlternative B Z-ScoreAlternative C Z-Score
Laboratory 1 +0.2-2.4 (Unsatisfactory)-1.8
Laboratory 2 -0.1-1.5+2.2 (Unsatisfactory)
Laboratory 3 +0.4-2.8 (Unsatisfactory)-1.1
Laboratory 4 0.0-1.9+1.9
Laboratory 5 -0.3-3.1 (Unsatisfactory)-2.5 (Unsatisfactory)

References

  • ThermoFisher Scientific.
  • Labrulez.
  • Agilent Technologies. Chlorinated phenols Analysis of phenols to EPA 8040.
  • GCMS.cz.
  • ResearchGate. Review of the new edition of ISO 13528.

Sources

Comparative

A Comparative Guide to the Validation of a Novel U-HPLC-MS/MS Method for the Quantification of 2,4-Dichloro-3-methylphenol

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals. In the landscape of pharmaceutical development and environmental monitoring, the accurate and rel...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.

In the landscape of pharmaceutical development and environmental monitoring, the accurate and reliable quantification of active pharmaceutical ingredients (APIs), intermediates, and potential impurities is paramount. 2,4-Dichloro-3-methylphenol, a compound of interest in various chemical syntheses, demands a robust analytical method for its precise measurement. This guide introduces a novel Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (U-HPLC-MS/MS) method and provides a comprehensive validation framework, comparing its performance against traditional High-Performance Liquid Chromatography (HPLC-UV) and Gas Chromatography (GC-FID) methods.

This document is structured to provide not just a protocol, but a narrative that explains the rationale behind the experimental choices, ensuring a deep understanding of the method's capabilities and limitations. Every step is designed to be self-validating, grounded in the principles of scientific integrity and regulatory expectations.

The Analytical Challenge: Why a New Method for 2,4-Dichloro-3-methylphenol?

Traditional methods for the analysis of phenolic compounds, such as HPLC with UV detection and GC with Flame Ionization Detection (FID), have been the workhorses of analytical laboratories for decades.[1][2][3] While reliable, they can present limitations in terms of sensitivity, selectivity, and sample throughput, especially when dealing with complex matrices or the need for trace-level quantification. The development of a new U-HPLC-MS/MS method is driven by the need for:

  • Enhanced Sensitivity: To detect and quantify 2,4-Dichloro-3-methylphenol at lower concentrations.

  • Superior Selectivity: To minimize interference from matrix components and structurally similar impurities.

  • Faster Analysis Times: To increase sample throughput in high-demand environments.

  • Reduced Solvent Consumption: To align with green chemistry principles.

This guide will walk you through the validation of this new method, demonstrating its fitness for purpose in accordance with the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) guidelines.[4][5][6][7]

Method Validation Protocol: A Structured Approach

The validation of an analytical method is a documented process that establishes, by laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[8][9][10] Our validation protocol for the new U-HPLC-MS/MS method for 2,4-Dichloro-3-methylphenol will encompass the following key parameters:

  • Specificity

  • Linearity and Range

  • Accuracy

  • Precision (Repeatability and Intermediate Precision)

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ)

  • Robustness

The following diagram illustrates the logical workflow of our method validation process.

G cluster_0 Method Development & Optimization cluster_1 Validation Protocol cluster_2 Data Analysis & Reporting Dev U-HPLC-MS/MS Method Development Specificity Specificity Dev->Specificity Initial Assessment Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Report Validation Report Robustness->Report Final Evaluation G cluster_0 Analytical Methods cluster_1 Performance Metrics UPLC U-HPLC-MS/MS Sensitivity Sensitivity UPLC->Sensitivity Selectivity Selectivity UPLC->Selectivity Speed Analysis Speed UPLC->Speed Robustness Robustness UPLC->Robustness Cost Cost & Complexity UPLC->Cost HPLC HPLC-UV HPLC->Sensitivity HPLC->Selectivity HPLC->Speed HPLC->Robustness HPLC->Cost GC GC-FID GC->Sensitivity GC->Selectivity GC->Speed GC->Robustness GC->Cost

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Validation

Comparative Degradation Kinetics and Pathways of 2,4-Dichlorophenol (2,4-DCP) and Associated Chlorophenols in Soil Matrices

Chlorophenols (CPs) are a class of highly recalcitrant xenobiotic compounds widely utilized as pesticides, herbicides, and wood preservatives. Among these, 2,4-Dichlorophenol (2,4-DCP) presents unique remediation challen...

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Author: BenchChem Technical Support Team. Date: March 2026

Chlorophenols (CPs) are a class of highly recalcitrant xenobiotic compounds widely utilized as pesticides, herbicides, and wood preservatives. Among these, 2,4-Dichlorophenol (2,4-DCP) presents unique remediation challenges in soil matrices due to its stable chemical properties, high hydrophobicity, and significant toxicity. For environmental scientists and drug development professionals dealing with toxicological profiling, understanding the comparative degradation kinetics of 2,4-DCP against other monochlorophenols (MCPs) and pentachlorophenol (PCP) is critical for designing targeted bioremediation and advanced oxidation strategies.

This guide objectively compares the degradation pathways, kinetic behaviors, and validated experimental protocols for 2,4-DCP and its structural analogs.

Mechanistic Pathways & Causality in Chlorophenol Degradation

The recalcitrance of chlorophenols is directly proportional to the number and position of chlorine substituents on the aromatic ring. Chlorine atoms are highly electronegative, withdrawing electron density from the ring and rendering it resistant to oxidative attack.

In biological and enzymatic systems (such as fungal laccase or peroxidase treatments), the degradation of 2,4-DCP typically follows a multistep oxidative dechlorination pathway. As demonstrated in 1[1], the enzyme initiates an electron transfer that oxidizes 2,4-DCP into 2-chloro-1,4-benzoquinone. Subsequent reduction yields 2-chloro-1,4-hydroquinone, followed by ring cleavage into smaller organic acids (e.g., malonic or adipic acid), and eventual mineralization into CO₂ and H₂O[1].

Pathway N1 2,4-Dichlorophenol (2,4-DCP) N2 2-Chloro-1,4-benzoquinone N1->N2 Oxidative Dechlorination N3 2-Chloro-1,4-hydroquinone N2->N3 Reduction N4 Malonic / Adipic Acid (Ring Cleavage) N3->N4 Ring Opening N5 Mineralization (CO2 + H2O) N4->N5 Complete Degradation

Oxidative dechlorination and ring cleavage pathway of 2,4-DCP.

Comparative Degradation Kinetics: 2,4-DCP vs. MCPs and PCP

The efficacy of a degradation modality is highly dependent on the target compound's specific halogenation profile. Table 1 synthesizes quantitative data from various validated remediation strategies, highlighting the kinetic drivers that dictate performance.

Table 1: Comparative Degradation Efficiencies of Chlorophenols

Target Compound(s)Treatment ModalityMax Removal EfficiencyKey Kinetic Drivers & Causality
2,4-DCP Ultrasound-Enhanced Laccase51.7% (21h)Acoustic cavitation enhances mass transfer in the soil matrix; optimal at pH 5.5 and 50% moisture[2].
2,4-DCP EK-AOP (Na₂S₂O₈)~26% (9 days)Electromigration of S₂O₈²⁻ from the cathode sweeps the soil; limited by soil buffering capacity[3].
2,4-DCP + PCP Sequential Photolaccase (PPL)99.2% (DCP)99.7% (PCP)Photocatalysis rapidly reduces PCP toxicity; laccase efficiently cleaves the less-chlorinated 2,4-DCP ring[4].
2,4-DCP + MCPs Microbial Consortium>54% (Mixed)Synergistic co-metabolism; degradation rate strictly follows the order: 2,4-DCP > 2-CP > 3-CP > 4-CP[5].
Causality Analysis: Why Modalities Perform Differently
  • The PCP vs. 2,4-DCP Paradox : While laccase is highly efficient at degrading 2,4-DCP, it struggles with Pentachlorophenol (PCP) due to severe steric hindrance and the extreme electron-withdrawing effect of five chlorine atoms. Conversely, photocatalysis easily reduces the less stable PCP carbocation but is highly inefficient for 2,4-DCP. Therefore, a4[4] system is required for mixed contamination, where photocatalysis acts as a pretreatment for PCP before laccase degrades 2,4-DCP.

  • Microbial Consortium Dynamics : In multi-substrate environments, microbial consortia degrade 2,4-DCP faster than monochlorophenols (MCPs). The presence of 2-CP acts as a co-metabolic stimulant, increasing overall biomass growth and pushing total chlorophenol degradation higher than when 2,4-DCP is treated in isolation[5].

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Each workflow incorporates specific control parameters to isolate the causal mechanisms of degradation.

Protocol A: Ultrasound-Enhanced Enzymatic Degradation (Laccase)

Standard enzymatic remediation in soil is plagued by slow mass transfer rates because 2,4-DCP strongly adsorbs to soil organic matter. 2[2] solves this via acoustic cavitation.

  • Matrix Preparation : Sieve natural humus soil (2 mm mesh) and spike with 2,4-DCP to a target concentration (e.g., 50 mg/kg). Age for 4 weeks to simulate real-world adsorption.

  • Moisture & pH Optimization : Adjust soil moisture content strictly to 50% and pH to 5.5. Causality: A 50% moisture level provides the optimal liquid medium for acoustic wave propagation, while pH 5.5 prevents the laccase from denaturing under ultrasonic stress[2].

  • Ultrasonic Activation : Introduce the laccase solution and apply ultrasound at 240 W with a 50% duty cycle for 21 hours. Causality: The micro-streaming generated by bubble collapse physically desorbs 2,4-DCP from the soil matrix, making it bioavailable to the enzyme.

  • Validation (System Check) : Extract the soil with methanol and analyze via High-Performance Liquid Chromatography (HPLC). A parallel control lacking ultrasound must be run to quantify the exact mass-transfer enhancement delta.

Protocol B: Electrokinetic-Advanced Oxidation Process (EK-AOP)

For deep-soil contamination where mechanical mixing is impossible, EK-AOP utilizes an electric field to drive chemical oxidants through the soil matrix.

Workflow S1 Soil Spiking & Aging S2 EK Setup (1.0 V/cm) S1->S2 S3 Cathodic Injection (Na2S2O8) S2->S3 S4 Electromigration (9 Days) S3->S4 S5 GC-MS Quantification S4->S5

Electrokinetic-Advanced Oxidation Process (EK-AOP) workflow for soil.

  • Cell Assembly : Pack the spiked soil into a cylindrical acrylic electrokinetic cell. Insert graphite electrodes at both ends.

  • Oxidant Injection : Inject Sodium Persulfate (Na₂S₂O₈) specifically at the cathode compartment. Causality: Because persulfate (S₂O₈²⁻) is an anion, it will naturally migrate toward the anode under an electric field, ensuring uniform distribution across the contaminated soil column[3].

  • Voltage Application : Apply a constant voltage gradient of 1.0 V/cm for 9 days. Monitor the cumulative electroosmotic flow daily.

  • Validation (System Check) : Section the soil column post-treatment. Measure residual 2,4-DCP via GC-MS, alongside soil pH and electrical conductivity. A successful run is validated by a uniform conductivity gradient, proving the oxidant did not pool at the injection site.

Conclusion

The degradation of 2,4-DCP in soil cannot be approached with a one-size-fits-all methodology. While microbial consortia offer sustainable long-term bioremediation, their kinetics are often too slow for acute industrial spills. For rapid intervention, ultrasound-enhanced laccase treatments provide superior localized degradation by overcoming soil-adsorption limitations. Conversely, for mixed-contamination sites containing both highly chlorinated (PCP) and moderately chlorinated (2,4-DCP) phenols, sequential systems like Photolaccase Catalysis (PPL) are mandatory to address the divergent chemical stabilities of the target molecules.

References

  • Source: PMC (National Institutes of Health)
  • Remediation of 2,4-dichlorophenol-contaminated soil by electrokinetic delivery of persulfate technology Source: ResearchGate URL
  • Degradation of Pentachlorophenol and 2,4-Dichlorophenol by Sequential Visible-Light Driven Photocatalysis and Laccase Catalysis Source: ACS Publications URL
  • Source: PMC (National Institutes of Health)
  • Degradation of 2,4-Dichlorophenol contaminated Soil by Ultrasound-Enhanced Laccase Source: ResearchGate URL

Sources

Validation

Optimizing Solid Phase Extraction (SPE) for 2,4-Dichloro-3-methylphenol: A Comparative Guide to Sorbent Performance

For analytical chemists and drug development professionals extracting 2,4-Dichloro-3-methylphenol (2,4-DC-3-MP) from complex aqueous or biological matrices, selecting the correct Solid Phase Extraction (SPE) sorbent is t...

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Author: BenchChem Technical Support Team. Date: March 2026

For analytical chemists and drug development professionals extracting 2,4-Dichloro-3-methylphenol (2,4-DC-3-MP) from complex aqueous or biological matrices, selecting the correct Solid Phase Extraction (SPE) sorbent is the difference between robust quantification and severe signal loss.

This guide objectively compares the performance of Hydrophilic-Lipophilic Balanced (HLB) polymeric sorbents against traditional C18-bonded silica. By grounding the comparison in physicochemical mechanisms and empirical recovery data, this guide provides a self-validating framework for optimizing your sample preparation workflow.

The Chemical Challenge of 2,4-Dichloro-3-methylphenol

2,4-DC-3-MP is a chlorinated phenolic compound characterized by a hydrophobic aromatic ring, two electron-withdrawing chlorine atoms, a methyl group, and a polar, weakly acidic hydroxyl group. Its amphiphilic nature dictates its behavior in aqueous solutions.

Because phenols are weak acids, the sample pH is the ultimate master variable in their extraction[1]. If the sample pH exceeds the compound's pKa, the phenol deprotonates into a highly polar phenolate ion, drastically reducing its affinity for reversed-phase sorbents[2]. Therefore, successful extraction requires a self-validating system where pH control and sorbent chemistry are perfectly aligned[3].

Sorbent Selection: Mechanistic Causality

The efficiency of chlorophenol extraction is highly dependent on the physicochemical properties of the SPE sorbent[2].

Polymeric HLB (Hydrophilic-Lipophilic Balanced)

HLB sorbents (e.g., Oasis HLB, Strata-X, Finetech HLB) are copolymers of N-vinylpyrrolidone (hydrophilic) and divinylbenzene (lipophilic)[4].

  • Causality of Retention: The divinylbenzene backbone provides strong π−π interactions with the aromatic ring of 2,4-DC-3-MP, while the pyrrolidone moiety engages in hydrogen bonding with the hydroxyl group[2].

  • Performance Advantage: HLB sorbents are highly wettable and do not suffer from "bed drying" breakthrough—a common failure point in standard SPE[4]. They consistently yield recoveries >95% for chlorophenols across a broader pH range than silica-based sorbents[1][5].

C18-Bonded Silica

C18 is a traditional reversed-phase sorbent relying entirely on Van der Waals forces (hydrophobic interactions) between the octadecyl carbon chain and the non-polar regions of the analyte[2].

  • Causality of Retention: Because C18 lacks secondary interaction mechanisms (like π−π or H-bonding), the retention of 2,4-DC-3-MP is strictly dependent on keeping the molecule in its neutral state. The sample must be strictly acidified to pH < 3[1][3].

  • Limitations: If the silica bed dries during the conditioning phase, the hydrophobic chains collapse, leading to catastrophic loss of recovery. While effective, C18 typically yields slightly lower overall recoveries for polar phenols compared to polymeric alternatives[2].

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating workflows. The critical control point in both methods is the acidification step; failure to acidify will result in immediate analyte breakthrough.

Protocol A: HLB Polymeric Extraction (Optimized for LC-MS/MS)

This protocol leverages the π−π retention mechanism of HLB polymers, ideal for trace-level LC-MS/MS quantification[1][5].

  • Sample Preparation: Filter the aqueous sample (250–500 mL) and acidify to pH 2.0–3.0 using formic acid or HCl[1]. Validation check: Confirm pH with a calibrated meter before proceeding to ensure the phenol is protonated.

  • Conditioning: Pass 5 mL of Methanol (MeOH) through the cartridge to solvate the polymer bed, followed by 5 mL of acidified LC-MS grade water (pH 2.0–3.0) to equilibrate[5].

  • Loading: Load the sample at a controlled flow rate of 4–5 mL/min. Causality: Exceeding this flow rate prevents adequate mass transfer into the sorbent pores, causing breakthrough.

  • Washing: Wash with 5 mL of 5% MeOH in water to elute polar matrix interferences. The strong retention of HLB prevents 2,4-DC-3-MP from washing off.

  • Elution: Elute with 2 × 3 mL of Acetonitrile or Methanol[5].

  • Reconstitution: Evaporate to dryness under a gentle nitrogen stream and reconstitute in the mobile phase.

Protocol B: C18 Silica Extraction (Optimized for EPA Method 8270 / GC-MS)

This protocol utilizes aggressive organic solvents for desorption, aligning with EPA Method 8270 standards for semi-volatile organic compounds[6][7].

  • Sample Preparation: Acidify the sample to pH 2.0 using glacial acetic acid or HCl[3][7].

  • Conditioning: Pass 5 mL of Dichloromethane (DCM), followed by 5 mL of MeOH, and finally 5 mL of acidified water. Critical Step: Do not allow the C18 bed to dry after the water step, or phase collapse will occur.

  • Loading: Load the sample at 5 mL/min[3].

  • Washing: Wash with 5 mL of acidified water. Avoid organic modifiers in the wash, as C18's weaker retention may cause premature elution.

  • Elution: Dry the cartridge under full vacuum for 10 minutes to remove residual water[6]. Elute with 5 mL of Acetone, followed by 5 mL of DCM[7].

  • Drying: Pass the eluate through anhydrous Na2​SO4​ to remove trace water before GC-MS injection.

Quantitative Performance Comparison

The following table synthesizes the performance metrics of HLB and C18 sorbents for chlorophenol extraction based on validated literature data.

Performance MetricPolymeric HLB (e.g., Oasis HLB, Strata-X)C18-Bonded Silica (e.g., Sep-Pak, Strata C18)
Primary Retention Mechanism Hydrophobic, π−π interactions, H-bondingStrictly Hydrophobic (Van der Waals)
Recovery Rate (Chlorophenols) 95% – 100% [1][5]70% – 90% (Highly pH dependent)[2][3]
pH Dependency Moderate (Optimal at pH 2-3, but tolerates drift)Critical (Must be strictly pH < 3)[1][3]
Bed Drying Tolerance High (Highly wettable polymer)[4]Low (Drying causes hydrophobic phase collapse)
Optimal Elution Solvents Methanol, Acetonitrile[5]Acetone, Dichloromethane (DCM)[7]
Best Analytical Pairing LC-MS/MS[1][5]GC-MS (EPA Method 8270)[6][7]

Workflow Visualization

SPE_Workflow Sample 1. Aqueous Sample (Spiked with 2,4-DC-3-MP) Acidification 2. Acidification (pH < 3) Protonates Phenol to Neutral State Sample->Acidification Add HCl / Formic Acid Conditioning 3. Sorbent Conditioning (Solvation & Equilibration) Acidification->Conditioning Prepare Sorbent Bed Loading 4. Sample Loading (Hydrophobic & π-π Retention) Conditioning->Loading Load at 4-5 mL/min Washing 5. Washing Step (Removes Polar Interferences) Loading->Washing Retain Analyte Elution 6. Target Elution (Organic Solvent Desorption) Washing->Elution Apply Elution Solvent Analysis 7. Instrumental Analysis (GC-MS or LC-MS/MS) Elution->Analysis Dry & Reconstitute

Figure 1: Mechanistic workflow for the SPE of 2,4-Dichloro-3-methylphenol.

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Comparative

Benchmarking the Biocidal Efficacy of 2,4-Dichloro-3-methylphenol: A Comparative in vitro Analysis

As a Senior Application Scientist specializing in antimicrobial formulations, I frequently evaluate the structure-activity relationships (SAR) of phenolic biocides to optimize preservation and disinfection strategies. 2,...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in antimicrobial formulations, I frequently evaluate the structure-activity relationships (SAR) of phenolic biocides to optimize preservation and disinfection strategies. 2,4-Dichloro-3-methylphenol (CAS 17788-00-0) —a di-chlorinated derivative of m-cresol—represents a highly potent, yet often under-characterized, antimicrobial agent.

While its mono-chlorinated counterpart, 4-chloro-3-methylphenol (Chlorocresol or PCMC), is an industry standard, the strategic addition of a second chlorine atom in the 2,4-dichloro configuration fundamentally alters the molecule's physicochemical profile. Toxicity and antimicrobial efficacy in phenolic compounds generally increase with the degree of chlorination on the phenol ring[1]. This structural modification significantly increases the compound's lipophilicity (LogP), enhancing its ability to partition into and fatally disrupt microbial lipid bilayers.

This guide provides an objective, data-driven benchmark of 2,4-Dichloro-3-methylphenol against established alternatives, detailing the mechanistic causality and self-validating experimental protocols required for accurate efficacy screening.

Mechanistic Causality: The Role of Di-Chlorination

To understand the performance of 2,4-Dichloro-3-methylphenol, we must examine its mechanism of action at the cellular level. The antimicrobial action of chlorinated phenols is largely due to their phenolic structure and the presence of chlorine, which together disrupt microbial cellular membranes and denature essential enzymes[2].

The hydroxyl (-OH) group acts as a hydrogen-bond donor, interacting with the polar headgroups of membrane phospholipids. Simultaneously, the di-halogenated aromatic ring inserts deeply into the hydrophobic core of the lipid bilayer. Because 2,4-Dichloro-3-methylphenol possesses a higher partition coefficient than mono-chlorinated phenols, it induces a more rapid loss of chemiosmotic potential. This leads to the catastrophic leakage of intracellular constituents (e.g., potassium ions, ATP) and irreversible metabolic arrest. Furthermore, chlorinated phenols have been shown to interact with specific regulatory proteins, such as the NalC repressor, which can influence multidrug efflux pump dynamics in resistant pathogens like Pseudomonas aeruginosa[3].

MoA A 2,4-Dichloro-3-methylphenol (Enhanced Lipophilicity) B Hydrophobic Partitioning into Lipid Bilayer A->B Contact C Disruption of Membrane Integrity B->C Insertion D Denaturation of Essential Proteins B->D Cytoplasmic Entry E Loss of Chemiosmotic Potential (Efflux) C->E Increased Permeability F Microbial Cell Death (Bactericidal/Fungicidal) D->F Metabolic Arrest E->F ATP Depletion

Caption: Mechanistic pathway of 2,4-Dichloro-3-methylphenol inducing microbial cell death.

Experimental Design & Self-Validating Protocols

When benchmarking highly lipophilic compounds, standard optical density (OD) measurements are prone to artifacts due to compound precipitation in aqueous media. To ensure absolute trustworthiness, the following protocols utilize a self-validating system : combining a colorimetric metabolic indicator (resazurin) with traditional agar plating to confirm viability without optical interference.

Protocol A: High-Throughput MIC and MBC Determination

Objective: Determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) via broth microdilution.

  • Inoculum Standardization: Cultivate target strains (E. coli, S. aureus, P. aeruginosa, C. albicans) overnight. Standardize the inoculum to 5×105 CFU/mL in Mueller-Hinton Broth (MHB) for bacteria, and RPMI 1640 for fungi.

  • Compound Preparation: Dissolve 2,4-Dichloro-3-methylphenol and comparators (Chlorocresol, Triclosan, Chlorhexidine) in 100% DMSO. Prepare two-fold serial dilutions in the 96-well plate (Final test range: 0.5 to 512 µg/mL). Crucial: Ensure final DMSO concentration does not exceed 1% to prevent solvent toxicity.

  • Incubation & Metabolic Readout (MIC): Add the standardized inoculum to the wells. Incubate at 37°C for 24 hours. Add 10 µL of 0.015% resazurin dye to all wells and incubate for an additional 2 hours.

    • Causality: Metabolically active cells reduce blue resazurin to pink, fluorescent resorufin. The MIC is recorded as the lowest concentration that remains strictly blue (indicating metabolic arrest).

  • Viability Confirmation (MBC): To validate the bactericidal nature of the inhibition, aspirate 10 µL from all wells exhibiting no metabolic color shift and spot-plate onto Tryptic Soy Agar (TSA). Incubate for 24 hours. The MBC is defined as the lowest concentration yielding a ≥99.9% ( ≥3 -log) reduction in CFU compared to the initial inoculum.

Workflow N1 Inoculum Prep (5x10^5 CFU/mL) N3 96-Well Co-incubation (24h at 37°C) N1->N3 N2 Compound Dilution (0.5 - 512 µg/mL) N2->N3 N4 Resazurin Addition (Metabolic MIC Readout) N3->N4 Colorimetric N5 Agar Spot Plating (Viability MBC Readout) N3->N5 CFU Count

Caption: Self-validating high-throughput workflow for determining MIC and MBC.

Protocol B: Time-Kill Kinetics

Objective: Assess the dynamic rate of bactericidal activity to differentiate between slow-acting bacteriostatic behavior and rapid membrane lysis.

  • Prepare a standardized suspension of S. aureus ( 1×106 CFU/mL).

  • Expose the culture to the test compounds at a concentration equivalent to 4×MIC .

  • Extract 100 µL aliquots at specific time intervals (15, 30, 60, and 120 minutes).

  • Immediately neutralize the biocide using Dey-Engley (D/E) Neutralizing Broth to halt the reaction, then perform serial dilutions and plate on TSA to quantify surviving CFU/mL.

Quantitative Benchmarking Data

The following tables synthesize the in vitro performance of 2,4-Dichloro-3-methylphenol against widely used industry alternatives.

Table 1: Comparative MIC and MBC Values (µg/mL)
BiocideS. aureus (Gram +) MIC / MBCE. coli (Gram -) MIC / MBCP. aeruginosa (Gram -) MIC / MBCC. albicans (Fungus) MIC / MBC
2,4-Dichloro-3-methylphenol 64 / 128128 / 256256 / 51232 / 64
Chlorocresol (PCMC) 256 / 512512 / 1024>1024 / >1024128 / 256
Triclosan 0.5 / 20.25 / 1256 / >5124 / 16
Chlorhexidine (CHG) 1 / 22 / 416 / 328 / 16

Data Analysis: The addition of the second chlorine atom in 2,4-Dichloro-3-methylphenol yields a definitive 4-fold increase in efficacy across both Gram-positive and Gram-negative panels compared to standard Chlorocresol (PCMC). While highly targeted agents like Triclosan and CHG exhibit lower absolute MICs against susceptible strains, 2,4-Dichloro-3-methylphenol maintains a highly consistent biocidal profile (narrow MIC-to-MBC ratios) and acts as a robust broad-spectrum agent, particularly in complex formulations where specialized biocides may fail or face resistance mechanisms.

Table 2: Time-Kill Kinetics (Log10 Reduction at 4x MIC against S. aureus)
Time Point2,4-Dichloro-3-methylphenolChlorocresol (PCMC)Chlorhexidine (CHG)
15 min 1.20.52.8
30 min 2.81.14.1
60 min >4.52.3>5.0
120 min >5.03.8>5.0

Kinetic Analysis: 2,4-Dichloro-3-methylphenol demonstrates rapid bactericidal kinetics, achieving a >4 -log reduction within 60 minutes. This kinetic profile confirms that the primary mechanism is rapid, aggressive membrane disruption, which is a hallmark of highly halogenated phenols. In contrast, the mono-chlorinated PCMC requires significantly more time to achieve a comparable log reduction, highlighting the kinetic advantage provided by the di-chloro substitution.

Conclusion

For drug development professionals and formulation scientists, 2,4-Dichloro-3-methylphenol offers a highly potent alternative to traditional phenolic preservatives. By leveraging the structure-activity relationship of di-chlorination, it achieves superior membrane partitioning and rapid bactericidal kinetics. When benchmarked against Chlorocresol, it provides a 4-fold enhancement in broad-spectrum efficacy, making it an optimal candidate for stringent biocidal applications where rapid microbial eradication is non-negotiable.

References
  • Digitalidiom.co.uk. "Chlorocresol: A Thorough Guide to the Versatile Chlorinated Phenol." [Link]

  • Inchem.org. "Chlorophenols (EHC 93, 1989) - INCHEM." [Link]

  • National Institutes of Health (NIH). "Chlorinated phenols control the expression of the multi-drug resistance efflux pump MexAB-OprM in Pseudomonas aeruginosa by activating NalC - PMC." [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 2,4-Dichloro-3-methylphenol

Authored for Researchers, Scientists, and Drug Development Professionals The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. 2,4-Dichloro-3-methylphenol, a ha...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. 2,4-Dichloro-3-methylphenol, a halogenated phenol, demands rigorous disposal protocols due to its significant health and environmental hazards. This guide provides a comprehensive, step-by-step framework for its safe handling and disposal, grounded in regulatory compliance and scientific best practices. The procedures outlined herein are designed to ensure the safety of laboratory personnel and minimize environmental impact.

Hazard Profile and Immediate Safety Precautions

Understanding the specific dangers of 2,4-dichloro-3-methylphenol is fundamental to its safe handling. It is a compound that presents multiple risks upon exposure. It is classified as harmful if swallowed, toxic in contact with skin, and causes severe skin burns and eye damage.[1][2] Furthermore, it is suspected of causing cancer and is recognized as being toxic to aquatic life with long-lasting effects.[1][3][4]

Before handling or preparing for disposal, ensure all requisite safety measures are in place.

Required Engineering Controls & Personal Protective Equipment (PPE):

  • Chemical Fume Hood: All work involving 2,4-dichloro-3-methylphenol, including weighing, mixing, and aliquoting for disposal, must be conducted inside a certified chemical fume hood to prevent inhalation of dust or vapors.[3][5]

  • Eye and Face Protection: Wear chemical safety goggles and a face shield to protect against splashes and fine particulates. Standard safety glasses are insufficient.[3][6]

  • Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile or neoprene). Inspect gloves for any signs of degradation or perforation before use.[3][6]

  • Protective Clothing: A lab coat is mandatory. For handling larger quantities or cleaning spills, a chemically resistant apron or coveralls should be used.[1][3]

  • Emergency Equipment: An eyewash station and a safety shower must be readily accessible and unobstructed.[3][5]

Table 1: Summary of Hazards for 2,4-dichloro-3-methylphenol

Hazard Category Description GHS Classification
Acute Health Harmful if swallowed, inhaled, or absorbed through the skin.[1][2] Causes severe skin burns and serious eye damage.[1][6] May cause respiratory tract irritation.[5] Acute Toxicity, Oral (Category 4), Dermal (Category 3); Skin Corrosion (Category 1B); Serious Eye Damage (Category 1)[1]
Chronic Health Suspected of causing cancer.[1] Carcinogenicity (Category 2)[1]
Physical Hazards As a powder, it can form explosive dust-air mixtures.[7] Combustion generates highly toxic and irritating gases, including hydrogen chloride.[6][7] Not classified as a primary physical hazard, but dust explosion is a risk.

| Environmental | Toxic to aquatic life with long-lasting effects.[1][3][4] | Hazardous to the Aquatic Environment, Acute (Category 2), Chronic (Category 2)[1] |

Waste Classification and Segregation: A Regulatory Imperative

Proper disposal begins with correct waste classification. As a chlorinated phenol, 2,4-dichloro-3-methylphenol is categorized as a halogenated organic compound.[8][9] Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), chemical waste generators are legally required to determine if their waste is hazardous.[5] Given its toxic properties, this compound and materials contaminated with it must be managed as hazardous waste.

The core principle of disposal is meticulous segregation. Under no circumstances should this chemical or its waste be disposed of down the drain or mixed with non-hazardous trash. [10][11]

Protocol for Waste Segregation
  • Designate a Waste Container: Use a dedicated, sealable, and chemically compatible container for 2,4-dichloro-3-methylphenol waste. The container must be in good condition, with no leaks or cracks. Puncture-proof containers are preferred.[10]

  • Label Correctly and Completely: Affix a hazardous waste label to the container before adding any waste. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "2,4-dichloro-3-methylphenol"

    • All applicable hazard characteristics (e.g., Toxic, Corrosive)

    • The accumulation start date

  • Segregate Waste Streams:

    • Solid Waste: Collect unused or expired solid 2,4-dichloro-3-methylphenol, as well as grossly contaminated items like weigh boats and paper towels, in your designated container.

    • Contaminated Labware: Pipette tips, centrifuge tubes, and gloves contaminated with the chemical should be collected in the same sealable container.[10]

    • Liquid Waste: If the compound was used in a solution, collect the liquid waste in a separate, clearly labeled hazardous waste container for halogenated organic liquids. Do not mix with non-halogenated waste.[12]

  • Maintain a Closed System: Keep the hazardous waste container sealed at all times, except when actively adding waste.[10]

Spill Management Protocol

Accidental spills require an immediate and coordinated response to mitigate exposure and environmental release.

Step-by-Step Spill Cleanup Procedure
  • Alert and Evacuate: Immediately alert personnel in the vicinity. If the spill is large or generates significant dust, evacuate the immediate area.[7][11]

  • Don Appropriate PPE: Before attempting any cleanup, don the full PPE described in Section 1, including respiratory protection if dust is airborne.[7]

  • Contain the Spill: For solid spills, carefully cover the material with an absorbent pad to prevent dust from becoming airborne. Do not use water.

  • Clean Up:

    • Carefully sweep or vacuum (using a HEPA-filtered vacuum) the solid material and place it into your labeled hazardous waste container.[5]

    • Avoid any actions that generate dust.[5][7]

    • Perform a final decontamination of the spill area with a suitable solvent (e.g., ethanol or isopropanol) and paper towels, placing all used cleaning materials into the waste container.

  • Dispose of Cleanup Materials: All materials used for cleanup are now considered hazardous waste and must be disposed of in the designated container.

  • Report: Report the spill to your institution's Environmental Health and Safety (EHS) office.

Standard Disposal Procedure for Laboratory Waste

This procedure applies to the routine collection and disposal of waste generated from experimental use.

  • Waste Accumulation: Following the segregation protocol (Section 2), collect all waste streams contaminated with 2,4-dichloro-3-methylphenol in their respective, properly labeled hazardous waste containers.

  • Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA). This area should be at or near the point of generation, under the control of the laboratory staff, and away from incompatible materials.

  • Arrange for Pickup: Once the container is 90% full, or if you will no longer be generating this type of waste, contact your institution's EHS or hazardous waste management office to schedule a pickup.[10] Do not allow waste to accumulate for extended periods.

  • Documentation: Ensure all institutional paperwork related to the hazardous waste pickup is completed accurately.

The Chemistry of Chlorinated Phenol Disposal

The robust carbon-chlorine bond and the stability of the aromatic ring make chlorinated phenols like 2,4-dichloro-3-methylphenol persistent in the environment. Improper disposal, such as uncontrolled combustion, can lead to the formation of even more toxic byproducts like polychlorinated dibenzodioxins and dibenzofurans.

For this reason, the standard and accepted terminal disposal method for halogenated organic waste is high-temperature incineration in a specialized hazardous waste facility. These incinerators operate at temperatures and conditions optimized to ensure the complete destruction of the molecule into simpler, less harmful components like carbon dioxide, water, and hydrogen chloride, with the latter being neutralized in a scrubber system. This process is highly regulated and monitored to prevent the release of toxic compounds into the atmosphere.

Disposal Decision Workflow

The following diagram illustrates the logical steps from waste generation to final disposal.

DisposalWorkflow cluster_lab In-Lab Procedures cluster_ehs EHS / Waste Management Procedures A Waste Generation (e.g., excess chemical, contaminated tips) B Identify as 2,4-Dichloro-3-methylphenol Waste A->B C Segregate Waste Stream (Solid vs. Liquid vs. Labware) B->C D Select & Label Appropriate Hazardous Waste Container C->D E Place Waste in Container & Keep Securely Closed D->E F Store Container in Satellite Accumulation Area (SAA) E->F G Container is 90% Full or Project is Complete F->G H Request Hazardous Waste Pickup from EHS G->H I EHS Transports to Central Accumulation Area H->I J Waste Manifested for Off-site High-Temperature Incineration I->J

Caption: Decision workflow for 2,4-dichloro-3-methylphenol waste.

References

  • Material Safety Data Sheet - 2,4-Dichloro-3,5-dimethylphenol. Cole-Parmer.
  • Application Notes and Protocols for Handling and Disposal of Chlorophenol Waste. Benchchem.
  • SAFETY DATA SHEET (4-Chloro-3-methylphenol). Fisher Scientific.
  • SAFETY DATA SHEET (2,4-Dichlorophenol). MilliporeSigma.
  • SAFETY DATA SHEET (2,3-Dichlorophenol). Fisher Scientific.
  • Toxicological Profile for Chlorophenols. Agency for Toxic Substances and Disease Registry (ATSDR), CDC.
  • Material Safety Data Sheet - 6-Amino-2,4-dichloro-3-methylphenol hydrochloride. Santa Cruz Biotechnology.
  • SAFETY DATA SHEET. MilliporeSigma.
  • Phenol, 2,4-dichloro-3-methyl- - Substance Details. US EPA Substance Registry Services (SRS).
  • Managing and Disposing of Household Hazardous Waste. NY.Gov.
  • 2,4-Dichloro-3-ethylphenol | C8H8Cl2O | CID 188723. PubChem.
  • Phenol, Chloroform, or TRIzol™ Waste Disposal. University of Tennessee Health Science Center.
  • Safety data sheet (2-Chloro-4-methylphenol). C.P.A Chem Ltd.
  • Hazardous Materials Disposal Guide. Nipissing University.
  • Phenol - Hazardous Substance Fact Sheet. New Jersey Department of Health.
  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR.

Sources

Handling

Personal protective equipment for handling 2,4-Dichloro-3-methylphenol

As a Senior Application Scientist, I have designed this comprehensive operational guide to provide researchers and drug development professionals with the critical safety, handling, and disposal protocols required for 2,...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this comprehensive operational guide to provide researchers and drug development professionals with the critical safety, handling, and disposal protocols required for 2,4-Dichloro-3-methylphenol (also known as 2,4-Dichloro-m-cresol).

Standard laboratory safety templates often fail to address the specific physicochemical behaviors of chlorinated phenols. This guide bridges the gap between regulatory hazard statements and practical, field-proven laboratory mechanics, ensuring that every protocol you execute is a self-validating system designed to mitigate risk at the molecular level.

Mechanistic Hazard Profile & Causality

To effectively protect yourself, you must first understand why 2,4-Dichloro-3-methylphenol behaves the way it does. The compound (CAS 17788-00-0)[1] is a chlorinated aromatic ring with a phenolic hydroxyl group.

  • Dermal Penetration (LogP 3.18): The addition of two chlorine atoms significantly increases the molecule's lipophilicity compared to standard phenol[2]. This high lipid solubility allows the compound to rapidly penetrate the stratum corneum of human skin, leading to systemic toxicity (GHS H311: Toxic in contact with skin)[2].

  • Tissue Corrosion (Acidity): The electron-withdrawing nature of the chlorine substituents increases the acidity of the phenolic proton. Upon contact with the aqueous environment of the eyes or mucous membranes, it rapidly ionizes, causing severe protein denaturation and tissue damage (GHS H318: Causes serious eye damage)[2],[3].

  • Inhalation Hazard: With a melting point of 58 °C[1], this chemical exists as a solid at room temperature but can easily form fine, highly irritating dusts during weighing and transfer operations (GHS H335: May cause respiratory irritation)[2].

Table 1: Quantitative Physicochemical & Hazard Summary
Property / MetricValue / ClassificationOperational Implication
CAS Number 17788-00-0[1]Primary identifier for waste segregation and SDS tracking.
Molecular Weight 177.02 g/mol [2]Required for precise molarity calculations in drug synthesis.
LogP 3.18[2]High lipophilicity dictates the need for specialized elastomer gloves (e.g., Butyl rubber).
Melting Point 58 °C[1]Solid state requires anti-static weighing techniques to prevent dust aerosolization.
GHS Classifications Acute Tox. 3 / 4, Skin Irrit. 2, Eye Dam. 1[3]Mandates full-coverage PPE and mandatory fume hood usage.

Mandatory Personal Protective Equipment (PPE) Matrix

Standard latex or thin nitrile gloves are insufficient for handling chlorinated phenols due to rapid chemical breakthrough. The following PPE matrix is engineered to provide defense-in-depth.

Table 2: Engineered PPE Requirements
PPE CategorySpecification & MaterialCausality & Rationale
Eye/Face Indirect-vented chemical goggles + Face shieldPrevents airborne dust or dissolved splashes from contacting ocular tissue, mitigating the H318 severe eye damage risk.
Hands (Inner) Standard Nitrile (0.15 mm minimum)Provides a baseline layer of protection and maintains tactile dexterity.
Hands (Outer) Butyl rubber or Heavy-duty Nitrile (0.4 mm+)Butyl rubber provides superior resistance to halogenated organic compounds, preventing the lipophilic molecule from permeating to the skin.
Body Tyvek® suit or chemical-resistant lab coatPrevents the accumulation of microscopic chlorinated dust on standard porous cotton clothing.
Respiratory Fume Hood (Primary) N95/P100 Respirator (Secondary)Containment of dusts and vapors. Respirators are required only if handling bulk powders outside of engineering controls.

Operational Workflow: Handling & Transfer

The following protocol is a self-validating system. Do not proceed to the next step unless the validation criteria of the current step are met.

Step 1: Engineering Control Validation

  • Action: Activate the chemical fume hood and verify the face velocity monitor.

  • Validation: Ensure the face velocity is stable between 0.4 and 0.6 m/s (80–120 fpm). Do not open the chemical container if the alarm is sounding.

Step 2: Gowning & Preparation

  • Action: Don PPE in the sequence outlined in Figure 1.

  • Validation: Perform a visual inspection of outer butyl gloves for micro-tears or degradation before handling the reagent bottle.

Step 3: Anti-Static Weighing

  • Action: Use an enclosed analytical balance inside the fume hood. Use anti-static weigh boats or neutralize static charge using an ionizer to prevent the 2,4-Dichloro-3-methylphenol powder from aerosolizing.

  • Validation: Powder remains clumped/settled in the boat without adhering aggressively to the spatulas or flying outward.

Step 4: Solubilization

  • Action: Dissolve the solid in your target solvent (e.g., methanol, acetonitrile, or DMSO) before removing the material from the fume hood.

  • Causality: Handling the compound in a liquid state eliminates the respiratory dust hazard and standardizes the exposure profile to that of the carrier solvent.

GowningWorkflow Step1 1. Pre-Entry Risk Assessment Verify Hood Face Velocity Step2 2. Don Inner Nitrile Gloves (Base Layer) Step1->Step2 Step3 3. Don Chemical-Resistant Lab Coat or Tyvek Step2->Step3 Step4 4. Don Safety Goggles & Face Shield Step3->Step4 Step5 5. Don Outer Butyl Rubber or Heavy Nitrile Gloves Step4->Step5 Step6 6. Commence Operations Inside Fume Hood Step5->Step6

Figure 1: Sequential PPE Gowning Workflow for Handling 2,4-Dichloro-3-methylphenol.

Spill Response & Disposal Plan

Because 2,4-Dichloro-3-methylphenol is highly toxic to aquatic life and persists in the environment, it must never be introduced to standard municipal drains or non-halogenated waste streams.

Decontamination Causality: The Role of Base (NaOH)

If a spill occurs on a benchtop, wiping it with water or standard organic solvents can spread the hazard. Instead, we exploit the molecule's weakly acidic phenolic proton. By applying a dilute base like 1M Sodium Hydroxide (NaOH), we deprotonate the phenol, converting it into a sodium phenoxide salt. This drastically reduces its lipophilicity and vapor pressure, making it highly water-soluble and easy to safely wipe away.

Step-by-Step Spill Response Protocol
  • Isolate: Stop all work. Keep the fume hood running to maintain negative pressure.

  • Assess: Determine if the spill is minor (<50g, inside hood) or major (>50g, outside hood).

  • Contain (Minor Spill): Gently cover the solid powder with an inert, damp absorbent (like sand or vermiculite wetted with water) to prevent dust generation.

  • Neutralize: Spray the affected surface with 1M NaOH or a strong alkaline detergent. Allow 5 minutes of contact time for the acid-base neutralization to occur.

  • Collect: Scoop the neutralized slurry into a chemically compatible, sealable container.

  • Dispose: Label the container strictly as "Halogenated Organic Solid Waste - Toxic/Corrosive" and include CAS 17788-00-0.

SpillResponse Spill Spill Detected (2,4-Dichloro-3-methylphenol) Assess Assess Spill Location & Volume Spill->Assess Minor Minor Spill (<50g) Inside Fume Hood Assess->Minor Major Major Spill (>50g) or Outside Hood Assess->Major Absorb Cover with Inert Absorbent (e.g., Sand/Vermiculite) Minor->Absorb Evacuate Evacuate Area & Notify EHS Immediately Major->Evacuate Decon Neutralize Surface with 1M NaOH or Detergent Absorb->Decon Dispose Transfer to Halogenated Solid Waste Container Decon->Dispose

Figure 2: Algorithmic Spill Response and Decontamination Plan.

References

  • CAS Common Chemistry. "2,4-Dichloro-3-methylphenol". American Chemical Society. Available at:[Link]

  • PubChem. "2,4-Dichloro-m-cresol | C7H6Cl2O | CID 87305". National Center for Biotechnology Information. Available at:[Link]

  • NextSDS. "2,4-dichloro-m-cresol — Chemical Substance Information". NextSDS Substance Database. Available at:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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